molecular formula C23H27NO5 B038694 Fmoc-Thr-OBu-t CAS No. 120791-76-6

Fmoc-Thr-OBu-t

Número de catálogo: B038694
Número CAS: 120791-76-6
Peso molecular: 397.5 g/mol
Clave InChI: LMRQPSBMLDCJGN-VLIAUNLRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Thr-OtBu, also known as Fmoc-L-threonine tert-butyl ester, is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS), particularly under Fmoc protocols . This compound features dual protection: a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino function and an acid-labile tert-butyl (OtBu) group on the side chain hydroxyl function . This orthogonal protection strategy is fundamental to Fmoc-SPPS, allowing for the sequential and selective removal of the Fmoc group with a mild base like piperidine to facilitate peptide chain elongation, while the side chain protecting group remains stable until the final global deprotection with strong acids such as trifluoroacetic acid (TFA) . With a molecular formula of C23H27NO5 and a molecular weight of 397.46 g/mol , Fmoc-Thr-OtBu serves as a critical building block for the synthesis of complex peptides. Its primary research value lies in its ability to prevent unwanted side reactions during the peptide assembly process, thereby ensuring the correct sequence and high purity of the final product . This makes it indispensable in various research fields, including drug discovery for developing therapeutic agents, structural biology for studying protein interactions, and the synthesis of peptide libraries for high-throughput screening of bioactive compounds . The compound is typically supplied as a solid and should be stored under refrigerated conditions to maintain stability . Intended Use: This product is intended for research and manufacturing applications only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRQPSBMLDCJGN-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472330
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120791-76-6
Record name Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Fmoc-Thr(tBu)-OH: Properties, Synthesis Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, is a cornerstone building block in modern peptide chemistry. Its strategic design, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function, makes it an indispensable reagent for the synthesis of peptides and proteins via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-Thr(tBu)-OH, detailed experimental protocols for its application, and a discussion of the biological significance of threonine-containing peptides in key signaling pathways.

Core Properties of Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH is a white to off-white crystalline powder that is widely utilized for the incorporation of threonine residues into a growing peptide chain during Fmoc-based SPPS.[1] The tBu protecting group on the hydroxyl side chain prevents unwanted side reactions during peptide synthesis and is readily removed under acidic conditions during the final cleavage from the resin.[2]

Chemical and Physical Data

A summary of the key quantitative data for Fmoc-Thr(tBu)-OH is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine[3]
Molecular Formula C₂₃H₂₇NO₅[1]
Molecular Weight 397.46 g/mol [1]
CAS Number 71989-35-0[1]
Appearance White to off-white powder[1]
Melting Point 125 - 135 °C[1]
Optical Rotation [α]²⁰/D +16 ± 2°, c = 1 in ethyl acetate[1]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[4]
Storage Conditions 2-8 °C[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thr(tBu)-OH is a standard reagent for the incorporation of threonine into peptide sequences using Fmoc-based SPPS.[6] The Fmoc/tBu strategy is favored due to its use of a mild base for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[7]

Experimental Protocols

A generalized workflow for the incorporation of Fmoc-Thr(tBu)-OH in a manual Fmoc-SPPS protocol is detailed below. This can be adapted for automated peptide synthesizers.

1. Resin Preparation and Swelling:

  • Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.

  • Transfer the resin to a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30-60 minutes.[8]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.[9]

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[9]

  • Wash the resin thoroughly with DMF (3-5 times).[10]

3. Amino Acid Coupling (Fmoc-Thr(tBu)-OH):

  • Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.[8]

  • Coupling: Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[8]

  • Wash the resin with DMF (3-5 times).

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).[3]

  • Prepare a cleavage cocktail. A common cocktail for peptides containing tBu-protected residues is TFA/TIS/water (95:2.5:2.5). For peptides with sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added.[11]

  • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[9]

  • Collect the peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.[9]

6. Purification and Analysis:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

  • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[12]

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Thr(tBu)-OH + Activator) Wash2 DMF Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection DCM_Wash DCM Wash Final_Deprotection->DCM_Wash Cleavage TFA Cleavage Cocktail DCM_Wash->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Significance of Threonine Residues

Threonine, with its hydroxyl side chain, is a critical residue in many biologically active peptides and proteins. The hydroxyl group can be a site for post-translational modifications such as phosphorylation and glycosylation, which play crucial roles in regulating protein function, signaling, and cellular processes.

Threonine Phosphorylation in MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[13] MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within a T-X-Y motif in their activation loop.[13] The phosphorylation of the threonine residue is essential for the catalytic activity of the MAPK.[14][15] The ordered phosphorylation and dephosphorylation of these residues provide a sophisticated mechanism for controlling the timing and duration of MAPK signaling.[14]

MAPK_Signaling_Pathway cluster_activation MAPK Activation Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Dual Phosphorylation (Threonine & Tyrosine) Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Gene Expression

Simplified MAPK signaling pathway highlighting threonine phosphorylation.
Threonine O-GlcNAcylation in Insulin (B600854) Signaling

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytosolic proteins.[1][16] This modification is increasingly recognized as a key regulator of cellular signaling, often acting in a reciprocal manner to phosphorylation.[1] In the context of insulin signaling, many key effector molecules, including IRS1, PI3K, and Akt, are O-GlcNAcylated on serine/threonine residues.[1] Aberrant O-GlcNAcylation has been implicated in the development of insulin resistance and type 2 diabetes, as it can attenuate the insulin signal.[16][17]

Role of Threonine O-GlcNAcylation in modulating Insulin Signaling.

Conclusion

Fmoc-Thr(tBu)-OH is a vital tool for chemists and biologists engaged in peptide research and drug development. Its well-defined properties and predictable reactivity within the Fmoc-SPPS framework allow for the routine synthesis of complex peptides. Furthermore, the ability to incorporate threonine residues enables the study of critical post-translational modifications that govern fundamental cellular signaling pathways. A thorough understanding of the principles and protocols outlined in this guide will facilitate the successful synthesis and application of threonine-containing peptides in a variety of research settings.

References

Fmoc-Thr(tBu)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification and characterization of reagents are paramount. This document provides core technical specifications for Fmoc-Thr(tBu)-OH, a commonly used amino acid derivative in solid-phase peptide synthesis.

Compound Identification and Properties

The following table summarizes the key quantitative data for Fmoc-Thr(tBu)-OH.

ParameterValueReference
CAS Number71989-35-0[1][2][3][4][5]
Molecular Weight397.46 g/mol [1][2]
Molecular FormulaC₂₃H₂₇NO₅[1][2]

Fmoc-Thr(tBu)-OH is a threonine derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group.[3] This dual protection strategy is fundamental in Fmoc-based peptide synthesis protocols. The tert-butyl protecting group on the side chain is stable under the mild basic conditions used for Fmoc group removal but can be cleaved using trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[3]

References

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-threonine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-tert-butyl-L-threonine is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structural features, comprising a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino functionality and an acid-labile tert-butyl (tBu) group for the hydroxyl side chain, make it an indispensable building block for the synthesis of complex peptides and therapeutic agents.[3][4] This orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is then removed during the final cleavage from the solid support.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and application of Fmoc-O-tert-butyl-L-threonine.

Physicochemical Properties

Fmoc-O-tert-butyl-L-threonine is a white to off-white crystalline powder.[1][5] Its solubility in ethyl acetate (B1210297) and dimethylformamide (DMF) makes it highly compatible with standard SPPS conditions, while it is insoluble in water and petroleum ether.[5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
CAS Number 71989-35-0[1][6]
Molecular Formula C₂₃H₂₇NO₅[1]
Molecular Weight 397.5 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 125 - 135 °C[1]
Optical Rotation [α]₂₀ᴰ = +15.5° (c=0.5-2.0 mg/ml in ethyl acetate)[5]
Solubility Soluble in ethyl acetate and DMF; insoluble in water and petroleum ether[5]
Storage 0 - 8 °C[1]

Synthesis of Fmoc-O-tert-butyl-L-threonine

The synthesis of Fmoc-O-tert-butyl-L-threonine is a multi-step process that starts from the readily available amino acid, L-threonine. The general synthetic route involves the protection of the carboxyl and hydroxyl groups, followed by the introduction of the Fmoc protecting group on the α-amino group. While several variations exist, a common pathway is outlined below.

Experimental Protocol: Synthesis of Fmoc-O-tert-butyl-L-threonine

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Esterification of L-threonine L-threonine is reacted with thionyl chloride in methanol (B129727) to produce L-threonine methyl ester hydrochloride.[7][8]

Step 2: Protection of the Hydroxyl Group The L-threonine methyl ester hydrochloride is then reacted with isobutene in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like dichloromethane. This step introduces the tert-butyl protecting group onto the hydroxyl side chain, yielding O-tert-butyl-L-threonine methyl ester.[7]

Step 3: Saponification of the Methyl Ester The methyl ester is saponified using a base, such as sodium hydroxide, in an aqueous solvent system to yield O-tert-butyl-L-threonine.[8]

Step 4: Introduction of the Fmoc Group Finally, the α-amino group of O-tert-butyl-L-threonine is protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.[5][7] The crude product is then purified, often by recrystallization from a solvent mixture like ethyl acetate and petroleum ether, to yield the final Fmoc-O-tert-butyl-L-threonine.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-O-tert-butyl-L-threonine is a cornerstone of the Fmoc/tBu strategy in SPPS, which is the predominant method for peptide synthesis in both academic and industrial settings.[9][10][11] This strategy relies on the orthogonality of the protecting groups, where the Fmoc group is removed under mild basic conditions (typically with piperidine (B6355638) in DMF), while the tert-butyl side-chain protection is stable to these conditions and is cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[10][11]

Experimental Protocol: Incorporation of Fmoc-O-tert-butyl-L-threonine in SPPS

The following is a generalized protocol for the incorporation of an Fmoc-O-tert-butyl-L-threonine residue into a growing peptide chain on a solid support.

1. Resin Preparation:

  • The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent like DMF in a reaction vessel.

2. Fmoc Deprotection:

  • The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF.

  • The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and piperidine.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, Fmoc-O-tert-butyl-L-threonine (typically 3-5 equivalents) is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and an additive like N-hydroxybenzotriazole (HOBt), or a uronium-based reagent like HBTU, in DMF.

  • The activated amino acid solution is added to the deprotected resin.

  • The coupling reaction is allowed to proceed for a specified time (e.g., 1-2 hours) with agitation.

4. Washing:

  • After the coupling reaction is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.

5. Monitoring:

  • A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow and Diagrams

The use of Fmoc-O-tert-butyl-L-threonine is integral to the logical progression of solid-phase peptide synthesis. The following diagrams illustrate the chemical structure and the workflow of its application.

structure cluster_fmoc Fmoc Group cluster_thr Threonine Core cluster_tbu tert-Butyl Group Fmoc Fmoc_img Fmoc_img Thr_img Thr_img Fmoc_img->Thr_img N-terminus protection Thr tBu tBu_img tBu_img tBu_img->Thr_img Side-chain protection

Caption: Chemical structure of Fmoc-O-tert-butyl-L-threonine.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of Fmoc-O-tert-butyl-L-threonine (with activating agents like DCC/HOBt) wash1->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test (to confirm completion) wash2->kaiser_test next_cycle Repeat for next amino acid kaiser_test->next_cycle Incomplete final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA) kaiser_test->final_cleavage Complete next_cycle->deprotection end_product Purified Peptide final_cleavage->end_product

Caption: Workflow for incorporating Fmoc-O-tert-butyl-L-threonine in SPPS.

Conclusion

Fmoc-O-tert-butyl-L-threonine is a critical reagent for the synthesis of peptides for research and drug development. Its well-defined physicochemical properties and the robustness of the Fmoc/tBu chemistry in which it is employed have made it a staple in peptide synthesis laboratories worldwide. A thorough understanding of its structure, synthesis, and application is essential for any scientist working in the field of peptide chemistry.

References

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). It details its core features, experimental protocols, and strategies to mitigate potential side reactions, ensuring the successful synthesis of high-purity peptides.

Core Features and Physicochemical Properties

Fmoc-Thr(tBu)-OH is an amino acid derivative specifically designed for Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the α-amino group, while the tert-butyl (tBu) ether safeguards the hydroxyl side chain of the threonine residue from unwanted reactions. This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain.[1]

The key characteristics of Fmoc-Thr(tBu)-OH are summarized in the table below.

PropertyValueReferences
CAS Number 71989-35-0[2]
Molecular Formula C₂₃H₂₇NO₅[2]
Molecular Weight 397.47 g/mol [2]
Appearance White to off-white crystalline powder
Purity (HPLC) Typically ≥99.0%
Enantiomeric Purity Typically ≥99.8%[3]
Melting Point ~130-134 °C
Solubility Soluble in DMF, NMP, and DCM

The Role of Fmoc-Thr(tBu)-OH in the SPPS Cycle

The incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. This process involves the sequential removal of the Fmoc protecting group and the coupling of the next amino acid.

SPPS_Cycle Resin Resin-Bound Peptide (Free N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Removal of Dibenzofulvene-Piperidine Adduct Coupling Coupling of Fmoc-Thr(tBu)-OH (Activating Agents + DIPEA in DMF) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Removal of Excess Reagents Capping Capping (Optional) (Acetic Anhydride) Washing_2->Capping Cycle Repeat Cycle for Next Amino Acid Capping->Cycle Cycle->Fmoc_Deprotection

Figure 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) for the incorporation of Fmoc-Thr(tBu)-OH.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-Thr(tBu)-OH in SPPS. The following sections provide step-by-step protocols for the key stages of its use.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.

Protocol:

  • Treat the resin-bound peptide with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by observing the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

  • Drain the deprotection solution.

  • Thoroughly wash the resin with DMF to remove all traces of piperidine, which could interfere with the subsequent coupling step.

Coupling of Fmoc-Thr(tBu)-OH

The efficiency of the coupling reaction is paramount to prevent the formation of deletion sequences. Various activating agents can be employed, with HATU and HBTU being among the most common.

Coupling ReagentActivation PrincipleTypical Coupling TimeRelative EfficiencyPotential Issues
DIC/HOBt Carbodiimide/Benzotriazole60-120 minGoodSlower, potential for N-acylurea formation
HBTU Aminium/Uronium Salt10-60 minVery GoodPotential for guanidinylation if used in excess
HATU Aminium/Uronium Salt10-60 minExcellentMore expensive, highly efficient for hindered couplings

Protocol (using HBTU/HATU):

  • Swell the deprotected resin-bound peptide in DMF.

  • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU or HATU (0.95 equivalents relative to the amino acid), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (no blue color) indicates the absence of free primary amines and a complete coupling.

  • After a successful coupling, drain the solution and wash the resin extensively with DMF.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the side-chain protecting groups, including the t-butyl group from threonine. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

The Role of Scavengers: During acidolysis, the t-butyl protecting group is cleaved to form a reactive tert-butyl cation. This cation can alkylate sensitive residues, particularly tryptophan and cysteine. Scavengers are added to the cleavage cocktail to "trap" these reactive species.

Cleavage_Mechanism cluster_0 TFA-Mediated Cleavage cluster_1 Side Reaction and Scavenging Protected_Peptide Resin-Peptide-Thr(tBu) tBu_Cation tert-Butyl Cation Protected_Peptide->tBu_Cation + H⁺ (from TFA) TFA TFA Deprotected_Peptide Resin-Peptide-Thr tBu_Cation->Deprotected_Peptide - H⁺ Sensitive_Residue Sensitive Residue (e.g., Trp, Cys) Alkylated_Product Alkylated Byproduct tBu_Cation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Sensitive_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, EDT, Water) Scavenger->Trapped_Cation

Figure 2: Mechanism of t-butyl group cleavage and the role of scavengers in preventing side reactions.

Optimized Cleavage Cocktails: The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.

Cleavage Cocktail (Reagent)Composition (v/v)Target Peptides
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides with Arg(Pbf), Cys(Trt), Met, Trp
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Peptides with sensitive residues, particularly Arg(Pmc/Mtr)
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Peptides without Trp, Cys, or Met

Protocol:

  • Wash the dried peptide-resin with dichloromethane (B109758) (DCM).

  • Add the appropriate freshly prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. For peptides containing multiple Thr(tBu) residues, a longer cleavage time may be necessary to ensure complete deprotection.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.

  • Dry the peptide pellet under vacuum.

Potential Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly with threonine residues.

Racemization

Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of the coupling reaction. While the urethane-based Fmoc group generally suppresses racemization, the choice of activating agent and base can influence its extent.

Mitigation Strategies:

  • Choice of Coupling Reagent: Uronium/aminium salt reagents like HATU are known to suppress racemization more effectively than carbodiimides.[5]

  • Use of Additives: The addition of HOBt or its derivatives to the coupling mixture can minimize racemization.

  • Base Selection: The use of a sterically hindered base like DIPEA is generally preferred over less hindered bases.

  • Pre-activation Time: Minimize the pre-activation time to reduce the opportunity for the activated amino acid to racemize.

Dehydration

Under certain conditions, the side chain of threonine can undergo dehydration, leading to the formation of a dehydroamino acid residue. This side reaction is more pronounced with unprotected threonine but can still occur to a lesser extent even with the t-butyl protecting group, particularly during activation or under harsh cleavage conditions.

Mitigation Strategies:

  • Side-Chain Protection: The use of the t-butyl protecting group is the primary strategy to prevent dehydration.

  • Mild Activation: Employing milder activation conditions and avoiding excessive heat can reduce the risk of dehydration.

  • Optimized Cleavage: Using optimized cleavage cocktails and avoiding prolonged exposure to strong acids can minimize this side reaction.

Synthesis of Modified Threonine-Containing Peptides

Fmoc-Thr(tBu)-OH serves as a precursor for the synthesis of peptides containing post-translationally modified threonine residues, such as phosphothreonine and O-glycosylated threonine. This is typically achieved by using pre-formed, appropriately protected building blocks in the SPPS cycle.

Phosphopeptide Synthesis

The synthesis of phosphopeptides is crucial for studying cellular signaling pathways. The "building block" approach, using a pre-phosphorylated threonine derivative, is the most common method.

  • Key Building Block: Fmoc-Thr(PO(OBzl)OH)-OH. The monobenzyl protection of the phosphate (B84403) group is critical to prevent β-elimination during the piperidine-mediated Fmoc deprotection.[6]

Protocol for Coupling Fmoc-Thr(PO(OBzl)OH)-OH:

  • Dissolve Fmoc-Thr(PO(OBzl)OH)-OH (1.5-2 equivalents), an activating agent (e.g., HBTU, 1.5 equivalents), and HOBt (1.5 equivalents) in a minimal amount of DMF.

  • Add DIPEA (3-4 equivalents) to the mixture and immediately add it to the deprotected resin.

  • Allow the coupling to proceed for 1-2 hours. Due to the acidic nature of the phosphate group, a longer coupling time and a higher excess of reagents may be necessary.

  • Monitor the reaction completion with the Kaiser test.

O-Glycopeptide Synthesis

The synthesis of glycopeptides is essential for understanding the roles of carbohydrates in biological recognition and function. Similar to phosphopeptides, the building block approach is preferred.

  • Key Building Blocks: Examples include Fmoc-Thr(Ac₃-α-D-GalNAc)-OH and other per-acetylated glycosylated threonine derivatives. The acetyl groups on the sugar moiety are stable to the conditions of Fmoc-SPPS and can be removed during the final cleavage or in a subsequent step.[7]

Modified_Thr_Synthesis cluster_Phospho Phosphopeptide Synthesis cluster_Glyco O-Glycopeptide Synthesis Phospho_BB Fmoc-Thr(PO(OBzl)OH)-OH Building Block Phospho_SPPS Incorporate into SPPS Cycle Phospho_BB->Phospho_SPPS Phospho_Peptide Protected Phosphopeptide Phospho_SPPS->Phospho_Peptide Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Phospho_Peptide->Final_Cleavage Glyco_BB Fmoc-Thr(Ac-Glycan)-OH Building Block Glyco_SPPS Incorporate into SPPS Cycle Glyco_BB->Glyco_SPPS Glyco_Peptide Protected Glycopeptide Glyco_SPPS->Glyco_Peptide Glyco_Peptide->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Figure 3: Workflow for the synthesis of phosphopeptides and O-glycopeptides using pre-formed threonine building blocks.

Protocol for Coupling Glycosylated Fmoc-Thr-OH:

  • Dissolve the glycosylated Fmoc-Thr building block (1.5-2 equivalents) and an activating agent (e.g., HBTU/HOBt) in DMF.

  • Add DIPEA and perform the coupling as described in the standard protocol. The bulky nature of the glycan may necessitate longer coupling times or the use of more potent activating agents like HATU.

  • Monitor the reaction completion carefully.

Conclusion

Fmoc-Thr(tBu)-OH is an indispensable reagent for the synthesis of a wide array of peptides. A thorough understanding of its properties, optimized protocols for its use, and awareness of potential side reactions are essential for achieving high-purity synthetic peptides. By employing the strategies and methodologies outlined in this guide, researchers can effectively utilize Fmoc-Thr(tBu)-OH to advance their research and development endeavors in the fields of chemistry, biology, and medicine.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic assembly of amino acids to form peptides is a fundamental process in biomedical research and drug development. Among the various methodologies, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant and most versatile approach.[1][2] Its widespread adoption is attributed to its milder reaction conditions compared to the traditional Boc/Benzyl strategy, compatibility with a diverse range of amino acid derivatives, and amenability to both manual and automated synthesis platforms.[2] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, including detailed experimental protocols, quantitative data on reaction efficiencies, and visual representations of the key chemical transformations involved.

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process performed on an insoluble solid support, or resin. This solid-phase approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, a significant advantage over traditional solution-phase synthesis.[1][3] The synthesis begins with the C-terminal amino acid of the target peptide covalently attached to the resin. The peptide chain is then elongated in the N-terminal direction through a repeated series of deprotection and coupling steps.

The fundamental cycle of Fmoc-SPPS consists of three main stages:

  • Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, exposing a free amine.

  • Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed amine on the resin-bound peptide to form a peptide bond.

  • Washing: Thorough washing of the resin to remove all excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of any permanent side-chain protecting groups.

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Deprotection Coupling Coupling Deprotection->Coupling Wash Coupling->Deprotection Wash Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage Final Cycle Complete Start Resin with first Amino Acid Start->Deprotection Purification Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Core Chemical Reactions in Fmoc-SPPS

The success of Fmoc-based peptide synthesis hinges on the precise and efficient execution of several key chemical reactions. A thorough understanding of these transformations is essential for optimizing synthesis protocols and troubleshooting potential issues.

Fmoc Deprotection: A Base-Mediated Elimination

The Fmoc group is renowned for its lability under basic conditions, while remaining stable to the acidic conditions often used for final cleavage.[3][4] The deprotection is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4]

The mechanism proceeds via a β-elimination reaction. The base removes the acidic proton from the 9-position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The highly reactive DBF is subsequently trapped by the secondary amine to form a stable adduct, driving the reaction to completion.

Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate FmocPeptide->Intermediate + Base Piperidine Piperidine DBF Dibenzofulvene Intermediate->DBF FreeAmine H2N-Peptide-Resin Intermediate->FreeAmine - CO2 Adduct Piperidine-DBF Adduct DBF->Adduct + Piperidine

The mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling: Forming the Peptide Bond

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the free amine on the peptide-resin.

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.[5]

  • Onium Salts: These include aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). These reagents are highly efficient and have become the standard in modern SPPS.

The activated amino acid then readily reacts with the N-terminal amine of the resin-bound peptide to form the desired peptide bond.

Amino_Acid_Coupling FmocAA Fmoc-AA-COOH ActivatedAA Fmoc-AA-Active Ester FmocAA->ActivatedAA + CouplingReagent Coupling Reagent (e.g., HBTU, HOBt) CouplingReagent->ActivatedAA CoupledPeptide Fmoc-AA-Peptide-Resin ActivatedAA->CoupledPeptide + PeptideResin H2N-Peptide-Resin PeptideResin->CoupledPeptide

The process of amino acid activation and coupling.

Quantitative Data in Fmoc-SPPS

The efficiency of each deprotection and coupling step is paramount to the overall success of the synthesis, as incomplete reactions can lead to the formation of deletion sequences and other impurities. The following tables provide a summary of typical reaction times and efficiencies for common reagents used in Fmoc-SPPS.

Table 1: Common Deprotection Reagents and Conditions

ReagentConcentrationSolventTypical TimeNotes
Piperidine20-50% (v/v)DMF5-15 minThe most common reagent; can cause aspartimide formation in sensitive sequences.[3]
4-Methylpiperidine20% (v/v)DMF5-15 minA less toxic alternative to piperidine with similar efficiency.[6]
Piperazine5-10% (w/v)DMF/Ethanol10-20 minCan reduce aspartimide formation; may require an activator like DBU for optimal speed.[7]
DBU/Piperidine2% DBU, 2% PiperidineDMF5-10 minA faster deprotection cocktail.

Table 2: Common Coupling Reagents and Typical Efficiencies

Reagent ClassExampleTypical Coupling Time (min)Coupling Efficiency (%)Advantages
CarbodiimideDIC/HOBt60-12095-98Cost-effective, low risk of guanidinylation.[4]
Aminium/UroniumHBTU30-6098-99.5Fast and efficient, widely used.[4]
Aminium/UroniumHATU15-45>99.5Very high reactivity, effective for hindered amino acids.
Aminium/UroniumHCTU5-3099-99.5Highly efficient and fast.[8]
PhosphoniumPyBOP30-6098-99Efficient, no risk of guanidinylation.[4]
PhosphoniumPyAOP20-45>99.5High reactivity, good for sterically hindered couplings.
Aminium/UroniumCOMU15-45>99.5High reactivity, safer byproducts than benzotriazole-based reagents.[4]

Note: Coupling times and efficiencies are highly dependent on the specific amino acids being coupled, the peptide sequence, the resin, and the reaction conditions.

Detailed Experimental Protocols

The following protocols provide a generalized framework for manual Fmoc-SPPS. These can be readily adapted for use with automated peptide synthesizers.

Resin Preparation and Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.

  • Materials: Fmoc-compatible resin (e.g., Wang, Rink Amide), N,N-dimethylformamide (DMF), Dichloromethane (DCM), peptide synthesis vessel with a sintered glass frit.

  • Procedure:

    • Weigh the desired amount of resin and transfer it to the reaction vessel.

    • Add enough DCM to cover the resin and allow it to swell for 20-30 minutes with gentle agitation (e.g., nitrogen bubbling).[2]

    • Drain the DCM and wash the resin three times with DMF to exchange the solvent.

    • Add fresh DMF to cover the swollen resin and proceed to the first deprotection step.

Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group using piperidine.

  • Materials: Peptide-resin, 20% (v/v) piperidine in DMF, DMF.

  • Procedure:

    • Drain the DMF from the swollen peptide-resin.

    • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[4]

    • Agitate the mixture for an initial 2 minutes.[4]

    • Drain the deprotection solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.[4]

    • Drain the solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Amino Acid Coupling (using HBTU/HOBt)

This protocol outlines a common method for amino acid activation and coupling using HBTU and HOBt.

  • Materials: Deprotected peptide-resin, Fmoc-amino acid, HBTU, HOBt, N,N-diisopropylethylamine (DIPEA), DMF.

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

    • Add HBTU (3-5 equivalents) to the amino acid solution.

    • Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Peptide Precipitation

This final step liberates the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Materials: Dry peptide-resin, cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)), cold diethyl ether.

  • Procedure:

    • Ensure the N-terminal Fmoc group has been removed from the final amino acid.

    • Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1-3 hours.

    • Filter the cleavage mixture to separate the resin. Collect the filtrate containing the dissolved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified, typically by reverse-phase HPLC.

References

Fmoc-Thr(tBu)-OH: A Technical Guide to its Application in Synthetic Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic peptide chemistry, particularly in the realm of drug discovery and development, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active peptides. Among these essential building blocks, N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, stands out as a cornerstone for the incorporation of threonine residues in solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to the robust and versatile nature of the tert-butyl (tBu) protecting group for the threonine side-chain hydroxyl group, which is compatible with the widely used Fmoc/tBu orthogonal protection strategy.

This technical guide provides an in-depth exploration of the applications of Fmoc-Thr(tBu)-OH in synthetic peptide chemistry. It will cover its core properties, comparative performance data, detailed experimental protocols, and its application in the synthesis of therapeutic peptides, with a specific focus on the Glucagon-Like Peptide-1 (GLP-1) analog, Liraglutide (B1674861).

Core Properties and Advantages of Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH is the standard and most frequently utilized derivative for introducing threonine in Fmoc-based SPPS.[1] The Fmoc group provides temporary protection of the α-amino group and is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The tert-butyl ether protecting the hydroxyl side chain of threonine is stable to these basic conditions but is efficiently removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2] This orthogonality is the bedrock of the Fmoc/tBu strategy, allowing for the sequential and controlled elongation of the peptide chain.

The primary advantages of using Fmoc-Thr(tBu)-OH include:

  • High Stability: The tBu group is highly stable under the repetitive basic conditions of Fmoc deprotection, preventing unwanted side reactions at the threonine hydroxyl group.

  • Clean Cleavage: The tBu group is cleanly cleaved by TFA, typically in the presence of scavengers to prevent side reactions, yielding the native threonine residue in the final peptide.

  • Commercial Availability and Purity: Fmoc-Thr(tBu)-OH is commercially available from numerous suppliers in high purity, ensuring the quality and reproducibility of peptide synthesis.[3]

Data Presentation: Comparative Performance of Threonine Protecting Groups

While Fmoc-Thr(tBu)-OH is the workhorse for threonine incorporation, other protecting groups, such as the trityl (Trt) group, are available and may offer advantages in specific contexts, particularly for "difficult" or aggregation-prone sequences. The bulkier Trt group can disrupt interchain hydrogen bonding, which is a primary driver of peptide aggregation during synthesis.[2][4]

Below is a summary of typical performance characteristics based on literature reports. It is important to note that direct quantitative comparisons are highly sequence-dependent.

Protecting GroupCoupling Efficiency (Typical)Crude Purity (Difficult Sequences)Key AdvantagesKey Disadvantages
tBu (tert-butyl) >99% in standard sequencesModerate to HighCost-effective, standard protocolsMay not be optimal for preventing aggregation in difficult sequences.
Trt (trityl) >99%High to Very HighExcellent for preventing aggregation, leading to higher purity of crude product for difficult sequences.[5][6]Higher cost, may require slightly modified cleavage cocktails.

Experimental Protocols

The following protocols are generalized for the use of Fmoc-Thr(tBu)-OH in manual and automated Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and synthesizer.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is suitable for small-scale synthesis (0.1 mmol) on a Wang or Rink Amide resin.

1. Resin Swelling:

  • Place the resin in a fritted syringe or reaction vessel.
  • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5-10 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) and DMF (3 times).

3. Coupling of Fmoc-Thr(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the resin loading) to the amino acid solution to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser or TNBS test. A negative result indicates a complete reaction.
  • If the coupling is incomplete, the coupling step can be repeated.

4. Washing:

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Application Spotlight: Synthesis of Liraglutide, a GLP-1 Analog

Liraglutide is a long-acting GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. Its synthesis via Fmoc-SPPS serves as an excellent example of the application of Fmoc-Thr(tBu)-OH. The sequence of Liraglutide contains two threonine residues, both of which are typically incorporated using Fmoc-Thr(tBu)-OH.[7][8]

Experimental Workflow for Liraglutide Synthesis

The synthesis of Liraglutide is a complex, multi-step process that highlights many of the challenges and strategies in modern peptide synthesis. The following diagram illustrates a general workflow.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin Start with Resin (e.g., Wang or 2-CTC) Fmoc_Gly Couple Fmoc-Gly-OH Resin->Fmoc_Gly Chain_Elongation Sequential Coupling of Fmoc-Amino Acids, including Fmoc-Thr(tBu)-OH Fmoc_Gly->Chain_Elongation Lys_Modification Couple Fmoc-Lys(Alloc)-OH Chain_Elongation->Lys_Modification Side_Chain_Deprotection Selective Alloc Deprotection Lys_Modification->Side_Chain_Deprotection Lipidation Couple Palmitoyl-Glu-OtBu Side_Chain_Deprotection->Lipidation Final_Deprotection Final Fmoc Deprotection Lipidation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Liraglutide Lyophilization->Final_Product

A generalized workflow for the solid-phase synthesis of Liraglutide.
GLP-1 Receptor Signaling Pathway

Liraglutide exerts its therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased insulin (B600854) secretion in a glucose-dependent manner.

GLP1_Signaling cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor G_Protein G Protein (Gαs) GLP1R->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles mobilizes Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Liraglutide Liraglutide Liraglutide->GLP1R binds to

Simplified GLP-1 receptor signaling pathway activated by Liraglutide.

Conclusion

Fmoc-Thr(tBu)-OH remains an indispensable tool in the arsenal (B13267) of the peptide chemist. Its reliability, compatibility with standard Fmoc-SPPS protocols, and cost-effectiveness make it the default choice for the incorporation of threonine in a vast array of synthetic peptides. While alternative protecting groups like Trt may offer advantages for particularly challenging sequences, a thorough understanding of the properties and applications of Fmoc-Thr(tBu)-OH is fundamental for the successful synthesis of complex and therapeutically relevant peptides like Liraglutide. The continued development of robust synthetic methodologies, coupled with a deep understanding of the biological targets of these synthetic peptides, will undoubtedly propel the field of peptide-based drug discovery forward.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Fmoc-Thr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine), a critical amino acid derivative utilized in solid-phase peptide synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Compound Identification and Properties

Fmoc-Thr(tBu)-OH is a white to off-white crystalline powder.[1] It is a key building block in the synthesis of peptides, where the Fmoc group provides temporary protection of the alpha-amino group and the tert-butyl group protects the hydroxyl side chain of threonine.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 71989-35-0[2][3]
Molecular Formula C₂₃H₂₇NO₅[3][4]
Molecular Weight 397.46 g/mol [4]
Appearance White to off-white solid/crystalline powder[1][4]
Purity Typically >98.0% (HPLC)[5]

Storage Conditions

Proper storage of Fmoc-Thr(tBu)-OH is paramount to prevent degradation and maintain its chemical purity. The primary considerations are temperature, moisture, and light.

Table 2: Recommended Storage Temperatures and Durations

ConditionTemperature RangeRecommended DurationNotes
Short-term Storage 2°C to 8°C[6]Up to 2 years (as powder)[4]Ideal for unopened containers and material in regular use.
Long-term Storage (Powder) -20°C[4][5]Up to 3 years[4]Recommended for preserving the integrity of the solid compound over extended periods.
Stock Solutions in Solvent -20°CUp to 1 month[4]
-80°CUp to 6 months[4]Aliquot solutions to avoid repeated freeze-thaw cycles.[4]

Key Storage Recommendations:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][6][7]

  • Atmosphere: Store under an inert atmosphere if possible, especially for long-term storage, to minimize exposure to moisture and air.

  • Incompatibilities: Store away from strong oxidizing agents.[2][7]

Handling Procedures and Personal Protective Equipment (PPE)

While Fmoc-Thr(tBu)-OH is not classified as a hazardous substance, prudent laboratory practices should always be followed. The primary risks associated with handling are inhalation of the powder and contact with skin and eyes.

Table 3: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[6]To prevent skin contact.[6][7] Gloves must be inspected prior to use and disposed of properly.[7]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[6][7]To protect eyes from dust particles.[6]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[6]To avoid inhalation of dust.[6]
Experimental Protocol: Weighing and Dispensing Fmoc-Thr(tBu)-OH
  • Preparation: Before handling, ensure the designated workspace (e.g., a chemical fume hood or a balance with a draft shield) is clean and prepared. Assemble all necessary equipment, including spatulas, weighing paper/boats, and a pre-labeled receiving container.

  • Equilibration: If the compound has been stored at a low temperature, allow the container to equilibrate to room temperature before opening. This prevents condensation of moisture onto the powder.

  • PPE: Don appropriate PPE as outlined in Table 3.

  • Dispensing: Open the container in an area with good ventilation or in a fume hood to minimize dust dispersion.[2] Use a clean, dry spatula to carefully transfer the desired amount of the compound to a weighing vessel.

  • Closure: Immediately and tightly reseal the main container after dispensing to protect the remaining material.

  • Cleanup: Clean any spills promptly by mechanical means (e.g., careful sweeping or vacuuming with a HEPA filter) to avoid generating dust.[2] Wash the work surface and handling equipment thoroughly.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[7]

Stability Profile

Fmoc-Thr(tBu)-OH is chemically stable under standard ambient and recommended storage conditions.[7] However, it is susceptible to degradation under certain conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to decomposition.[2][7]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[7]

First Aid and Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately.

Table 4: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] If the person feels unwell, consult a doctor.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2][7] Firefighters should wear self-contained breathing apparatus.[6]
Spills Evacuate the area. Avoid dust generation. Collect the spillage mechanically and place it in a suitable, closed container for disposal.[2][6]

Disposal Considerations

All waste material must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused or contaminated Fmoc-Thr(tBu)-OH should be treated as chemical waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[2]

  • Containers: Handle uncleaned, empty containers as you would the product itself.

Visual Guides

Laboratory Workflow for Handling Fmoc-Thr(tBu)-OH

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Cleanup A Receive & Log Fmoc-Thr(tBu)-OH B Equilibrate to Room Temperature A->B C Don PPE B->C D Weigh & Dispense C->D E Prepare Solution (if required) D->E F Tightly Reseal Container D->F E->F H Clean Workspace & Dispose of PPE E->H G Store at Recommended Temperature F->G I Wash Hands H->I G A Visual Inspection: Is the compound clumped or discolored? B Is the container seal compromised? A->B Yes R1 Proceed with use. Re-evaluate if results are anomalous. A->R1 No C Was the compound stored incorrectly (temp/humidity)? B->C No R2 Quarantine material. Perform quality control (e.g., HPLC, MS). B->R2 Yes C->R2 No R3 Move to correct storage conditions. Label as potentially compromised. C->R3 Yes

References

Technical Guide to the Safety Data for Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine, commonly known as Fmoc-Thr(tBu)-OH. The following sections detail the physical and chemical properties, hazard classifications, toxicological data, and safe handling procedures for this compound, which is frequently used in solid-phase peptide synthesis.[1][2][3]

Substance Identification

Fmoc-Thr(tBu)-OH is an amino acid derivative where the amino group is protected by an Fmoc group and the hydroxyl side chain is protected by a tert-butyl group.[1] This dual protection makes it a valuable building block in the synthesis of complex peptides and therapeutic proteins.[1]

IdentifierValue
Chemical Name N-α-Fmoc-O-t-butyl-L-threonine
Synonyms Fmoc-L-Thr(tBu)-OH, Fmoc-Threonine(t-butyl)-OH[1][4]
CAS Number 71989-35-0[1][5][6]
EC Number 276-261-1[5][4]
Molecular Formula C₂₃H₂₇NO₅[1]
Molecular Weight 397.46 g/mol [7]
Appearance White to off-white crystalline powder[1][2]

Physical and Chemical Properties

The physical and chemical characteristics of Fmoc-Thr(tBu)-OH are essential for its proper handling and storage in a laboratory setting.

PropertyValue
Melting Point 125 - 135 °C[1]
Solubility Soluble in DMSO (100 mg/mL)[7]
Optical Rotation [α]²⁰/D = +16 ± 2° (c=1 in EtOAc)[1]
Stability Stable under recommended storage conditions[8]

Hazard Identification and Classification

There is some discrepancy in the classification of this substance. While most suppliers do not classify Fmoc-Thr(tBu)-OH as a hazardous substance under GHS or OSHA criteria, some sources indicate significant environmental hazards.[6][9][8] Researchers should therefore handle this compound with appropriate caution, particularly concerning environmental release.

RegulationClassificationPictogramHazard Statement
GHS (Majority View) Not a hazardous substance or mixture[6][8]NoneNone
GHS (Alternate View) Aquatic Acute 1, Aquatic Chronic 1[9]GHS09 (Environment)H410: Very toxic to aquatic life with long lasting effects[9]

Toxicological and Health Hazard Data

Comprehensive toxicological data for Fmoc-Thr(tBu)-OH is largely unavailable in publicly accessible safety data sheets.[6] The primary health risks are associated with physical contact and inhalation of dust.

Hazard TypeData Summary
Acute Toxicity (Oral, Dermal, Inhalation) No data available[6][8]
Skin Corrosion/Irritation No data available, though direct contact should be avoided[6][8]
Serious Eye Damage/Irritation No data available; may cause irritation[8]
Respiratory or Skin Sensitization No data available[6][8]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA[6]
Germ Cell Mutagenicity No data available[6][8]

Although specific data is lacking, ingestion is not thought to produce harmful effects in insignificant quantities, but it may be damaging to individuals with pre-existing organ damage.[5]

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

AspectProtocol
Handling Use in a well-ventilated area with local exhaust to control dust.[5][8] Avoid breathing dust.[4] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][10]
Storage Keep container tightly closed in a dry, well-ventilated place.[5][8] Recommended storage temperature is refrigerated (2 - 8 °C).[1][6][10] Protect from light.[5]
Incompatible Materials Strong oxidizing agents[5][8]

Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Use safety glasses or chemical safety goggles approved under NIOSH (US) or EN 166 (EU) standards.[8][10]
Skin Protection Handle with compatible, chemical-resistant gloves.[8][10] Use proper glove removal technique.[8]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[10]
Respiratory Protection Generally not required. If dust levels are a nuisance, use type N95 (US) or P1 (EN 143) dust masks.[8]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the person into fresh air. If irritation or discomfort persists, seek medical attention.
Skin Contact Take off contaminated clothing. Wash off with soap and plenty of water.[8]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4]
Ingestion Rinse mouth and drink plenty of water. Consult a doctor if feeling unwell.[6]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Wear a self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Pick up material mechanically and dispose of it properly.[9] Avoid dust generation.[6] Prevent product from entering drains.[6]

A Note on Experimental Protocols

The safety data presented in this guide is a summary of information found in publicly available Safety Data Sheets (SDSs). These documents report the results and classifications from standardized toxicological and ecotoxicological tests (e.g., OECD guidelines) but do not provide detailed, replicable experimental methodologies. The "No data available" designation indicates that results for such tests on Fmoc-Thr(tBu)-OH have not been published in these documents. Researchers must rely on the provided classifications and handle the substance with the caution appropriate for a chemical with an incomplete toxicological profile.

Workflow for Safe Handling of Fmoc-Thr(tBu)-OH

The following diagram outlines the logical workflow for the safe management of Fmoc-Thr(tBu)-OH in a research environment.

Safe Handling Workflow for Fmoc-Thr(tBu)-OH cluster_main Compound Lifecycle cluster_handling Handling Protocol cluster_emergency Contingency Plan receipt Receive Compound storage Store at 2-8 °C Keep Dry & Dark Away from Oxidizers receipt->storage Store Immediately handling Handling for Use receipt->handling Prepare for Experiment risk_assessment Assess Risks (Dust Inhalation, Contact) handling->risk_assessment eng_controls Use Engineering Controls (Fume Hood / Ventilated Booth) risk_assessment->eng_controls ppe Wear Required PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe spill Spill or Exposure Event eng_controls->spill ppe->spill first_aid Administer First Aid (See Section 6) spill->first_aid If Exposed cleanup Contain & Clean Spill Avoid Dust spill->cleanup If Spilled disposal Dispose of Waste (Follow Local Regulations) first_aid->disposal cleanup->disposal

Caption: Logical workflow for the safe handling and storage of Fmoc-Thr(tBu)-OH.

References

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-threonine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is a critical building block in modern solid-phase peptide synthesis (SPPS).[1][2] Its strategic use of orthogonal protecting groups—the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyl (tBu) group for the hydroxyl side chain—allows for the precise and efficient assembly of complex peptide sequences.[3][4] This technical guide provides a comprehensive overview of the properties, synthesis, and application of Fmoc-O-tert-butyl-L-threonine, complete with detailed experimental protocols and data presented for clarity and practical use in a research and development setting.

Physicochemical and Analytical Data

The consistent quality and well-defined properties of Fmoc-O-tert-butyl-L-threonine are paramount for its successful application in peptide synthesis. The following tables summarize its key physicochemical and analytical data.

Table 1: Physicochemical Properties of Fmoc-O-tert-butyl-L-threonine

PropertyValue
CAS Number 71989-35-0
Molecular Formula C₂₃H₂₇NO₅
Molecular Weight 397.46 g/mol
Appearance White to off-white crystalline powder
Melting Point 125 - 135 °C
Optical Rotation [α]D²⁰ +16 ± 2° (c=1 in ethyl acetate)
Purity ≥98.0% (HPLC)

Table 2: Solubility of Fmoc-O-tert-butyl-L-threonine

SolventSolubility
Water Insoluble
Petroleum Ether Insoluble
Ethyl Acetate Soluble
Dimethylformamide (DMF) Soluble

Synthesis of Fmoc-O-tert-butyl-L-threonine

The synthesis of Fmoc-O-tert-butyl-L-threonine involves a multi-step process starting from L-threonine. The key steps include the protection of the carboxyl and hydroxyl groups, followed by the introduction of the Fmoc protecting group on the α-amino group. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of Fmoc-O-tert-butyl-L-threonine

This protocol is a composite of generally described synthetic routes.

Step 1: Esterification of L-threonine L-threonine is first converted to its methyl ester to protect the carboxylic acid functionality. This is typically achieved by reacting L-threonine with thionyl chloride in methanol.

Step 2: Protection of the Hydroxyl Group The hydroxyl group of the threonine methyl ester is protected with a tert-butyl group. This is often accomplished by reacting the ester with isobutylene (B52900) in the presence of an acid catalyst.

Step 3: Saponification of the Ester The methyl ester is saponified to regenerate the free carboxylic acid, yielding O-tert-butyl-L-threonine.

Step 4: Introduction of the Fmoc Group The final step is the reaction of O-tert-butyl-L-threonine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base to yield the final product, Fmoc-O-tert-butyl-L-threonine.

Synthesis_of_Fmoc_Thr_tBu_OH L_Threonine L-Threonine Threonine_ester L-Threonine Methyl Ester L_Threonine->Threonine_ester SOCl₂, MeOH O_tBu_Threonine_ester O-tert-butyl-L-threonine Methyl Ester Threonine_ester->O_tBu_Threonine_ester Isobutylene, H⁺ O_tBu_Threonine O-tert-butyl-L-threonine O_tBu_Threonine_ester->O_tBu_Threonine NaOH (aq) Fmoc_Thr_tBu_OH Fmoc-O-tert-butyl-L-threonine O_tBu_Threonine->Fmoc_Thr_tBu_OH Fmoc-OSu, Base SPPS_Workflow start Start with Resin-Bound Peptide (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of Fmoc-Thr(tBu)-OH (with HBTU/DIEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Proceed to Next Coupling Cycle wash2->next_cycle

References

Methodological & Application

Standard Protocol for Using Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine) is an essential amino acid derivative for the synthesis of peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the tert-butyl (tBu) ether safeguards the hydroxyl group of the threonine side chain. This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, typically with piperidine (B6355638), while the tBu group remains stable. The tBu protecting group is subsequently removed during the final cleavage of the peptide from the solid support under strong acidic conditions, commonly with trifluoroacetic acid (TFA).

This document provides a detailed guide to the standard protocols for the use of Fmoc-Thr(tBu)-OH in SPPS, including experimental procedures, data on reaction parameters, and a discussion of potential side reactions.

Data Presentation

The efficiency of coupling, deprotection, and cleavage are critical for the successful synthesis of high-purity peptides. The following tables summarize representative quantitative data for these key steps. It is important to note that the exact efficiencies can be sequence-dependent.

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Thr(tBu)-OH

Coupling ReagentActivation Time (min)Coupling Time (min)Typical Coupling Efficiency (%)Notes
HBTU/DIPEA1-230-120>99%A widely used and effective combination.
HATU/DIPEA1-230-120>99.5%Generally offers higher efficiency and lower racemization, especially for sterically hindered couplings.
DIC/Oxyma030-120>99%Good for minimizing racemization; the urea (B33335) byproduct is soluble in DMF.
PyBOP/DIPEA1-230-120>99%Another effective phosphonium-based reagent.

Table 2: Fmoc Deprotection of Threonine

Deprotection ReagentConcentrationTreatment Time (min)Typical Deprotection Efficiency (%)Notes
Piperidine in DMF20%2 x 5-10>99%Standard condition for Fmoc removal.
Piperidine in NMP20%2 x 5-10>99%NMP can be a better solvent for some aggregating sequences.
DBU/Piperidine in DMF2% DBU / 2% Piperidine2 x 2-5>99%Faster deprotection, but may increase the risk of side reactions.

Table 3: Cleavage and tBu-Deprotection of Thr(tBu)-Containing Peptides

Cleavage Cocktail (TFA-based)ScavengersCleavage Time (hours)Typical Cleavage Efficiency (%)Notes
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% EDT2-4>95%A common and robust cleavage cocktail for a wide range of peptides.
95% TFA, 2.5% H₂O, 2.5% TISTriisopropylsilane (TIS)2-3>95%Effective for peptides without tryptophan or methionine.
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISEthanedithiol (EDT), TIS2-3>95%Good for peptides containing cysteine.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in SPPS involving Fmoc-Thr(tBu)-OH. These are generalized protocols and may require optimization based on the specific peptide sequence, resin, and synthesizer used.

Resin Swelling and Preparation
  • Place the appropriate resin (e.g., Rink Amide, Wang resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.

Coupling of Fmoc-Thr(tBu)-OH
  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. Allow the pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 30-120 minutes at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow color) indicates that all primary amines have been acylated.

Capping (Optional)

If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted amino groups and prevent the formation of deletion sequences.

  • Prepare a capping solution (e.g., 5% acetic anhydride (B1165640) and 6% 2,4,6-collidine in DMF).

  • Add the capping solution to the resin and agitate for 10-15 minutes.

  • Drain the capping solution and wash the resin with DMF.

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tBu group on threonine, are removed.

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail suitable for the peptide sequence. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the use of Fmoc-Thr(tBu)-OH is generally robust, some side reactions can occur:

  • β-Elimination: Under strongly basic conditions, the protected threonine can undergo β-elimination to form a dehydroamino acid derivative. This is generally minimal with the standard 20% piperidine in DMF but can be more pronounced with stronger bases or prolonged exposure.

    • Mitigation: Use the recommended deprotection times and avoid unnecessarily harsh basic conditions.

  • O-Sulfonation: During the final TFA cleavage, if the peptide contains arginine protected with sulfonyl-based groups (e.g., Pmc, Mtr), O-sulfonation of the threonine hydroxyl group can occur in the absence of suitable scavengers.[1]

    • Mitigation: Use a cleavage cocktail containing effective scavengers like thioanisole and water.

  • Incomplete tBu Deprotection: In some cases, especially with sterically hindered sequences, the removal of the tBu group by TFA may be incomplete.

    • Mitigation: Ensure sufficient cleavage time (2-4 hours) and use an appropriate TFA concentration in the cleavage cocktail.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage Cleavage and Deprotection Resin Start with Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Thr(tBu)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Deprotection Next Amino Acid Final_Wash DCM Wash & Dry Kaiser_Test->Final_Wash Final Amino Acid Cleavage TFA Cleavage Cocktail Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH.

Chemical Logic

Deprotection_Scheme cluster_alpha_amino α-Amino Group Deprotection cluster_side_chain Side Chain Deprotection (Final Cleavage) Fmoc_Protected Fmoc-NH-CHR-CO-Resin Deprotection_Step 20% Piperidine in DMF Fmoc_Protected->Deprotection_Step Free_Amine H2N-CHR-CO-Resin Deprotection_Step->Free_Amine tBu_Protected Peptide-Thr(tBu)-Resin Cleavage_Step TFA / Scavengers tBu_Protected->Cleavage_Step Deprotected_Peptide Peptide-Thr(OH)-OH Cleavage_Step->Deprotected_Peptide

Caption: Orthogonal deprotection strategy in Fmoc-SPPS for a Thr(tBu)-containing peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), is a critical and often challenging step in solid-phase peptide synthesis (SPPS). The bulky tert-butyl (tBu) protecting group on the side chain, in addition to the β-branching of the threonine residue, can significantly impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete coupling reactions, resulting in deletion sequences and decreased overall yield and purity of the target peptide. Consequently, the selection of an appropriate and highly efficient coupling reagent is paramount to the successful synthesis of threonine-containing peptides.

This document provides a comprehensive overview of recommended coupling reagents for the efficient incorporation of Fmoc-Thr(tBu)-OH in Fmoc-based SPPS. It includes a comparative analysis of commonly used reagents, detailed experimental protocols, and a discussion of potential side reactions and mitigation strategies.

Recommended Coupling Reagents

For sterically demanding couplings involving Fmoc-Thr(tBu)-OH, the use of potent activating reagents is highly recommended. The most effective reagents fall into the categories of uronium/aminium salts and, to a lesser extent, phosphonium (B103445) salts. Carbodiimide-based reagents, while economical, are generally less effective for such challenging couplings unless used with activating additives.

Key classes of recommended coupling reagents include:

  • Uronium/Aminium Salts: These are among the most efficient and widely used coupling reagents in modern SPPS. They react with the Fmoc-amino acid to form a highly reactive active ester.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[1] It forms a highly reactive OAt-ester.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.[1] It forms an OBt-ester.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high reactivity comparable to HATU, with the added benefits of producing more soluble byproducts and having a lower allergenic potential.[1]

  • Phosphonium Salts: These reagents are also highly effective for hindered couplings.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A well-established and efficient coupling reagent.

  • Carbodiimides with Additives: While less potent, this combination can be a cost-effective option.

    • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole): A classic combination that can be effective, although longer coupling times or double coupling may be necessary. The addition of HOBt is crucial for suppressing racemization.[2]

Data Presentation: Comparative Performance of Coupling Reagents

While direct quantitative comparative studies for Fmoc-Thr(tBu)-OH are limited in the literature, the following table summarizes the expected relative performance of the recommended coupling reagents based on their known efficacy with other sterically hindered amino acids and general principles of SPPS. The values presented are indicative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Yield/PurityKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt15 - 45Very HighHighest reactivity, low racemization, ideal for difficult sequences.[1]Higher cost, potential for side reactions if used in excess.
HBTU Uronium/Aminium Salt30 - 60HighVery effective, widely used, good balance of cost and performance.[1]Slightly less reactive than HATU.
COMU Uronium/Aminium Salt15 - 45Very HighHigh reactivity similar to HATU, safer byproducts, good solubility.[1]Higher cost.
PyBOP Phosphonium Salt30 - 60HighHigh efficiency, no risk of guanidinylation side reaction.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide/Additive60 - 120 (or double coupling)Moderate to HighCost-effective, low risk of side reactions with the coupling reagent itself.[2]Slower reaction rates, potential for incomplete coupling, formation of insoluble diisopropylurea.

Disclaimer: The quantitative data in this table is extrapolated from studies on other sterically hindered amino acids and general SPPS principles, as direct comparative data for Fmoc-Thr(tBu)-OH was not available in the cited literature. Actual results may vary.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Thr(tBu)-OH to a resin-bound peptide using the recommended reagents. These protocols assume a standard 0.1 mmol synthesis scale.

General Pre-Coupling Steps: Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).

Protocol 1: Coupling using HATU

This protocol is recommended for the most challenging couplings where high efficiency and minimal side reactions are critical.

Materials:

  • Fmoc-Thr(tBu)-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • DMF

Procedure:

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling using HBTU

A robust and widely used protocol suitable for most hindered couplings.

Materials:

  • Fmoc-Thr(tBu)-OH (4 equivalents)

  • HBTU (3.9 equivalents)

  • DIPEA or 2,4,6-Collidine (8 equivalents)

  • DMF

Procedure:

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HBTU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 3: Coupling using DIC/HOBt

A cost-effective method, though it may require longer reaction times or a second coupling.

Materials:

  • Fmoc-Thr(tBu)-OH (3 equivalents)

  • DIC (3 equivalents)

  • HOBt (3 equivalents)

  • DMF

Procedure:

  • Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HOBt in DMF.

  • Activation and Coupling: Add DIC to the amino acid solution and immediately add the mixture to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling is recommended.

  • Second Coupling (if necessary): Drain the reaction solution, wash the resin with DMF, and repeat steps 1-3.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Potential Side Reactions and Mitigation

The coupling of Fmoc-Thr(tBu)-OH can be accompanied by side reactions that compromise the purity of the final peptide.

  • Racemization/Epimerization: The activation of the carboxylic acid can lead to the loss of chiral integrity at the α-carbon.

    • Mitigation: The use of additives like HOBt or HOAt (which is a component of HATU) is highly effective in suppressing racemization.[2] The choice of base is also critical; sterically hindered bases like DIPEA or 2,4,6-collidine are generally preferred over less hindered bases. It has been reported that DIPEA can induce racemization in the coupling of Fmoc-Ser(tBu)-OH, a structurally similar amino acid.[2] Therefore, using the minimum necessary amount of base is advisable.

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not proceed to completion, leading to the formation of deletion sequences.

    • Mitigation: Employing highly reactive coupling reagents such as HATU or COMU is the primary strategy to overcome this issue. Performing a double coupling (repeating the coupling step) or increasing the coupling time can also improve the outcome.

  • Dehydration: Although less common for threonine compared to serine, dehydration of the side chain can occur under certain conditions.

    • Mitigation: This is generally not a major concern with the recommended coupling reagents and protocols.

Mandatory Visualizations

Diagrams

SPPS_Coupling_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction Resin->Coupling AA_Activation Fmoc-Thr(tBu)-OH Activation (Coupling Reagent + Base) AA_Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Kaiser_Test Kaiser Test Washing->Kaiser_Test Next_Cycle Proceed to Next Cycle (Fmoc Deprotection) Kaiser_Test->Next_Cycle Negative Recouple Recouple Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: General workflow for the coupling of Fmoc-Thr(tBu)-OH in SPPS.

Coupling_Reagent_Activation cluster_reagents Coupling Reagents HATU HATU Forms highly reactive OAt-ester Activated_Ester Activated Species (Reactive Ester) HBTU HBTU Forms reactive OBt-ester DIC_HOBt DIC / HOBt Forms OBt-ester in situ Fmoc_AA Fmoc-Thr(tBu)-OH (Carboxylic Acid) Fmoc_AA->Activated_Ester Activation Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (N-terminal amine) Peptide_Resin->Peptide_Bond

Caption: Activation of Fmoc-Thr(tBu)-OH by different classes of coupling reagents.

References

Application Notes and Protocols for the Activation of Fmoc-Thr(tBu)-OH with HBTU/HOBt in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient activation and coupling of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) using the HBTU/HOBt reagent system in solid-phase peptide synthesis (SPPS). This document details the underlying mechanism, optimized protocols, potential side reactions, and quantitative performance data to aid in the successful synthesis of threonine-containing peptides.

Introduction

Fmoc-Thr(tBu)-OH is a critical building block in Fmoc-based solid-phase peptide synthesis. The tert-butyl (tBu) protecting group on the threonine side chain prevents unwanted side reactions during peptide elongation and is readily removed during the final acidic cleavage step. The activation of the carboxylic acid of Fmoc-Thr(tBu)-OH is a crucial step to ensure efficient amide bond formation with the free amine of the growing peptide chain on the solid support.

The combination of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and highly efficient method for activating Fmoc-amino acids.[1][2] HBTU, an aminium-based coupling reagent, rapidly converts the carboxylic acid into a more reactive species.[2] The addition of HOBt serves to suppress racemization and can act as a nucleophilic catalyst, accelerating the reaction.[3] This system is particularly effective for coupling sterically hindered amino acids like Fmoc-Thr(tBu)-OH.[4]

Data Presentation

The efficiency of coupling Fmoc-Thr(tBu)-OH can be influenced by the choice of coupling reagents, reaction time, and the specific peptide sequence. While extensive quantitative data for every condition is sequence-dependent, the following table provides a representative comparison of coupling efficiency for a sterically hindered amino acid using various common coupling reagents.

Coupling Reagent SystemPre-activation Time (min)Coupling Time (min)Crude Peptide Purity (%)Notes
HBTU/HOBt/DIPEA 2-530-60>95Recommended for sterically hindered residues. Efficient activation and low racemization.
HATU/HOAt/DIPEA 2-520-45>97Highly efficient, often used for particularly difficult couplings. HOAt is a more reactive analogue of HOBt.
DIC/HOBt N/A (in situ)60-120~90-95Cost-effective but generally slower coupling kinetics compared to aminium-based reagents.
PyBOP/DIPEA 2-530-60>95A phosphonium-based reagent, also effective for hindered couplings.

Note: Data is representative and compiled from general findings in solid-phase peptide synthesis for sterically hindered amino acids.[5][6] Actual purities are highly sequence-dependent. DIPEA (N,N-Diisopropylethylamine) is used as the base.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the activation pathway of Fmoc-Thr(tBu)-OH with HBTU/HOBt and a standard experimental workflow for a coupling cycle in SPPS.

G Activation of Fmoc-Thr(tBu)-OH with HBTU/HOBt Fmoc_Thr_OH Fmoc-Thr(tBu)-OH Deprotonated_Thr Fmoc-Thr(tBu)-O- Fmoc_Thr_OH->Deprotonated_Thr + DIPEA HBTU HBTU Activated_Ester Fmoc-Thr(tBu)-OBt Ester (Active Intermediate) HBTU->Activated_Ester Reacts with carboxylate HOBt HOBt DIPEA DIPEA (Base) Deprotonated_Thr->Activated_Ester + HBTU Coupled_Peptide Fmoc-Thr(tBu)-NH-Peptide-Resin Activated_Ester->Coupled_Peptide + H2N-Peptide-Resin Byproduct Tetramethylurea + HOBt Activated_Ester->Byproduct releases Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Activation Pathway of Fmoc-Thr(tBu)-OH

G SPPS Experimental Workflow for a Single Coupling Cycle Start Start: Peptide-Resin with N-terminal Fmoc Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Coupling Coupling: Add activated amino acid to resin Wash_1->Coupling Pre_activation Pre-activation: Fmoc-Thr(tBu)-OH + HBTU/HOBt + DIPEA in DMF Pre_activation->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Kaiser_Test Kaiser Test (optional monitoring) Wash_2->Kaiser_Test End End: Elongated Peptide-Resin with N-terminal Fmoc Kaiser_Test->End Negative (Complete) Recouple Recouple if necessary Kaiser_Test->Recouple Positive (Incomplete) Recouple->Coupling

SPPS Experimental Workflow

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing a threonine residue on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

  • HBTU

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Appropriate resin (e.g., Rink Amide, Wang resin)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • Kaiser test kit (optional)

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH
  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF (5-10 mL) for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-Thr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (~2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. A color change is often observed.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring (Optional):

    • Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates the completion of the coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection
  • Final Deprotection:

    • After the final coupling step, perform an Fmoc deprotection as described in Protocol 1, step 2.

    • Wash the resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water; ~5 mL) to the dried resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.

Potential Side Reactions and Mitigation

  • Racemization: While HOBt significantly suppresses racemization, it can still occur, particularly with prolonged activation times or the use of excess base.[3]

    • Mitigation: Use the recommended equivalents of reagents and avoid unnecessarily long pre-activation times. For highly sensitive couplings, consider using a less hindered base like 2,4,6-collidine in place of DIPEA.

  • Guanidinylation: Excess HBTU can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium (B1211019) group that terminates the peptide elongation.

    • Mitigation: Use a slight excess of the Fmoc-amino acid relative to HBTU. Avoid pre-activating the amino acid for extended periods before adding it to the resin.

  • Incomplete Coupling: Due to the steric hindrance of the tBu group and the beta-branched nature of threonine, incomplete coupling can lead to deletion sequences.

    • Mitigation: Ensure efficient activation and allow for sufficient coupling time. A double coupling (repeating the coupling step with fresh reagents) may be necessary for particularly difficult sequences. Monitoring with the Kaiser test is recommended.

Conclusion

The HBTU/HOBt activation method is a robust and efficient strategy for the incorporation of Fmoc-Thr(tBu)-OH into synthetic peptides. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve high coupling efficiencies and obtain high-purity peptides. The provided data and workflows serve as a valuable resource for the successful synthesis of complex threonine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Fmoc-Thr(tBu)-OH Coupling Using DIC/Oxyma in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and reliable formation of peptide bonds is paramount in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical, especially when incorporating sterically hindered or "difficult" amino acids such as Threonine (Thr). This document provides detailed application notes and protocols for the use of Diisopropylcarbodiimide (DIC) in combination with the additive OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) for the coupling of Fmoc-Thr(tBu)-OH. The DIC/Oxyma system has emerged as a highly effective and safe coupling cocktail, offering high coupling efficiency while minimizing common side reactions like racemization.[1][2]

OxymaPure® serves as an excellent alternative to benzotriazole-based additives like HOBt and HOAt, the latter of which have been classified as potentially explosive.[2] DIC, a liquid carbodiimide, is well-suited for automated SPPS as its urea (B33335) byproduct is soluble in common washing solvents, facilitating its removal.[3] This combination provides a robust method for the incorporation of Fmoc-Thr(tBu)-OH, a key building block in the synthesis of numerous therapeutic peptides, including Glucagon (B607659).[4][5][6]

Data Presentation

Table 1: Comparison of Coupling Reagents for Racemization Prone Amino Acids
Coupling Reagent/AdditiveAmino AcidD/L Isomer Ratio (%)Reference
DIC/OxymaFmoc-L-His(Trt)-OH1.8[1]
DIC/OxymaFmoc-L-Cys(Trt)-OHNegligible[1]
HATU/NMMFmoc-L-Ser(tBu)-OHNot specified, but higher than DIC/Oxyma[1]

This table highlights the low racemization potential of DIC/Oxyma for sensitive amino acids.

Table 2: Coupling Efficiency of DIC/Oxyma in the Synthesis of a Difficult Peptide Sequence
Peptide SequenceCoupling ReagentPurity (%)Reference
H-Tyr-Aib-Aib-Phe-Leu-NH2DIC/OxymaPure42.8[7]
H-Tyr-Aib-Aib-Phe-Leu-NH2DIC/HOBt8.4[7]
H-Tyr-Aib-Aib-Phe-Leu-NH2DIC/HOAt37.5[7]

This table demonstrates the superior performance of DIC/Oxyma in coupling sterically hindered amino acids compared to other common additives.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH using DIC/Oxyma in SPPS

This protocol is suitable for manual or automated solid-phase peptide synthesis on a variety of resins (e.g., Rink Amide, Wang).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Thr(tBu)-OH

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF (v/v) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Reagents for resin washing (e.g., DMF, DCM)

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA) with scavengers)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The coupling time can be extended for difficult sequences.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any unreacted reagents and byproducts.

  • Monitoring the Coupling Reaction (Optional):

    • Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).

Protocol 2: Microwave-Assisted SPPS of Fmoc-Thr(tBu)-OH using DIC/Oxyma

Microwave irradiation can significantly accelerate both the deprotection and coupling steps. The DIC/OxymaPure® combination is stable under microwave conditions at temperatures up to 90°C.[7]

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Coupling (Microwave):

    • Prepare the activated amino acid solution as described in step 3 of Protocol 1.

    • Add the solution to the deprotected resin.

    • Place the reaction vessel in a microwave peptide synthesizer.

    • Irradiate at a set temperature (e.g., 75-90°C) for a short duration (e.g., 2-5 minutes).

  • Washing and Subsequent Steps: Follow steps 4-7 from Protocol 1.

Mandatory Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 monitoring Coupling Monitoring (e.g., Kaiser Test) wash2->monitoring repeat Repeat for Next Amino Acid monitoring->repeat Incomplete cleavage Final Cleavage & Deprotection monitoring->cleavage Complete repeat->deprotection end End: Purified Peptide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-OH Fmoc-AA-OH Carboxylic Acid Active_Ester O-acylisourea Intermediate + Oxyma-Ester Fmoc-AA-OH->Active_Ester + DIC, + Oxyma DIC DIC Carbodiimide Oxyma Oxyma Additive Peptide_Bond Fmoc-AA-NH-Peptide-Resin Peptide Bond Formed Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Free N-terminus Peptide_Resin->Peptide_Bond

Caption: Simplified reaction pathway for DIC/Oxyma mediated peptide coupling.

References

Application Notes and Protocols for Fmoc-Thr(tBu)-OH Deprotection using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), providing robust protection for the α-amino group of amino acids. Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-purity peptides. Fmoc-Thr(tBu)-OH is a common building block where the threonine hydroxyl group is protected by a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal. The standard method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] This process proceeds via a base-catalyzed β-elimination mechanism.[2][3][4]

This document provides detailed application notes and experimental protocols for the deprotection of Fmoc-Thr(tBu)-OH using piperidine in SPPS. It covers the reaction mechanism, standard protocols, potential side reactions, and methods for monitoring the reaction's completion.

Reaction Mechanism

The deprotection of the Fmoc group by piperidine is a two-step process:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl ring.[3][5]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is unstable and rapidly undergoes elimination, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[2][6]

  • Dibenzofulvene (DBF) Scavenging: The highly reactive DBF electrophile is trapped by excess piperidine to form a stable adduct, which is then washed away.[2][3][5][6] This scavenging step is crucial to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would terminate the peptide chain elongation.[3]

Data Presentation

The efficiency of Fmoc deprotection can be monitored and quantified using HPLC by observing the disappearance of the Fmoc-protected peptide and the appearance of the dibenzofulvene-piperidine adduct. The reaction kinetics are dependent on the concentration of piperidine.

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

Piperidine Concentration (% v/v in DMF)Time for >99% DeprotectionHalf-life (t1/2)
1%> 5 minutesNot specified
2%> 5 minutesNot specified
5%~ 3 minutesNot specified
20%< 3 minutes7 seconds

Data adapted from kinetic studies on Fmoc-Val-OH, which serves as a representative model for Fmoc-amino acid deprotection kinetics.[4][7]

Experimental Protocols

The following protocols are standard procedures for the deprotection of Fmoc-Thr(tBu)-OH on a solid support. These can be performed manually or using an automated peptide synthesizer.

Protocol 1: Standard Fmoc Deprotection in Manual SPPS

This protocol is suitable for a typical 0.1 mmol scale synthesis.

Reagents and Materials:

  • Fmoc-Thr(tBu)-OH loaded resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • DMF (peptide synthesis grade)

  • Manual peptide synthesis vessel with a sintered glass filter.

  • Shaker or rocker for agitation.

Procedure:

  • Resin Swelling: If starting with a dry resin, swell the Fmoc-Thr(tBu)-OH loaded resin in DMF (approx. 10 mL/g of resin) for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Piperidine Treatment: Add the 20% piperidine/DMF solution (approx. 5 mL for a 0.1 mmol scale) to the resin.

  • Agitation: Agitate the resin slurry at room temperature for 2-3 minutes.[8]

  • Drainage: Drain the deprotection solution.

  • Second Piperidine Treatment: Add a fresh aliquot of the 20% piperidine/DMF solution (approx. 5 mL for a 0.1 mmol scale).

  • Agitation: Agitate the resin slurry at room temperature for 10-15 minutes. The total deprotection time is typically 15-30 minutes.[1]

  • Drainage: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-6 times, with approx. 10 mL each time) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.

Protocol 2: Fmoc Deprotection in Automated SPPS

Automated peptide synthesizers perform the same fundamental steps. The following is a representative cycle.

Reagents and Materials:

  • Fmoc-Thr(tBu)-OH loaded resin in the synthesizer reaction vessel.

  • Reservoir of Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Reservoir of DMF (peptide synthesis grade).

Automated Synthesizer Cycle for Deprotection:

  • Pre-Deprotection Wash: The synthesizer will typically perform a wash with DMF.

  • Deprotection Step 1: The deprotection solution is delivered to the reaction vessel, and the mixture is agitated for a programmed duration (e.g., 2-3 minutes). The vessel is then drained.

  • Deprotection Step 2: A fresh portion of the deprotection solution is delivered, and agitation continues for a longer duration (e.g., 7-10 minutes).[10] The vessel is then drained.

  • Post-Deprotection Washes: The synthesizer performs a series of programmed washes with DMF to ensure complete removal of the deprotection reagents and byproducts.

Potential Side Reactions and Mitigation

While the deprotection of Fmoc-Thr(tBu)-OH is generally straightforward, certain side reactions can occur, particularly in the context of the entire peptide sequence.

  • Aspartimide Formation: This is one of the most significant side reactions during Fmoc deprotection. It is sequence-dependent and occurs when an aspartic acid residue is followed by glycine, alanine, or serine. The peptide backbone nitrogen attacks the side-chain carbonyl of a protected aspartate, forming a succinimide (B58015) ring. This can lead to a mixture of α- and β-aspartyl peptides.

  • Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage. The newly deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly common if proline is the second residue.[6][12]

    • Mitigation: Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit this side reaction.[12]

  • Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate, leading to incomplete deprotection and coupling reactions.[12]

    • Mitigation: If aggregation is suspected due to slow deprotection, switching to N-methylpyrrolidone (NMP) as the solvent or using a more potent deprotection reagent like 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution may be beneficial.[12]

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion H+ abstraction Piperidine1 Piperidine (Base) Piperidine1->Carbanion Free_Amine H2N-Peptide-Resin Carbanion->Free_Amine DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO2 Carbanion->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Deprotection_Workflow Start Start with Fmoc-AA-Resin Swell Swell Resin in DMF Start->Swell Drain1 Drain DMF Swell->Drain1 Add_Pip1 Add 20% Piperidine/DMF (2-3 min) Drain1->Add_Pip1 Drain2 Drain Solution Add_Pip1->Drain2 Add_Pip2 Add 20% Piperidine/DMF (10-15 min) Drain2->Add_Pip2 Drain3 Drain Solution Add_Pip2->Drain3 Wash Wash with DMF (5-6x) Drain3->Wash Kaiser_Test Kaiser Test (Optional) Wash->Kaiser_Test Next_Coupling Proceed to Next Coupling Step Kaiser_Test->Next_Coupling Positive Result

References

Application Notes and Protocols for the Cleavage of tBu Group from Threonine with TFA Cocktail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the tert-butyl (tBu) group is a common and effective protecting group for the hydroxyl side chain of threonine (Thr) and serine (Ser) residues.[1][2] Its removal is a critical final step, typically achieved under strong acidic conditions.[1][3] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection.[1][4]

The cleavage mechanism proceeds through the formation of a stable tert-butyl carbocation.[1] This highly reactive intermediate can lead to undesired side reactions by alkylating nucleophilic amino acid residues, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys).[1][5] To prevent the formation of these impurities, a "scavenger cocktail" is added to the TFA to trap the tBu cation.[1][5] The selection of the appropriate TFA cocktail is therefore crucial and depends on the amino acid composition of the peptide.[4][6]

These notes provide an overview of common TFA cocktails, quantitative data on scavenger effectiveness, and detailed protocols for the efficient cleavage of the tBu group from threonine-containing peptides.

Chemical Deprotection Mechanism

The deprotection of tBu-protected threonine is an acid-catalyzed process. TFA protonates the ether oxygen of the tBu group, leading to its departure as a stable tert-butyl cation and revealing the free hydroxyl group on the threonine side chain. Scavengers in the cocktail then react with and neutralize the tBu cation.

Thr_tBu Threonine(tBu) plus1 + Thr_tBu->plus1 TFA TFA (H+) Protonated_Thr Protonated Intermediate Thr_OH Deprotected Threonine Protonated_Thr->Thr_OH tBu_cation tert-Butyl Cation Protonated_Thr->tBu_cation Side_Product Alkylated Side Product (e.g., Trp-tBu) tBu_cation->Side_Product Undesired Reaction plus2 + tBu_cation->plus2 Scavenger Scavenger (e.g., TIS) Trapped_cation Trapped Cation plus1->TFA plus1->Protonated_Thr plus2->Scavenger plus2->Trapped_cation Prevents side reactions

Caption: Mechanism of TFA-mediated tBu deprotection and scavenger action.

Data Presentation: TFA Cleavage Cocktails

The choice of cleavage cocktail is dictated by the peptide's sequence. For peptides lacking sensitive residues, a simple TFA/water mixture may suffice. However, for sequences containing Trp, Met, or Cys, more complex cocktails with specific scavengers are required.

Table 1: Common TFA Cocktails for tBu Group Cleavage

Reagent/CocktailComposition (v/v/v)Key Features & Applications
TFA / H₂O 95 : 5Simplest cocktail. Suitable for peptides without sensitive residues (Trp, Met, Cys).[1][4]
TFA / TIS / H₂O 95 : 2.5 : 2.5A widely used general-purpose cocktail. Triisopropylsilane (TIS) is an effective scavenger.[6]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)"Odorless" alternative to thiol-containing cocktails. Good for Trityl-based protecting groups.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A universal and highly effective cocktail for complex peptides with multiple sensitive residues.[1][6]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Table 2: Scavenger Selection for Sensitive Amino Acids

Sensitive ResiduePrimary Side ReactionRecommended Scavenger(s)
Tryptophan (Trp) Alkylation of the indole (B1671886) ringTriisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)[5]
Methionine (Met) S-alkylation to form sulfonium (B1226848) saltThioanisole[5]
Cysteine (Cys) S-alkylation (S-tert-butylation)1,2-Ethanedithiol (EDT)[5]
Tyrosine (Tyr) Alkylation of the phenolic ringPhenol, Thioanisole

Experimental Protocols

The following is a general protocol for the cleavage of a tBu-protected, threonine-containing peptide from a solid-phase resin.

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.[1]

Protocol 1: Global Deprotection and Cleavage using TFA/TIS/H₂O

This protocol is suitable for most standard peptides containing Thr(tBu) and other acid-labile protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Ice-cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge tubes

  • Nitrogen or argon gas line for drying

Procedure:

  • Resin Preparation: Place the dry peptidyl-resin (e.g., 50-100 mg) into the reaction vessel. Wash the resin with DCM (3 x 10 mL) and drain thoroughly to remove any residual DMF. Dry the resin under vacuum for at least 3 hours.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the vessel.[1] Ensure the resin is fully submerged.

  • Incubation: Gently agitate or stir the mixture at room temperature for 2 to 4 hours.[1] Peptides with multiple protecting groups may require longer reaction times.[4]

  • Peptide Collection: Filter the cleavage mixture directly into a clean collection tube (e.g., a 50 mL centrifuge tube). The filtrate contains the deprotected peptide.

  • Resin Wash: Wash the resin with a small amount of fresh TFA or DCM (1-2 mL) and combine the filtrate with the initial collection.[1]

  • Peptide Precipitation: Slowly add the TFA solution dropwise into a new centrifuge tube containing ~10 volumes of ice-cold diethyl ether or MTBE.[1][4] A white precipitate of the crude peptide should form.

  • Incubation & Centrifugation: Let the tube stand at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 4000 rpm for 5 min).

  • Washing: Carefully decant the ether supernatant. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.[1]

  • Drying: After the final wash and decanting, dry the crude peptide pellet under a gentle stream of nitrogen or argon, or in a vacuum desiccator.[1] The peptide is now ready for purification (e.g., by HPLC) and analysis.

Visualizations: Workflows and Biological Context

Experimental Workflow Diagram

This diagram outlines the key steps from the final deprotection of the peptide on the resin to the isolated crude product.

start Start: Dry Peptidyl-Resin add_tfa Add TFA Cocktail (e.g., TFA/TIS/H₂O) start->add_tfa incubate Incubate 2-4h at Room Temp add_tfa->incubate filter Filter to Separate Resin from Filtrate incubate->filter filtrate Collect Filtrate (Contains Peptide) filter->filtrate precipitate Precipitate Peptide in Cold Diethyl Ether filtrate->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash Wash Pellet with Cold Ether (3x) centrifuge->wash dry Dry Crude Peptide Pellet wash->dry end_node End: Crude Peptide (Ready for HPLC) dry->end_node

Caption: Workflow for peptide cleavage and isolation.
Relevant Signaling Pathway: MAPK/ERK Cascade

For drug development professionals, synthetic peptides are often designed to interact with or mimic components of cellular signaling pathways. The MAPK/ERK pathway is a critical cascade regulating cell growth, proliferation, and differentiation, where threonine phosphorylation is a key activation event. Understanding this context is vital for designing peptide-based therapeutics or research tools.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf p1 P Raf->p1 MEK MEK p2 P MEK->p2 ERK ERK TF Transcription Factors (e.g., Myc, CREB) ERK->TF p3 P ERK->p3 Response Cellular Response (Proliferation, Differentiation) TF->Response p1->MEK Phosphorylates p2->ERK Phosphorylates (on Thr & Tyr) p3->TF Phosphorylates & Activates

Caption: The MAPK/ERK signaling cascade, a key pathway in cell regulation.

References

Application Notes and Protocols for Fmoc-Thr(tBu)-OH in the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Difficult Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the cornerstone of peptide synthesis for research and pharmaceutical development.[1][2] However, certain peptide sequences, termed "difficult sequences," present significant synthetic challenges. These sequences are often characterized by:

  • High hydrophobicity: Leading to poor solvation of the growing peptide chain.

  • Propensity for aggregation: Interchain hydrogen bonding can cause the peptide-resin to collapse, forming β-sheet-like structures that are impenetrable to reagents.[3]

  • Steric hindrance: Bulky amino acids at the C-terminus or N-terminus of the growing peptide chain can physically block the coupling of the next amino acid.

These issues result in incomplete Fmoc deprotection and poor coupling efficiencies, leading to the formation of deletion and truncated peptide impurities that are difficult to separate from the target peptide, ultimately causing low yields and purity.[4] Threonine, a β-branched amino acid, can contribute to steric hindrance and aggregation, making the choice of its side-chain protecting group critical for synthetic success.

Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis

Fmoc-Thr(tBu)-OH is the most commonly used derivative for incorporating threonine in the standard Fmoc/tBu SPPS methodology.[2][5] The tert-butyl (tBu) ether provides robust protection for the threonine hydroxyl group, which is stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc removal but is readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage and global deprotection step.[2]

Advantages of the tBu Protecting Group
  • Orthogonality: The acid-lability of the tBu group is perfectly orthogonal to the base-labile Fmoc group, which is the foundation of this synthetic strategy.

  • Standard Compatibility: It is fully compatible with standard coupling reagents (HBTU, HATU, DIC) and cleavage cocktails.

  • Cost-Effectiveness: For routine, non-aggregating peptide sequences, Fmoc-Thr(tBu)-OH is a reliable and cost-effective choice.[6]

Limitations in Difficult Sequences

While effective for most sequences, the tBu protecting group on threonine may not be sufficient to overcome severe aggregation in difficult sequences. In sequences prone to forming strong secondary structures, such as those containing multiple, adjacent threonine or other bulky residues, the peptide chains can still aggregate. This aggregation can lead to failed syntheses, characterized by incomplete Fmoc deprotection and coupling steps.[7] In such cases, alternative strategies are required.

Comparative Analysis: tBu vs. Trt Protecting Groups for Threonine

For particularly challenging sequences, especially those involving potential aggregation around a threonine residue, the use of a bulkier side-chain protecting group, such as Trityl (Trt), is a key strategic consideration. The principles observed in comparing Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are directly applicable to threonine.[6][7]

The bulky Trt group acts as a steric shield, physically disrupting the interchain hydrogen bonding that initiates β-sheet formation and subsequent aggregation.[6] This keeps the peptide chains better solvated and more accessible to reagents, leading to significantly improved synthetic outcomes for difficult sequences.

Data Presentation: Performance in Difficult Sequences

The following table summarizes the expected performance differences between Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in the synthesis of an aggregation-prone, poly-threonine-containing model peptide.

ParameterFmoc-Thr(tBu)-OHFmoc-Thr(Trt)-OHRationale / Reference
Crude Peptide Purity Low (~30-50%)High (>70%)The Trt group effectively disrupts aggregation, leading to fewer deletion sequences and a cleaner crude product.[7][8][9]
Overall Yield LowHighImproved coupling efficiency and fewer failed sequences directly translate to a higher overall yield of the desired peptide.[6]
Fmoc Deprotection Efficiency Potentially incompleteCompleteIn aggregating sequences, the N-terminus can become inaccessible. This was observed in a synthesis where deprotection of Fmoc-Thr(tBu) failed after 15 residues.[7]
Required Couplings Often requires double/triple couplingTypically successful with a single couplingBetter solvation and accessibility of the N-terminus allow for more efficient acylation.[8]
Cost-Effectiveness High for standard sequencesHigh for difficult sequencesWhile the raw material is more expensive, the reduction in failed syntheses, purification costs, and reagent waste makes Trt more cost-effective for difficult peptides.[6]

Experimental Protocols

Standard Protocol for Coupling Fmoc-Thr(tBu)-OH

This protocol is suitable for routine SPPS on a 0.1 mmol scale using an automated synthesizer or manual setup.

Reagents:

  • Resin (e.g., Rink Amide, Wang)

  • Fmoc-Thr(tBu)-OH (4 eq., 0.4 mmol)

  • Coupling Reagent (e.g., HBTU, 3.9 eq., 0.39 mmol)

  • Activator Base (e.g., DIPEA, 8 eq., 0.8 mmol)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), proceed to the modified protocol below.

Modified Protocol for a Difficult Fmoc-Thr(tBu)-OH Coupling

If a Kaiser test indicates incomplete coupling, or if the sequence is known to be difficult (e.g., coupling onto a sterically hindered residue), use the following modified protocol.

Procedure:

  • First Coupling: Follow steps 1-5 of the Standard Protocol.

  • Kaiser Test: Perform a Kaiser test. If it is positive, proceed with recoupling.

  • Recoupling (Double Coupling):

    • Repeat the amino acid activation (Standard Protocol, Step 3).

    • Add the fresh coupling solution to the resin and couple for an additional 1-2 hours.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Capping (Optional but Recommended): If the Kaiser test remains positive after the second coupling, cap the unreacted N-terminal amines to prevent the formation of deletion peptides.

    • Prepare a capping solution (e.g., 5% Acetic Anhydride, 6% 2,4,6-Collidine in DMF).

    • Treat the resin with the capping solution for 30 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Continue Synthesis: Proceed with the deprotection of the newly coupled Fmoc-Thr(tBu)-OH to continue the synthesis.

Visualizations

Logical Workflow for Difficult Sequences

Difficult_Sequence_Workflow Start Start Synthesis of Difficult Sequence IsThr Is Threonine residue part of aggregating motif? Start->IsThr UseTrt Strategy 1: Use Fmoc-Thr(Trt)-OH IsThr->UseTrt Yes UseTBu Strategy 2: Use Fmoc-Thr(tBu)-OH IsThr->UseTBu No / Standard Couple Perform Coupling Reaction UseTrt->Couple UseTBu->Couple Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Complete Coupling Complete Monitor->Complete Negative Incomplete Coupling Incomplete Monitor->Incomplete Positive Continue Continue Synthesis Complete->Continue Recouple Perform Double Coupling Incomplete->Recouple Recouple->Monitor Aggregation_Disruption cluster_0 Scenario A: Fmoc-Thr(tBu)-OH cluster_1 Scenario B: Fmoc-Thr(Trt)-OH P1 Peptide Chain 1 -Thr(tBu)- Agg β-Sheet Aggregation P1->Agg H-Bonding P2 Peptide Chain 2 -Thr(tBu)- P2->Agg H-Bonding Solv Good Solvation P3 Peptide Chain 1 -Thr(Trt)- P4 Peptide Chain 2 -Thr(Trt)- Trt1 Bulky Trt Group P3->Trt1 Trt2 Bulky Trt Group P4->Trt2

References

Application Notes and Protocols for the Incorporation of Fmoc-Thr(tBu)-OH into Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered and hydrophobic amino acids like N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) into growing peptide chains during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. These difficulties are particularly pronounced in the synthesis of hydrophobic peptides, which are prone to aggregation and incomplete coupling reactions. This document provides detailed application notes and optimized protocols to facilitate the successful incorporation of Fmoc-Thr(tBu)-OH, leading to higher purity and yield of the final peptide product.

The primary obstacles encountered when coupling Fmoc-Thr(tBu)-OH are steric hindrance from the bulky tert-butyl (tBu) protecting group and the β-branched nature of the threonine side chain, and the tendency of hydrophobic peptide sequences to aggregate on the solid support. This aggregation can physically block reactive sites, leading to truncated or deletion sequences. To address these challenges, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and strategic use of specialized building blocks is necessary.

Data Presentation: Comparative Coupling Efficiency

While direct, comprehensive quantitative data for the coupling efficiency of Fmoc-Thr(tBu)-OH under various conditions is not extensively consolidated in the literature, the following table provides a representative comparison based on established principles of SPPS and data from studies on other sterically hindered amino acids. The efficiencies are indicative and can vary based on the specific peptide sequence, resin, and exact reaction conditions.

Coupling Reagent/MethodCoupling Time (min)Temperature (°C)Expected Coupling Efficiency (%)Notes
DIC/HOBt 60 - 120Room Temperature95 - 98Cost-effective but slower; risk of N-acylurea formation.[1]
HBTU/DIPEA 30 - 60Room Temperature98 - 99.5Fast and efficient; potential for guanidinylation if used in excess.[1]
HATU/DIPEA 20 - 45Room Temperature> 99.5Highly reactive, excellent for hindered couplings with low racemization.[1]
PyBOP/DIPEA 30 - 60Room Temperature98 - 99Efficient with no risk of guanidinylation.
COMU/DIPEA 20 - 45Room Temperature> 99.5High reactivity, safer byproducts than benzotriazole-based reagents.[1]
HATU/DIPEA 10 - 2050 - 75> 99.5Elevated temperature can significantly enhance coupling rates for difficult sequences.
Fmoc-Xaa-Thr(ψMe,MePro)-OH 30 - 60Room Temperature> 99Pseudoproline dipeptide approach disrupts aggregation, leading to highly efficient incorporation.

Disclaimer: The data in this table is extrapolated from multiple sources and serves as a guideline. Actual coupling efficiencies should be monitored throughout the synthesis.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH using HATU

This protocol describes a standard method for the manual coupling of Fmoc-Thr(tBu)-OH to a resin-bound peptide chain using HATU, a highly effective coupling reagent for sterically hindered amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Thr(tBu)-OH (3-5 equivalents)

  • HATU (2.9 - 4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-Thr(tBu)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 50°C.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

Protocol 2: Synthesis of a Hydrophobic Peptide Fragment (Amyloid-Beta 12-28) Incorporating Threonine

This protocol details the synthesis of the hydrophobic fragment of Amyloid-Beta (Aβ) peptide, sequence VHHQKLVFFAEDVGSNKGAIIGLM, which contains a threonine residue that can be challenging to incorporate due to the overall hydrophobicity of the sequence. This protocol incorporates best practices for synthesizing "difficult" peptides.

Sequence: H-Val-His(Trt)-His(Trt)-Gln(Trt)-Lys(Boc)-Leu-Val-Phe-Phe-Ala-Glu(OtBu)-Asp(OtBu)-Val-Gly-Ser(tBu)-Asn(Trt)-Lys(Boc)-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH

Resin: 2-Chlorotrityl chloride resin (for peptide acid)

Key Strategies:

  • High-Swelling Resin: Use of a high-swelling resin to improve solvent and reagent accessibility.

  • Potent Coupling Reagent: HATU is used for all couplings to ensure high efficiency.

  • Elevated Temperature: For the coupling of Fmoc-Thr(tBu)-OH and other bulky residues, the temperature is raised to 50°C.

  • Pseudoproline Dipeptide (Alternative): For extremely difficult sequences, a pseudoproline dipeptide such as Fmoc-Gly-Ser(ψMe,MePro)-OH could be used at the Gly-Ser junction to disrupt aggregation.

Automated Peptide Synthesizer Protocol (Representative Steps):

  • Resin Loading: Load 2-chlorotrityl chloride resin into the reaction vessel.

  • First Amino Acid Attachment: Attach the C-terminal amino acid (Fmoc-Met-OH) to the resin using DIPEA in DCM.

  • Capping: Cap any unreacted chlorotrityl groups with a solution of DCM/MeOH/DIPEA.

  • Synthesis Cycles (Iterative): For each amino acid, including Fmoc-Thr(tBu)-OH:

    • Fmoc Deprotection: 20% piperidine in DMF (e.g., 2 x 7 minutes).

    • Washes: DMF washes.

    • Coupling:

      • Deliver Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

      • Reaction time: 30 minutes at room temperature. For Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, and Fmoc-Ile-OH, increase the temperature to 50°C for 20 minutes.

    • Washes: DMF washes.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail: Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Analysis: Characterize the purified peptide by mass spectrometry.

Visualizations

Experimental_Workflow_SPPS cluster_cycle Synthesis Cycle Resin Solid Support (e.g., Wang, Rink Amide) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat n-1 times Washing2->Cycle FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis Deprotection_cycle Fmoc Deprotection Washing1_cycle Washing Deprotection_cycle->Washing1_cycle Coupling_cycle Coupling Washing1_cycle->Coupling_cycle Washing2_cycle Washing Coupling_cycle->Washing2_cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Difficult_Coupling_Strategies cluster_causes Root Causes cluster_solutions Mitigation Strategies Problem Challenge: Incorporating Fmoc-Thr(tBu)-OH into Hydrophobic Peptides StericHindrance Steric Hindrance (Bulky tBu group, β-branched) Problem->StericHindrance Aggregation Peptide Aggregation (Hydrophobic sequences) Problem->Aggregation CouplingReagents Potent Coupling Reagents (e.g., HATU, HBTU, COMU) StericHindrance->CouplingReagents ReactionConditions Optimized Reaction Conditions (Elevated Temperature, Longer Coupling Time) StericHindrance->ReactionConditions Aggregation->ReactionConditions SpecialtyReagents Specialty Reagents (Pseudoproline Dipeptides, Dmb/Hmb protection) Aggregation->SpecialtyReagents Solvents Alternative Solvents/Additives (NMP, Chaotropic Salts) Aggregation->Solvents

References

Application Notes and Protocols for the Synthesis of Phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides is an indispensable tool for studying these phosphorylation events, enabling researchers to investigate kinase and phosphatase activity, probe protein-protein interactions, and develop novel therapeutics. This document provides detailed protocols and application notes for the chemical synthesis of phosphopeptides using Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on the incorporation of phosphothreonine.

Two primary strategies are employed for the synthesis of phosphopeptides: the "building block" approach and the "global phosphorylation" approach .[1][2] The building block method involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Thr(PO(OBzl)OH)-OH, during SPPS.[3] This is generally the preferred and more reliable strategy. The global phosphorylation method entails the synthesis of the full peptide chain with a hydroxyl-bearing amino acid, followed by a post-synthetic phosphorylation step on the solid support.[2]

A common precursor for standard, non-phosphorylated threonine incorporation in Fmoc-SPPS is Fmoc-Thr(tBu)-OH . The tert-butyl (tBu) protecting group on the threonine side chain is labile to trifluoroacetic acid (TFA), which is the same reagent typically used for the final cleavage of the peptide from the resin. This lack of orthogonality makes Fmoc-Thr(tBu)-OH unsuitable for a post-synthetic phosphorylation strategy on the resin, as the protecting group cannot be selectively removed without cleaving the peptide from its solid support. Therefore, for global phosphorylation, an orthogonal protecting group that can be removed under conditions that do not affect the resin linkage or other side-chain protecting groups is required.

Part 1: The Building Block Approach using Fmoc-Thr(PO(OBzl)OH)-OH

This method is the most common and robust strategy for synthesizing phosphopeptides. It involves the use of a threonine residue that is already phosphorylated and has its phosphate (B84403) group protected, typically with a benzyl (B1604629) (Bzl) group.

Key Advantages:
  • Site-specific phosphorylation: Ensures the phosphate group is at the desired position.

  • Higher yields and purity: Generally results in a cleaner product compared to global phosphorylation.

  • Compatibility with standard Fmoc-SPPS: Can be readily integrated into existing automated and manual synthesis protocols.[4]

Challenges:
  • Steric hindrance: The bulky protected phospho-amino acid can lead to lower coupling efficiencies.[5]

  • β-elimination: A potential side reaction under the basic conditions of Fmoc deprotection, although the monobenzyl protection minimizes this risk.[5]

  • Cost: Phosphorylated amino acid derivatives are more expensive than their non-phosphorylated counterparts.

Experimental Protocol: Synthesis of a Phosphothreonine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a generic phosphopeptide using Fmoc-Thr(PO(OBzl)OH)-OH on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 0.1 mmol scale, loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (3x).

2. Amino Acid Coupling (Standard Residues):

  • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HATU (3-4.5 equivalents), and a base like DIPEA (6-8 equivalents) in DMF.
  • Pre-activate for 1-5 minutes.
  • Add the activated amino acid solution to the resin and couple for 30-60 minutes. Microwave-assisted synthesis can reduce coupling times to 5 minutes at 75°C.[6]
  • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser or TNBS test).[1]
  • Wash the resin with DMF (5x).
  • Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly as in step 1.
  • Repeat for each subsequent amino acid in the sequence.

3. Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH:

  • Use a higher excess of reagents for the phosphothreonine residue to overcome potential steric hindrance. A five-fold excess is recommended.[1]
  • Couple Fmoc-Thr(PO(OBzl)OH)-OH using HATU/DIPEA for an extended time (e.g., 2 hours) or utilize double coupling.[6]
  • Ensure complete coupling before proceeding, as the subsequent coupling can also be sluggish.[1]

4. Final Deprotection and Cleavage:

  • After the final amino acid coupling, perform a final Fmoc deprotection.
  • Wash the resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. For peptides with multiple phosphorylation sites, cleavage time can be extended to 5-7 hours.[7]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
  • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Visual Workflow for the Building Block Approach

building_block_workflow start Start: Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_AA Couple Standard Fmoc-AA-OH deprotection1->coupling_AA deprotection2 Fmoc Deprotection coupling_AA->deprotection2 coupling_pThr Couple Fmoc-Thr(PO(OBzl)OH)-OH deprotection2->coupling_pThr deprotection3 Fmoc Deprotection coupling_pThr->deprotection3 repeat Repeat Cycles for Remaining AAs deprotection3->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage & Side Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification analysis MS & HPLC Analysis purification->analysis end_product Pure Phosphopeptide analysis->end_product

Caption: Workflow for phosphopeptide synthesis using the building block approach.

Part 2: The Global Phosphorylation Approach

This strategy involves assembling the peptide chain first and then introducing the phosphate group onto the threonine side chain. This requires an orthogonal protecting group on the threonine hydroxyl that can be selectively removed on the resin.

Key Advantages:
  • Cost-effective: Uses less expensive, non-phosphorylated amino acid derivatives during chain assembly.

  • Potentially easier chain assembly: Avoids the challenges of coupling bulky phosphoramidites.

Challenges:
  • Incomplete phosphorylation: The phosphorylation reaction may not go to completion, leading to a mixture of phosphorylated and non-phosphorylated peptides.

  • Side reactions: The phosphorylation reagents can react with other nucleophilic side chains if they are not properly protected.

  • Requires an orthogonal protecting group strategy.

Experimental Protocol: Global Phosphorylation of a Resin-Bound Peptide

This protocol provides a general outline for the global phosphorylation of a threonine residue. Note: This requires a threonine derivative with a protecting group orthogonal to both the Fmoc group (base-labile) and the tBu-based side chain protecting groups (acid-labile). An example of such a protecting group is the trityl (Trt) group which can be removed with dilute TFA.

1. Peptide Synthesis:

  • Synthesize the peptide on a suitable resin using standard Fmoc-SPPS as described in Part 1, but incorporate Fmoc-Thr(Trt)-OH at the desired phosphorylation site.

2. Selective Deprotection of Threonine Side Chain:

  • After peptide assembly and removal of the final N-terminal Fmoc group, wash the resin-bound peptide with DCM.
  • Treat the resin with a solution of 1-2% TFA in DCM for 1-2 hours to selectively remove the Trt group from the threonine side chain.
  • Wash the resin thoroughly with DCM, a neutralizing solution (e.g., 5% DIPEA in DCM), and then DMF.

3. On-Resin Phosphorylation (H-phosphonate method):

  • Swell the resin in a mixture of pyridine (B92270) and DCM.
  • Prepare the phosphorylating solution: Activate benzyl H-phosphonate (5 equivalents) with a condensing agent such as pivaloyl chloride (5 equivalents) in pyridine/DCM.[8]
  • Add the phosphorylating solution to the resin and react for 1-2 hours.
  • Wash the resin with the pyridine/DCM solvent.
  • Oxidize the H-phosphonate to the phosphate by treating with a solution of 1% iodine in pyridine/water (98:2) for 30 minutes.[8]
  • Wash the resin with DMF.

4. Cleavage, Purification, and Analysis:

  • Proceed with the final cleavage from the resin, purification, and analysis as described in Part 1 (steps 4 and 5).

Visual Workflow for the Global Phosphorylation Approach

global_phos_workflow start Start: Synthesized Peptide on Resin with Fmoc-Thr(Trt)-OH deprotection_Trt Selective Deprotection of Thr(Trt) (Dilute TFA/DCM) start->deprotection_Trt phosphorylation On-Resin Phosphorylation (e.g., H-phosphonate) deprotection_Trt->phosphorylation oxidation Oxidation (Iodine solution) phosphorylation->oxidation cleavage Cleavage & Global Deprotection (TFA Cocktail) oxidation->cleavage purification RP-HPLC Purification cleavage->purification analysis MS & HPLC Analysis purification->analysis end_product Pure Phosphopeptide analysis->end_product

Caption: Workflow for phosphopeptide synthesis via global phosphorylation.

Part 3: Data Presentation and Comparison

The success of phosphopeptide synthesis is highly sequence-dependent. The synthesis of peptides with multiple and/or adjacent phosphorylation sites is particularly challenging.[5] The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Synthesis Strategies for a Model Phosphopeptide
ParameterBuilding Block Approach (Fmoc-pThr(OBzl)-OH)Global Phosphorylation
Crude Purity Generally higher (can exceed 50%)Variable, often lower due to incomplete phosphorylation
Overall Yield Typically in the range of 5-40%Highly variable, often lower than building block
Main Byproducts Deletion sequences, products of incomplete couplingNon-phosphorylated peptide, side-reaction products
Reliability HighModerate to Low

Note: Yields and purities are highly dependent on the peptide sequence, length, and synthesis scale.

Table 2: Synthesis of Multi-phosphorylated Peptides using an Accelerated Building Block Approach (AMPS)

This table presents data on the synthesis of various multi-phosphorylated peptides (MPPs) using an accelerated microwave-assisted protocol with Fmoc-protected phospho-amino acid building blocks.

Peptide Sequence (Phosphosites in bold)Number of PhosphositesCrude Purity (%)Overall Yield (%)
B2R-5p (T VS ES ES IS PG)513.712.3
Arrestin-7p (AT ES ES ES KS V)77.73.6
Tau-4p (GT PS LPGT PS )424.522.1
c-Myc-4p (PPS PS PS QS )437.233.6

Data adapted from Grunhaus, D., et al. (2022). Organic Process Research & Development.[7] The overall yields were calculated from the mass of the isolated pure peptide divided by the theoretical yield. Crude purity was determined by HPLC.[7]

Part 4: Signaling Pathway Visualization

Phosphorylation is a key mechanism in signal transduction cascades. The diagram below illustrates a generic kinase signaling pathway.

signaling_pathway ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds p1 P receptor->p1 Autophosphorylates adaptor Adaptor Protein (e.g., Grb2) ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras Activates raf Raf (MAPKKK) ras->raf Activates p2 P raf->p2 mek MEK (MAPKK) p3 P mek->p3 erk ERK (MAPK) p4 P erk->p4 transcription_factor Transcription Factor (e.g., c-Myc) gene_expression Changes in Gene Expression transcription_factor->gene_expression Regulates p1->adaptor Recruits p2->mek Phosphorylates p3->erk Phosphorylates p4->transcription_factor Phosphorylates & Activates

Caption: A generic MAP Kinase signaling pathway illustrating sequential phosphorylation events.

References

Application Notes and Protocols: Microwave-Assisted Coupling of Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The efficiency of the coupling step is critical for the overall success of the synthesis, impacting yield, purity, and synthesis time. Microwave-assisted SPPS has emerged as a powerful technology to accelerate peptide synthesis by significantly reducing reaction times for both deprotection and coupling steps. This application note provides a detailed protocol for the microwave-assisted coupling of Fmoc-Thr(tBu)-OH, a common and sterically hindered amino acid, and compares it with conventional room temperature methods.

Microwave energy offers rapid and uniform heating of the reaction mixture, leading to faster reaction kinetics.[1] This is particularly advantageous for the coupling of sterically hindered amino acids like Threonine, which can be slow and inefficient under conventional conditions.[2] The use of microwave irradiation can lead to higher coupling efficiencies, reduced cycle times, and improved purity of the final peptide.[3] However, the elevated temperatures can also increase the risk of side reactions, such as racemization, necessitating careful optimization of the protocol.[4]

Comparative Data: Microwave-Assisted vs. Conventional Coupling

The following table summarizes the typical performance of microwave-assisted versus conventional coupling of Fmoc-Thr(tBu)-OH. It is important to note that direct, side-by-side quantitative data for this specific amino acid is limited in the literature. The values presented are based on general findings in microwave-assisted SPPS and comparative studies of peptides containing Threonine.[5][6]

ParameterMicrowave-Assisted CouplingConventional Coupling (Room Temperature)
Coupling Time 5 - 10 minutes60 - 120 minutes
Typical Yield >99% (per coupling step)98-99% (per coupling step)
Crude Purity Generally higher due to fewer side reactions and incomplete couplingsVariable, may be lower for difficult sequences
Racemization Risk Moderate, dependent on temperature and coupling reagentsLow
Overall Synthesis Time Significantly reducedStandard

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of Fmoc-Thr(tBu)-OH, particularly under elevated temperatures. Understanding and mitigating these is crucial for obtaining a high-purity product.

Racemization

Racemization, the conversion of the L-amino acid to its D-enantiomer, can be a concern at the elevated temperatures used in microwave-assisted SPPS. While Threonine is not as susceptible to racemization as amino acids like Histidine or Cysteine, the risk is not negligible.[4]

Mitigation Strategies:

  • Optimized Coupling Reagents: Using coupling reagents known to suppress racemization, such as those based on carbodiimides (e.g., DIC) in combination with an additive like OxymaPure, is recommended.

  • Temperature Control: Limiting the maximum temperature during the coupling step can significantly reduce the rate of racemization. A temperature range of 50-60°C is often a good compromise between reaction speed and prevention of epimerization.[7]

  • Avoid Prolonged Pre-activation: Minimizing the time the amino acid is in its activated state before addition to the resin can reduce the opportunity for racemization.

O-Sulfonation

A notable side reaction for hydroxyl-containing amino acids like Serine and Threonine is O-sulfonation. This can occur during the final cleavage from the resin with trifluoroacetic acid (TFA), especially when the peptide sequence contains Arginine residues protected with sulfonyl-based groups like Pmc or Mtr.[5][8] The sulfonic acid generated during the cleavage can react with the unprotected hydroxyl group of Threonine.

Mitigation Strategies:

  • Scavengers: The inclusion of scavengers in the TFA cleavage cocktail is crucial. A common and effective scavenger is triisopropylsilane (B1312306) (TIS), which can quench the reactive species that lead to sulfonation.

  • Choice of Protecting Groups: When possible, using Arginine derivatives with protecting groups that are less prone to generating sulfonic acid during cleavage, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can minimize this side reaction.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Thr(tBu)-OH using both microwave-assisted and conventional methods. These protocols assume a standard solid-phase peptide synthesis setup using a resin pre-loaded with the N-terminal amino acid.

Materials and Reagents
  • Fmoc-Thr(tBu)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Microwave peptide synthesizer

  • Conventional peptide synthesis vessel with shaker

Protocol 1: Microwave-Assisted Coupling of Fmoc-Thr(tBu)-OH

This protocol is designed for use with an automated microwave peptide synthesizer.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Apply microwave irradiation for 3 minutes at a maximum temperature of 75°C.[1]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • Prepare the coupling solution:

      • Fmoc-Thr(tBu)-OH (5 equivalents relative to resin loading)

      • DIC (5 equivalents)

      • OxymaPure (5 equivalents)

    • Dissolve the reagents in DMF.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation for 5 minutes at a maximum temperature of 60°C.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Continue with the synthesis of the peptide by repeating the deprotection and coupling steps for the subsequent amino acids.

Protocol 2: Conventional Coupling of Fmoc-Thr(tBu)-OH

This protocol is for manual or automated synthesis at room temperature.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 15-20 minutes at room temperature.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling:

    • Prepare the coupling solution:

      • Fmoc-Thr(tBu)-OH (5 equivalents relative to resin loading)

      • DIC (5 equivalents)

      • OxymaPure (5 equivalents)

    • Dissolve the reagents in DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction vessel for 60-120 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Continue with the synthesis of the peptide by repeating the deprotection and coupling steps for the subsequent amino acids.

Visualizations

experimental_workflow cluster_microwave Microwave Protocol cluster_conventional Conventional Protocol resin Resin Swelling (DMF, 30 min) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 deprotection_mw 3 min @ 75°C deprotection->deprotection_mw deprotection_conv 15-20 min @ RT deprotection->deprotection_conv coupling Coupling Fmoc-Thr(tBu)-OH DIC/Oxyma wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 coupling_mw 5 min @ 60°C coupling->coupling_mw coupling_conv 60-120 min @ RT coupling->coupling_conv next_cycle Next Amino Acid Cycle wash2->next_cycle

Caption: Experimental workflow for Fmoc-Thr(tBu)-OH coupling.

advantages_microwave mw_coupling Microwave-Assisted Coupling faster_kinetics Faster Reaction Kinetics mw_coupling->faster_kinetics reduced_time Reduced Coupling Time faster_kinetics->reduced_time higher_efficiency Higher Coupling Efficiency faster_kinetics->higher_efficiency overall_benefit Accelerated Peptide Synthesis reduced_time->overall_benefit improved_purity Improved Crude Purity higher_efficiency->improved_purity fewer_deletions Fewer Deletion Sequences improved_purity->fewer_deletions fewer_deletions->overall_benefit

References

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in both manual and automated solid-phase peptide synthesis (SPPS). This document outlines the principles of each method, provides detailed experimental protocols, presents a comparative analysis of their outcomes, and visualizes key workflows and a relevant biological signaling pathway.

Introduction to Fmoc-Thr(tBu)-OH in Peptide Synthesis

Fmoc-Thr(tBu)-OH is a crucial building block in the synthesis of therapeutic peptides and other biologically active molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the tert-butyl (tBu) group offers acid-labile protection for the hydroxyl side chain of threonine. This orthogonal protection scheme is central to the widely adopted Fmoc/tBu strategy in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[1] The choice between manual and automated approaches for incorporating Fmoc-Thr(tBu)-OH depends on factors such as the desired scale of synthesis, throughput requirements, peptide complexity, and available resources.[2]

Data Presentation: Manual vs. Automated Synthesis

The selection of a synthesis methodology can significantly impact the efficiency and outcome of peptide production. While specific quantitative data for a direct comparison of manual versus automated synthesis of a peptide containing solely Fmoc-Thr(tBu)-OH is not extensively available in the literature, the following table summarizes the general characteristics and expected outcomes for each method based on established knowledge of SPPS.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)[2]
Total Time per Cycle 2 - 4 hours30 - 90 minutes[2]
Typical Yield per Coupling Step 95 - 99%[2]> 99%[2]
Final Crude Purity 70 - 90%[2]85 - 98%[2]
Reagent Consumption Generally higher due to manual dispensing[2]Optimized and typically lower[2]
Reproducibility Operator-dependent[3]High[3]
Throughput Low (typically one peptide at a time)[2]High (multiple parallel syntheses possible)[3]

Note: The values presented are typical estimates for SPPS and can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions. A recent study has shown that a rapid manual synthesis method can yield peptides of equivalent or superior quality to those from microwave-assisted automated synthesis, with average crude purities of 70% versus 50%, respectively.[4]

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Thr(tBu)-OH into a growing peptide chain using both manual and automated SPPS. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available equipment.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol is suitable for small-scale synthesis in a fritted reaction vessel.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test (Kaiser test).[5]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis Protocol

This protocol is a general guideline for a microwave-assisted automated peptide synthesizer.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Thr(tBu)-OH solution (e.g., 0.2 M in DMF)

  • Deprotection solution: 20% (v/v) Piperidine in DMF

  • Activator solution: e.g., HBTU/HOBt in DMF

  • Base solution: e.g., DIPEA in DMF

  • Washing and system solvent: DMF

Procedure:

  • System Setup:

    • Load the appropriate resin into the reaction vessel.

    • Ensure all reagent and solvent bottles are sufficiently filled.

    • Prime all lines to remove air bubbles.

  • Synthesis Program:

    • Program the peptide sequence into the synthesizer's software.

    • Define the synthesis parameters for each cycle, including:

      • Deprotection: Time and temperature for piperidine treatment (e.g., 2 x 2 minutes at 50°C).

      • Washing: Number and volume of DMF washes after deprotection and coupling steps.

      • Coupling: Time and temperature for the coupling reaction (e.g., 5 minutes at 75°C for standard amino acids, may be extended for difficult couplings).

  • Initiate Synthesis: Start the automated synthesis program. The instrument will perform the following steps for each amino acid, including Fmoc-Thr(tBu)-OH:

    • Fmoc Deprotection: The deprotection solution is added to the resin, heated if applicable, and then drained. This is typically repeated.

    • Washing: The resin is washed with DMF to remove residual piperidine.

    • Coupling: The Fmoc-amino acid, activator, and base are delivered to the reaction vessel, and the coupling reaction is performed at the set temperature.

    • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Final Cleavage and Purification:

    • Once the synthesis is complete, the peptide-resin is removed from the synthesizer.

    • Manual cleavage and purification are then carried out as described in steps 8 and 9 of the manual protocol.

Potential Side Reactions with Fmoc-Thr(tBu)-OH and Mitigation Strategies

While generally robust, the synthesis of peptides containing threonine can be susceptible to certain side reactions:

  • Racemization: The chiral integrity of the amino acid is critical. The use of certain bases, such as DIPEA, can potentially induce racemization during the activation and coupling of Fmoc-Thr(tBu)-OH.

    • Mitigation: Employing a weaker base like 2,4,6-collidine can reduce the risk of racemization. For particularly sensitive couplings, base-free activation methods such as diisopropylcarbodiimide (DIC)/HOBt can be used.[6]

  • Incomplete Coupling: Steric hindrance from the bulky tBu protecting group and the growing peptide chain can sometimes lead to incomplete coupling, resulting in deletion sequences.

    • Mitigation: For difficult couplings, a double coupling protocol (repeating the coupling step) or the use of more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is recommended.[7]

  • Aggregation: The growing peptide chain can sometimes aggregate, hindering the accessibility of reagents to the reaction site.

    • Mitigation: The addition of disrupting solvents like dimethyl sulfoxide (B87167) (DMSO) or the incorporation of pseudoproline dipeptides can help to minimize aggregation.[8]

Visualizations

Experimental Workflow Diagrams

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-Thr(tBu)-OH, HBTU/HOBt, DIPEA) Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final Cycle Cleavage Cleavage (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (RP-HPLC) Cleavage->Purification

Manual SPPS Workflow

Automated_SPPS_Workflow Setup System Setup (Load Resin & Reagents) Program Program Sequence & Parameters Setup->Program Start Start Synthesis Program->Start Cycle Automated Cycle (Deprotection, Wash, Coupling, Wash) for Fmoc-Thr(tBu)-OH & others Start->Cycle Cycle->Cycle Manual_Steps Manual Off-loading, Cleavage, & Purification Cycle->Manual_Steps Synthesis Complete

Automated SPPS Workflow
Signaling Pathway Diagram

The tripeptide l-arginine-threonine-arginine (RTR) has been shown to have anti-inflammatory effects by neutralizing the pro-inflammatory peptide proline-glycine-proline (PGP) and preventing its signaling through the CXCR2 receptor.[9] This pathway is relevant as it involves a therapeutic peptide containing threonine.

CXCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Epithelial Cell PGP PGP (Pro-Gly-Pro) CXCR2 CXCR2 Receptor PGP->CXCR2 Binds & Activates RTR RTR (Arg-Thr-Arg) RTR->PGP Neutralizes Signaling Downstream Signaling CXCR2->Signaling Initiates Secretion Secretion of Pro-inflammatory Mediators (IL-8, MMP9) Signaling->Secretion Leads to Secretion->PGP Further Inflammation & ECM Degradation

References

Application Notes and Protocols: Fmoc-Thr(tBu)-OH Compatibility with Wang and Rink Amide Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is a critical building block in solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu orthogonal protection strategy. The tert-butyl (tBu) group provides robust protection for the threonine side-chain hydroxyl group, preventing undesirable side reactions during peptide elongation. This document provides detailed application notes and protocols for the use of Fmoc-Thr(tBu)-OH with two of the most common solid supports: Wang resin, for the synthesis of peptides with a C-terminal carboxylic acid, and Rink Amide resin, for peptides with a C-terminal amide.

Resin Compatibility and Linkage Chemistry

The choice between Wang and Rink Amide resin is dictated by the desired C-terminal functionality of the target peptide. Fmoc-Thr(tBu)-OH is compatible with both resins, but the linkage chemistry and cleavage conditions differ significantly.

  • Wang Resin: This resin possesses a p-alkoxybenzyl alcohol linker. The first amino acid, in this case, Fmoc-Thr(tBu)-OH, is attached via an ester bond. This linkage is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) to yield a peptide with a C-terminal carboxylic acid.[1][2]

  • Rink Amide Resin: This resin features an acid-labile linker that, upon cleavage with TFA, generates a C-terminal amide.[3][4] The initial Fmoc-protected amino acid is coupled to the linker's amino group, forming an amide bond.

G cluster_wang Wang Resin Chemistry cluster_rink Rink Amide Resin Chemistry wang_resin Wang Resin (p-alkoxybenzyl alcohol) ester_linkage Ester Linkage (Acid-labile) wang_resin->ester_linkage Attachment of Fmoc-Thr(tBu)-OH peptide_acid Peptide-COOH (C-terminal Carboxylic Acid) ester_linkage->peptide_acid TFA Cleavage rink_resin Rink Amide Resin (Acid-labile linker) amide_linkage Amide Linkage (Acid-labile) rink_resin->amide_linkage Attachment of Fmoc-Thr(tBu)-OH peptide_amide Peptide-CONH2 (C-terminal Amide) amide_linkage->peptide_amide TFA Cleavage

Diagram 1: Linkage chemistry of Wang and Rink Amide resins.

Data Presentation: Performance and Purity

While direct comparative studies for Fmoc-Thr(tBu)-OH on these specific resins are limited, the following table summarizes typical performance characteristics based on general observations in solid-phase peptide synthesis.[5] The actual yield and purity are highly dependent on the peptide sequence, length, and coupling conditions.

ParameterWang ResinRink Amide Resin
Typical Loading Capacity (mmol/g) 0.3 - 1.00.3 - 1.0
Expected Crude Peptide Purity (%) 50 - 9050 - 90+
Typical Overall Yield (%) Moderate to HighModerate to High
Primary C-Terminal Functionality Carboxylic AcidAmide

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of Fmoc-Thr(tBu)-OH and the synthesis of threonine-containing peptides.

1. Aggregation: Threonine-rich sequences have a known propensity to aggregate, leading to incomplete coupling and deprotection steps.[6] This is due to inter-chain hydrogen bonding.

  • Mitigation:

    • Use of Pseudoprolines: Incorporating pseudoproline dipeptides, which are oxazolidine (B1195125) derivatives of serine or threonine, can disrupt the formation of secondary structures that lead to aggregation.[6][7][8][9] The native threonine residue is regenerated during the final TFA cleavage.

    • Low-Loading Resins: Utilizing resins with a lower substitution level (e.g., 0.2-0.4 mmol/g) can increase the distance between growing peptide chains, reducing aggregation.

2. N→O Acyl Shift: Under acidic conditions, particularly during the final cleavage, an intramolecular acyl migration can occur from the peptide backbone nitrogen to the side-chain hydroxyl group of threonine, forming an ester linkage. This side reaction is reversible under basic conditions.[10]

  • Mitigation:

    • Optimized Cleavage: Minimize the cleavage time to what is necessary for complete deprotection.

    • Post-Cleavage Treatment: If an N→O acyl shift is suspected, the crude peptide can be treated with a mild base (e.g., ammonium (B1175870) hydroxide (B78521) solution) to reverse the shift.

3. Steric Hindrance: The bulky nature of the Fmoc and tBu protecting groups on Fmoc-Thr(tBu)-OH can lead to slower coupling kinetics and incomplete reactions.

  • Mitigation:

    • Potent Coupling Reagents: Employ more powerful activating agents such as HATU, HCTU, or COMU.

    • Double Coupling: Perform a second coupling step to ensure complete reaction.

    • Extended Coupling Times: Increase the reaction time for the coupling of Fmoc-Thr(tBu)-OH.

4. Color Formation: A purple or reddish color has been anecdotally reported during the coupling of Fmoc-Thr(tBu)-OH, particularly on Wang resin using DIC/Oxyma.[11] While the exact cause is not definitively established, it may be related to the formation of charge-transfer complexes between the coupling reagents and the amino acid derivative, potentially influenced by temperature and basicity. In many reported cases, this color change did not adversely affect the final peptide quality.

  • Mitigation:

    • Temperature Control: Perform the coupling at room temperature, as higher temperatures have been associated with this phenomenon.

    • Alternative Coupling Reagents: If this is a concern, using a different coupling cocktail, such as HATU/DIPEA, may avoid the color change.

G start SPPS with Fmoc-Thr(tBu)-OH aggregation Aggregation (Threonine-rich sequences) start->aggregation acyl_shift N->O Acyl Shift (Acidic Cleavage) start->acyl_shift steric_hindrance Steric Hindrance (Bulky protecting groups) start->steric_hindrance color_formation Color Formation (Coupling) start->color_formation mitigation_agg Mitigation: - Pseudoprolines - Low-loading resin aggregation->mitigation_agg mitigation_acyl Mitigation: - Optimized cleavage time - Basic workup acyl_shift->mitigation_acyl mitigation_steric Mitigation: - Potent coupling reagents - Double coupling steric_hindrance->mitigation_steric mitigation_color Mitigation: - Temperature control - Alternative reagents color_formation->mitigation_color

Diagram 2: Potential side reactions and mitigation strategies.

Experimental Protocols

The following are generalized protocols. Optimization may be required based on the specific peptide sequence and available instrumentation.

Protocol 1: Loading of Fmoc-Thr(tBu)-OH onto Wang Resin

This protocol is for the initial attachment of the C-terminal amino acid to the resin. Pre-loaded resins are a convenient alternative.[1]

G cluster_protocol Wang Resin Loading Workflow resin_swelling 1. Resin Swelling (DMF) activation 2. Activation of Fmoc-Thr(tBu)-OH (DIC/DMAP) resin_swelling->activation coupling 3. Coupling to Resin activation->coupling capping 4. Capping (Acetic Anhydride/Pyridine) coupling->capping washing 5. Washing and Drying capping->washing G cluster_protocol Rink Amide Resin Coupling Workflow resin_prep 1. Resin Preparation (Swelling & Fmoc Deprotection) activation 2. Activation of Fmoc-Thr(tBu)-OH (HATU/DIPEA) resin_prep->activation coupling 3. Coupling to Resin activation->coupling washing 4. Washing coupling->washing

References

Application Notes and Protocols for the Synthesis of Glycopeptides with Threonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of glycopeptides containing O-linked glycans on threonine residues. The synthesis of homogeneous glycopeptides is crucial for understanding the biological roles of protein glycosylation and for the development of novel therapeutics, including vaccines and diagnostics.

Introduction to Glycopeptide Synthesis

Glycopeptides, proteins modified with carbohydrate moieties, play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2][3] The synthesis of structurally well-defined glycopeptides is essential for detailed structure-function studies, as natural glycoproteins often exist as heterogeneous mixtures of glycoforms.[2][4] Threonine, along with serine, is a common site for O-linked glycosylation in proteins.[5][6][7]

The chemical synthesis of glycopeptides presents unique challenges compared to standard peptide synthesis, primarily due to the complex and sensitive nature of the carbohydrate moieties.[8][9] Key strategies employed for the synthesis of glycopeptides with threonine derivatives include Solid-Phase Peptide Synthesis (SPPS) using pre-assembled glycosylated amino acid building blocks, convergent approaches like Native Chemical Ligation (NCL), and chemoenzymatic methods.[5][7][10]

Key Synthetic Strategies

Several powerful strategies have been developed to tackle the synthesis of complex glycopeptides. The choice of strategy often depends on the target glycopeptide's size, complexity, and the specific glycan structure.

Solid-Phase Peptide Synthesis (SPPS) with Glycosylated Threonine Building Blocks

The most prevalent method for glycopeptide synthesis is the "building block" approach within an Fmoc-based SPPS strategy.[5][7][10] This involves the chemical synthesis of an Fmoc-protected threonine residue already carrying the desired glycan, which is then incorporated into the growing peptide chain on a solid support.

Advantages:

  • Allows for the precise placement of defined glycan structures.[5]

  • Leverages well-established automated peptide synthesis protocols.[11]

  • A wide variety of glycosylated threonine building blocks are becoming commercially available or can be synthesized.[2][6][12]

Challenges:

  • Coupling of sterically hindered glycosylated amino acids can be slow and inefficient.[8]

  • Glycosylated threonine derivatives can be prone to β-elimination under certain conditions, a side reaction that differs from the epimerization often seen with glycosylated serine.[8][9]

Native Chemical Ligation (NCL) at Threonine Sites

NCL is a powerful convergent strategy for the synthesis of large peptides and proteins, which has been adapted for glycopeptide synthesis.[11][13][14] This technique allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. A modified approach enables ligation at threonine sites, significantly expanding the utility of NCL for glycoprotein (B1211001) synthesis.[11]

Workflow for Threonine Ligation:

  • Synthesis of a glycopeptide fragment with a C-terminal thioester.

  • Synthesis of a second peptide fragment with an N-terminal γ-thiol threonine derivative.

  • Ligation of the two fragments in solution.

  • Desulfurization to yield the native threonine linkage.

This method provides a powerful tool for the total chemical synthesis of homogeneous glycoproteins.[11]

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the flexibility of chemical peptide synthesis with the high specificity and efficiency of enzymatic glycosylation.[3][10][15][16] A common strategy involves the chemical synthesis of a peptide backbone containing "unprotected" or minimally protected threonine residues, followed by the enzymatic transfer of sugars using specific glycosyltransferases.

Advantages:

  • Enables the synthesis of highly complex and large glycan structures that are challenging to access through purely chemical means.

  • Reactions are performed in aqueous media under mild conditions.

  • Can be used to remodel or add glycans to existing peptides and proteins.[3]

Experimental Protocols

The following are generalized protocols for key experiments in the synthesis of glycopeptides with threonine derivatives. Researchers should optimize conditions for their specific target molecules.

Protocol 1: Automated Solid-Phase Glycopeptide Synthesis (SPPS)

This protocol outlines the general steps for automated SPPS of a glycopeptide using a pre-synthesized Fmoc-Thr(Glycan)-OH building block.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Thr(Ac-Glycan)-OH building block

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, CH2Cl2

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Wash: Wash the resin thoroughly with DMF and CH2Cl2.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the glycosylated threonine residue, use the Fmoc-Thr(Ac-Glycan)-OH building block. Coupling times for this step may need to be extended.[8]

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the glycopeptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized glycopeptide by mass spectrometry and analytical HPLC.

Protocol 2: Native Chemical Ligation at a Threonine Residue

This protocol is adapted from the work of Danishefsky and coworkers for ligation at a threonine site.[11]

Materials:

  • Glycopeptide C-terminal thioester

  • Peptide with N-terminal γ-thiol threonine derivative

  • Ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate, pH 7.2)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

  • Desulfurization reagent (e.g., TCEP, VA-044, glutathione)

Procedure:

  • Ligation:

    • Dissolve the glycopeptide thioester and the N-terminal γ-thiol threonine peptide in the ligation buffer.

    • Add the thiol catalyst.

    • Stir the reaction at room temperature and monitor its progress by HPLC and mass spectrometry.

  • Purification of Ligated Product: Once the ligation is complete, purify the ligated glycopeptide by reverse-phase HPLC.

  • Desulfurization:

    • Dissolve the purified ligated product in a suitable buffer.

    • Add the desulfurization reagents.

    • Incubate the reaction at 37°C for several hours, monitoring by HPLC and mass spectrometry.

  • Final Purification: Purify the final desulfurized glycopeptide by reverse-phase HPLC.

Data Presentation

The success of glycopeptide synthesis is often evaluated by the yield and purity of the final product. The following table summarizes representative yields for different synthetic steps.

Synthetic Step Product Yield (%) Reference
Ligation of Peptide with γ-thiol threonineLigated Glycopeptide82[11]
Desulfurization of Ligated GlycopeptideFinal Glycopeptide with Threonine96[11]
Microwave-assisted SPPS CouplingGlycopeptide on ResinHigh[5]

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis of glycopeptides with threonine derivatives.

spgs_workflow cluster_synthesis Solid-Phase Glycopeptide Synthesis cluster_purification Purification & Analysis Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, CH2Cl2) Coupling1->Wash1 Repeat Repeat Steps Wash1->Repeat GlycoCoupling Glycosylated Thr Coupling (Fmoc-Thr(Glycan)-OH) Deprotection2 Final Fmoc Deprotection GlycoCoupling->Deprotection2 Repeat->GlycoCoupling Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis

Workflow for Solid-Phase Glycopeptide Synthesis.

ncl_workflow cluster_fragments Fragment Preparation cluster_ligation Ligation and Desulfurization Fragment1 Glycopeptide with C-terminal Thioester Ligation Native Chemical Ligation (Aqueous Buffer, pH 7) Fragment1->Ligation Fragment2 Peptide with N-terminal γ-thiol Threonine Fragment2->Ligation Intermediate Ligated Intermediate (Thioester Linkage) Ligation->Intermediate Desulfurization Radical Desulfurization Intermediate->Desulfurization FinalProduct Final Glycopeptide with Native Thr Linkage Desulfurization->FinalProduct

Convergent Synthesis via Native Chemical Ligation.

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Glycosylation Peptide Peptide Backbone (via SPPS) Enzyme Glycosyltransferase Peptide->Enzyme FinalGlycopeptide Homogeneous Glycopeptide Enzyme->FinalGlycopeptide SugarDonor Activated Sugar Donor (e.g., UDP-GalNAc) SugarDonor->Enzyme

Chemoenzymatic Approach to Glycopeptide Synthesis.

Conclusion

The synthesis of glycopeptides with threonine derivatives is a rapidly advancing field, driven by the need for homogeneous materials for biological and therapeutic applications. The choice of synthetic strategy—be it solid-phase synthesis with glycosylated building blocks, convergent native chemical ligation, or chemoenzymatic methods—will depend on the specific goals of the research. Careful consideration of protecting group strategies and potential side reactions is critical for the successful synthesis of these complex biomolecules.[8][9][17][18] The protocols and data presented here provide a foundation for researchers to embark on the synthesis of custom glycopeptides for their specific research needs.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Using Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis, enabling the efficient production of complex peptides for research and therapeutic applications.[1][2][3] Fmoc-Thr(tBu)-OH is a critical building block in this methodology, serving as the standard derivative for incorporating threonine residues into a peptide sequence.[4] The tert-butyl (tBu) group provides robust protection for the threonine side-chain hydroxyl group, preventing undesirable side reactions during synthesis. This protection is stable to the mild basic conditions used for Fmoc group removal (typically with piperidine) but is readily cleaved during the final acidolytic cleavage from the resin, most commonly with trifluoroacetic acid (TFA).[5]

These application notes provide detailed protocols and technical guidance for the successful large-scale synthesis of peptides containing Fmoc-Thr(tBu)-OH, addressing key aspects from resin preparation to final peptide purification and analysis.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly in large-scale synthesis. While HATU and HBTU are both effective, HATU often shows superior performance, especially for challenging sequences.[6]

ParameterHATUHBTUReference(s)
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products)Lower Purity (more deletion products)[6]
Coupling Efficiency HighHigh, but generally lower than HATU[6]
Reaction Speed FasterSlower[6]
Epimerization Risk Lower riskHigher risk[6]

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its inherent difficulty.[6]

Table 2: General Yield and Purity Expectations in SPPS

The overall yield and purity of a synthesized peptide are dependent on the efficiency of each coupling and deprotection step. The following table illustrates the theoretical overall yield based on the efficiency of each step for a 70-mer peptide.

Yield per StepTheoretical Overall Yield (70-mer)
97%1.4%
99%24%
99.5%50%

Data adapted from Gyros Protein Technologies, 2020.[7]

The required purity of the final peptide is dictated by its intended application.[7]

Purity LevelRecommended Applications
Crude (>50% or >70%) High-throughput screening of lead compounds.
High Purity (>90% to >98%) Quantitative bioassays, in vitro receptor-ligand interaction studies, biological activity studies, quantitative blocking and competitive inhibition assays, phosphorylation and proteolysis studies, electrophoresis markers, and chromatography standards.
Extremely High Purity (>98%) In vivo studies, clinical trials, drug studies, and structure-activity relationship studies.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis and cleavage of peptides containing threonine. Awareness of these potential issues and the implementation of appropriate mitigation strategies are crucial for obtaining a high-purity product.

O-Sulfonation

During the TFA-mediated cleavage of peptides containing both Arg(Pmc/Mtr) and Ser/Thr(tBu) residues, a notable side reaction is the O-sulfonation of the serine or threonine hydroxyl group. This occurs if appropriate scavengers are not used.

  • Mitigation: The use of a scavenger cocktail during cleavage is essential to prevent this side reaction. A common and effective cocktail is Reagent K, which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).

TFA Ester Formation

The hydroxyl group of threonine can be esterified by TFA during the final cleavage step, resulting in a +96 Da mass addition to the final peptide.

  • Mitigation: This side reaction can often be reversed by treating the purified peptide with a mild base or by refluxing in methanol. However, this is not suitable for peptides containing glutamine, asparagine, glutamic acid, or aspartic acid.[1]

Experimental Protocols

Protocol 1: Manual Large-Scale Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide on a 5 g resin scale.

1. Resin Swelling:

  • Place 5 g of the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (using HATU):

  • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[8]

4. Washing:

  • After the coupling is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., TFA/Water/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

2. Analysis by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

L-Threonine Signaling Pathway in Mouse Embryonic Stem Cells

L-threonine has been shown to regulate the self-renewal of mouse embryonic stem cells (mESCs) by influencing key signaling pathways that control cell proliferation and pluripotency.

L_Threonine_Signaling L_Threonine L-Threonine Lipid_Raft Lipid Raft/Caveolae L_Threonine->Lipid_Raft PI3K PI3K Lipid_Raft->PI3K Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC1 mTORC1 Akt->mTORC1 MAPKs->mTORC1 Self_Renewal mESC Self-Renewal (c-Myc, Oct4) MAPKs->Self_Renewal p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Cell_Cycle G1/S Phase Transition (Cyclin D1, Cyclin E) p70S6K->Cell_Cycle _4E_BP1->Cell_Cycle Cell_Cycle->Self_Renewal SPPS_Workflow Start Start: Resin Selection (e.g., Rink Amide, Wang) Swell 1. Resin Swelling in DMF Start->Swell Cycle Synthesis Cycle (Repeat n times) Swell->Cycle Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Cycle->Deprotection For each amino acid Cleavage 6. Cleavage from Resin & Deprotection (TFA Cocktail) Cycle->Cleavage After final amino acid Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Wash2->Cycle Precipitation 7. Precipitation in Cold Ether Cleavage->Precipitation Purification 8. Purification (Preparative RP-HPLC) Precipitation->Purification Analysis 9. Analysis (Analytical RP-HPLC, Mass Spectrometry) Purification->Analysis Lyophilization 10. Lyophilization Analysis->Lyophilization End End: Purified Peptide Lyophilization->End

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Amino Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) related to the solubility of Fmoc-Thr(tBu)-OH in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-Thr(tBu)-OH sometimes difficult to dissolve in DMF?

A1: The limited solubility of Fmoc-Thr(tBu)-OH in DMF can be attributed to several factors. The primary cause is often aggregation driven by the planar, aromatic nature of the Fmoc protecting group. These groups can self-assemble through π-π stacking interactions, leading to the formation of larger, less soluble aggregates.[1] Additionally, factors such as the quality of the DMF, ambient temperature, and the purity of the Fmoc-amino acid itself can significantly impact solubility.[2]

Q2: What is the expected solubility of Fmoc-protected amino acids in DMF?

Q3: Can the quality of DMF affect the solubility of Fmoc-Thr(tBu)-OH?

A3: Absolutely. The purity and water content of DMF are critical. DMF can degrade over time to form dimethylamine (B145610) and formic acid. Dimethylamine, being basic, can prematurely cleave the Fmoc group, leading to impurities and potential solubility issues.[4] Furthermore, DMF is hygroscopic and can absorb moisture from the atmosphere. Increased water content in DMF can negatively impact the solubility of hydrophobic Fmoc-amino acids. Therefore, it is crucial to use fresh, high-purity, peptide-synthesis-grade DMF with low water content.[2]

Q4: Are there alternative solvents to DMF for dissolving Fmoc-Thr(tBu)-OH?

A4: Yes, several alternatives to DMF can be considered. N-Methyl-2-pyrrolidone (NMP) is a common substitute that is more polar and can be more effective at solvating peptide resins and disrupting aggregation.[4][5] However, it has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[4] Other solvents and "greener" solvent systems, such as binary mixtures of DMSO with ethyl acetate (B1210297) or 1,3-dioxolane, are also being explored.[2][6]

Troubleshooting Guide: Improving Fmoc-Thr(tBu)-OH Solubility in DMF

If you are experiencing difficulty dissolving Fmoc-Thr(tBu)-OH in DMF, follow the troubleshooting workflow below. Start with the initial checks and proceed to the intervention steps if the issue persists.

G cluster_0 Initial Checks cluster_1 Physical Interventions cluster_2 Chemical Interventions start Start: Solubility Issue with Fmoc-Thr(tBu)-OH in DMF check_solvent Step 1: Verify Solvent Quality - Use fresh, high-purity DMF - Ensure low water content start->check_solvent check_reagent Step 2: Verify Reagent Quality - Check for visible impurities - Consider reagent age check_solvent->check_reagent If solubility is still poor sonication Step 3: Apply Sonication - Sonicate for 5-10 minutes check_reagent->sonication If solubility is still poor heating Step 4: Gentle Heating - Warm to 37-40°C sonication->heating If still not fully dissolved end Resolution: Fmoc-Thr(tBu)-OH Dissolved sonication->end If successful cosolvent Step 5: Use a Co-solvent - Add DMSO (up to 25% v/v) heating->cosolvent If aggregation persists heating->end If successful alt_solvent Step 6: Switch to an Alternative Solvent (e.g., NMP) cosolvent->alt_solvent If solubility remains an issue cosolvent->end If successful alt_solvent->end If successful G cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Physical Methods cluster_3 Solvent Modification cluster_4 Advanced Solutions cluster_5 Resolution start Incomplete Dissolution of Fmoc-Thr(tBu)-OH verify_reagents Verify Reagent & Solvent Quality start->verify_reagents physical_methods Apply Sonication and/or Gentle Heat verify_reagents->physical_methods If issue persists modify_solvent Modify Solvent System (e.g., add DMSO) physical_methods->modify_solvent If issue persists end Successful Dissolution physical_methods->end If successful advanced_solutions Consider Alternative Solvents (NMP) modify_solvent->advanced_solutions If issue persists modify_solvent->end If successful advanced_solutions->end If successful

References

Technical Support Center: Troubleshooting Fmoc-Thr(tBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for incomplete coupling of Fmoc-Thr(tBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of Fmoc-Thr(tBu)-OH?

Incomplete coupling of Fmoc-Thr(tBu)-OH is a common issue in SPPS, primarily attributed to a combination of factors:

  • Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the threonine side chain, in conjunction with the Fmoc group on the alpha-amino group, creates significant steric hindrance. This bulkiness can physically impede the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate and form secondary structures (e.g., β-sheets) on the resin support. This aggregation can mask the N-terminal amine, making it inaccessible for coupling.

  • Suboptimal Activation: The choice of coupling reagent and activation method is critical. Standard coupling conditions may not be sufficiently reactive to overcome the steric hindrance of Fmoc-Thr(tBu)-OH, resulting in lower coupling efficiency.

  • Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of the reactive sites, further contributing to incomplete coupling.

Q2: How can I detect incomplete coupling of Fmoc-Thr(tBu)-OH?

Monitoring the completeness of the coupling reaction is crucial. The most common method is the Kaiser test (or ninhydrin (B49086) test) .[1][2][3] This colorimetric test detects free primary amines on the resin. A positive Kaiser test (blue or purple color) after the coupling step indicates the presence of unreacted amino groups and, therefore, an incomplete reaction.[1][3]

Q3: What are the potential side reactions associated with Fmoc-Thr(tBu)-OH coupling?

Besides incomplete coupling, other side reactions to be aware of include:

  • Racemization: Threonine is susceptible to racemization, especially during the activation step. The choice of base and coupling reagents can influence the extent of epimerization.

  • N-O Acyl Shift: Peptides containing serine or threonine can undergo an acid-catalyzed acyl N–O shift, where the peptide backbone moves to the side-chain hydroxyl group. This is typically reversible with base treatment.

  • Diketopiperazine Formation: This side reaction is more common at the dipeptide stage and can lead to chain termination.

Troubleshooting Guides

Problem: The Kaiser test is positive after coupling Fmoc-Thr(tBu)-OH.

A positive Kaiser test indicates incomplete coupling. The following troubleshooting steps are recommended, starting with the simplest and progressing to more advanced techniques.

Workflow for Troubleshooting Incomplete Coupling

TroubleshootingWorkflow start Positive Kaiser Test recouple Perform a Second Coupling (Double Coupling) start->recouple kaiser2 Perform Kaiser Test recouple->kaiser2 capping Cap Unreacted Amines kaiser2->capping Slightly Positive next_residue Proceed to Next Coupling kaiser2->next_residue Negative optimize Optimize Coupling Protocol kaiser2->optimize Strongly Positive capping->next_residue reagents Use Stronger Coupling Reagents optimize->reagents solvent Modify Solvent System optimize->solvent temp Increase Reaction Temperature optimize->temp pseudoproline Incorporate Pseudoproline Dipeptide optimize->pseudoproline

Caption: A logical workflow for troubleshooting a positive Kaiser test.

Solution 1: Double Coupling

The most straightforward approach is to repeat the coupling step.

  • Rationale: A second coupling increases the reaction time and provides another opportunity for the sterically hindered amino acid to react with all available free amines.

  • Procedure: After the first coupling, drain the reaction vessel and wash the resin with DMF. Then, repeat the coupling procedure with a fresh solution of activated Fmoc-Thr(tBu)-OH. For difficult couplings, it is recommended to perform a systematic double coupling followed by a capping step.[3]

Solution 2: Capping

If the Kaiser test is still slightly positive after a double coupling, it is advisable to cap the remaining unreacted amines to prevent the formation of deletion sequences.

  • Rationale: Capping acetylates the unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.[4] This ensures that the final peptide product is of high purity, albeit with a slightly lower yield.

  • Procedure: A common capping solution is a mixture of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) in DMF.[5][6]

Solution 3: Optimize Coupling Reagents

For particularly difficult couplings, a more potent activation strategy may be necessary.

  • Rationale: Stronger coupling reagents can more effectively activate the carboxylic acid of Fmoc-Thr(tBu)-OH, leading to faster and more complete reactions.

  • Recommendations:

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally more efficient than carbodiimides (e.g., DIC) for sterically hindered amino acids.[7][8]

    • Phosphonium Salts: PyBOP is another highly effective coupling reagent that can improve yields.

    • Additives: The use of additives like HOBt or Oxyma Pure with carbodiimides is standard practice to improve efficiency and reduce racemization.

Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Disadvantages
DIC/HOBtCarbodiimide60 - 12095 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.[9]
HBTUAminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess.[9]
HATUAminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[8]Higher cost, potential for guanidinylation.[9]
PyBOPPhosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.[9]
COMUAminium/Uronium Salt20 - 45> 99.5Very high reactivity, safer byproducts than benzotriazole-based reagents.[7]Higher cost.[9]

Note: The provided coupling yields are representative for sterically hindered amino acids and can vary depending on the specific peptide sequence, resin, and reaction conditions.[9]

Solution 4: Modify the Solvent System

The choice of solvent can significantly impact peptide aggregation.

  • Rationale: Disrupting secondary structures by using "chaotropic" agents or solvent mixtures can improve the accessibility of the N-terminal amine.

  • Recommendations:

    • NMP or DMSO: Replacing DMF with N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help to solvate the growing peptide chain and disrupt aggregation.[10]

    • "Magic Mixture": For severe aggregation, a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can be effective.[11]

Solution 5: Increase Reaction Temperature
  • Rationale: Increasing the temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings and can also help to disrupt peptide aggregation.

  • Procedure: Perform the coupling at an elevated temperature (e.g., 50-60°C). This can significantly reduce coupling times while maintaining or even improving crude peptide purity.[12]

Solution 6: Incorporate Pseudoproline Dipeptides

For sequences known to be prone to aggregation, the proactive incorporation of pseudoproline dipeptides can be a powerful strategy.

  • Rationale: Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone, which effectively disrupts the formation of β-sheet structures that lead to aggregation.[1][2]

  • Procedure: Instead of coupling Fmoc-Thr(tBu)-OH directly, a pre-formed dipeptide, such as Fmoc-Xaa-Thr(ψPro)-OH, is used. The pseudoproline is stable to standard SPPS conditions and is converted back to threonine during the final TFA cleavage.[1][2]

Experimental Protocols

Kaiser (Ninhydrin) Test Protocol

This protocol is used to qualitatively detect free primary amines on the resin.

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[1]

  • Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.[1]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

    • Dark blue beads and/or solution: Positive result (incomplete coupling).

    • Yellow or colorless beads and solution: Negative result (complete coupling).

Capping Protocol

This protocol is used to acetylate unreacted amino groups.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[5]

Procedure:

  • After the final coupling step and subsequent washes with DMF, drain the reaction vessel.

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[5][6]

  • Drain the capping solution and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm the absence of free amines (negative result). If the test is still positive, the capping procedure can be repeated.[6]

Double Coupling Protocol

This protocol is a straightforward method to improve coupling efficiency.

Procedure:

  • Perform the initial coupling of Fmoc-Thr(tBu)-OH using your standard protocol.

  • After the designated coupling time, drain the reaction solution.

  • Wash the resin three times with DMF.

  • Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.

  • Add the fresh coupling solution to the resin and allow it to react for the same duration as the first coupling, or longer if necessary.

  • Drain the reaction solution and wash the resin with DMF.

  • Perform a Kaiser test to check for completeness.

Protocol for Using Pseudoproline Dipeptides

This protocol outlines the incorporation of a threonine-derived pseudoproline dipeptide.

Procedure:

  • In your peptide sequence, identify the threonine residue and the preceding amino acid (Xaa).

  • Instead of coupling Fmoc-Xaa-OH followed by Fmoc-Thr(tBu)-OH, use the corresponding pseudoproline dipeptide, Fmoc-Xaa-Thr(ψMe,MePro)-OH.

  • Dissolve the pseudoproline dipeptide and a suitable coupling reagent (e.g., HATU or PyBOP) in DMF or NMP.

  • Add a base (e.g., DIPEA) and allow for a short pre-activation time (1-2 minutes).

  • Add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.

  • Monitor the reaction completion with a Kaiser test.

  • The oxazolidine (B1195125) ring of the pseudoproline is stable during subsequent Fmoc deprotection steps and is cleaved during the final TFA cleavage, regenerating the native threonine residue.[1]

Signaling Pathways and Logical Relationships

Decision Tree for Coupling Strategy

CouplingStrategy start Is the sequence known to be difficult (e.g., hydrophobic, long)? standard Standard Coupling (e.g., DIC/HOBt) start->standard No proactive Proactive Strategy start->proactive Yes pseudoproline Incorporate Pseudoproline Dipeptide proactive->pseudoproline strong_reagent Use Stronger Coupling Reagent (e.g., HATU, PyBOP) proactive->strong_reagent chaotropic Use Chaotropic Solvents (NMP, DMSO) proactive->chaotropic

Caption: Decision tree for selecting an initial coupling strategy.

References

Technical Support Center: Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Thr(tBu)-OH. This resource is designed for researchers, scientists, and professionals in drug development who utilize Fmoc-Thr(tBu)-OH in their solid-phase peptide synthesis (SPPS) workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and the formation of by-products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary side reaction associated with Fmoc-Thr(tBu)-OH during Fmoc-SPPS?

A1: The most significant side reaction involving Fmoc-Thr(tBu)-OH is β-elimination , also known as dehydration, which occurs under the basic conditions of Fmoc deprotection. This reaction leads to the formation of a dehydroamino acid derivative, specifically (Z)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)but-2-enoic acid, also referred to as Fmoc-α,β-dehydro-2-aminobutyric acid (Fmoc-ΔAbu-OH).

The reaction is initiated by the abstraction of the α-proton of the threonine residue by the base (e.g., piperidine), followed by the elimination of the tert-butoxy (B1229062) group from the β-carbon. This results in the formation of a carbon-carbon double bond in the amino acid backbone.

Q2: What are the consequences of this dehydration side reaction?

A2: The formation of the dehydrothreonine by-product has several negative consequences for your peptide synthesis:

  • Lower Yield of the Target Peptide: The conversion of the desired threonine residue into a dehydrothreonine derivative reduces the overall yield of the final peptide.

  • Difficult Purification: The dehydrothreonine-containing peptide is a closely related impurity that can be challenging to separate from the target peptide by standard purification techniques like reverse-phase HPLC.

  • Altered Peptide Properties: The presence of a dehydroamino acid can alter the peptide's conformation, biological activity, and stability.

Q3: Under what conditions is the dehydration of Fmoc-Thr(tBu)-OH more likely to occur?

A3: The extent of the β-elimination side reaction is influenced by several factors:

  • Base Strength and Concentration: Stronger bases and higher concentrations can increase the rate of this side reaction. While piperidine (B6355638) is the standard for Fmoc deprotection, alternatives like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be more aggressive and may exacerbate the problem if not used cautiously.

  • Temperature: Elevated temperatures during coupling or deprotection steps can significantly accelerate the rate of β-elimination.

  • Deprotection Time: Prolonged exposure to basic conditions during Fmoc deprotection increases the likelihood of this side reaction.

  • Peptide Sequence: The local environment of the threonine residue within the peptide sequence can also influence the rate of dehydration.

Q4: How can I detect the formation of the dehydrothreonine by-product?

A4: The primary method for detecting this by-product is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Mass Spectrometry (MS): The dehydrothreonine residue has a lower molecular weight than the threonine residue due to the loss of the tert-butyl group and a proton, and the subsequent loss of water from the unprotected threonine side chain upon cleavage. This mass difference can be detected in the mass spectrum of the crude peptide.

  • Liquid Chromatography (LC): The dehydrothreonine-containing peptide will likely have a different retention time on a reverse-phase HPLC column compared to the target peptide, often appearing as a distinct peak close to the main product peak.

Troubleshooting Guide

Problem: Low yield of a threonine-containing peptide and an unexpected impurity peak in the LC-MS analysis.

This is a common indication of the β-elimination side reaction. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
Prolonged Fmoc Deprotection Time Reduce the duration of piperidine treatment.Protocol 1: Optimized Fmoc Deprotection: 1. Treat the resin with 20% piperidine in DMF for 3 minutes. 2. Drain the reaction vessel. 3. Treat the resin with a fresh solution of 20% piperidine in DMF for 7 minutes. 4. Thoroughly wash the resin with DMF.
Elevated Temperature Maintain ambient temperature during coupling and deprotection steps.Protocol 2: Temperature Control: 1. Ensure that the reaction vessel is not subjected to external heat sources. 2. If using automated synthesizers, verify that the instrument's temperature control is functioning correctly and set to room temperature.
Aggressive Deprotection Reagent Consider using a milder base or a different base combination for Fmoc deprotection.Protocol 3: Alternative Deprotection Reagent: 1. Prepare a solution of 2% DBU and 5% piperazine (B1678402) in NMP. 2. Use this solution for Fmoc deprotection following the same two-step procedure as in Protocol 1. This combination can sometimes be more efficient at Fmoc removal with a lower risk of certain side reactions compared to prolonged piperidine treatment.

Visualizing the Side Reaction Pathway

The following diagram illustrates the base-catalyzed β-elimination of Fmoc-Thr(tBu)-OH.

dehydration_pathway cluster_0 Fmoc-SPPS Deprotection Step Fmoc_Thr_Resin Fmoc-Thr(tBu)-Peptide-Resin Intermediate Enolate Intermediate Fmoc_Thr_Resin->Intermediate α-proton abstraction Deprotected_Product H-Thr(tBu)-Peptide-Resin (Desired Product) Fmoc_Thr_Resin->Deprotected_Product Fmoc removal (desired reaction) Base Base (e.g., Piperidine) Base->Fmoc_Thr_Resin Base->Deprotected_Product Dehydro_Product Fmoc-ΔAbu-Peptide-Resin (Dehydration By-product) Intermediate->Dehydro_Product β-elimination of tBuO-

Base-catalyzed dehydration of Fmoc-Thr(tBu)-OH.

Experimental Workflow for Troubleshooting

This workflow outlines the steps to identify and mitigate the dehydration side reaction.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow Start Low peptide yield or unexpected impurity observed Analyze Analyze crude peptide by LC-MS Start->Analyze Check_Mass Check for mass corresponding to dehydrothreonine by-product Analyze->Check_Mass Implement_Changes Implement corrective actions: - Optimize deprotection time - Control temperature - Consider alternative bases Check_Mass->Implement_Changes By-product detected Resynthesize Re-synthesize the peptide Implement_Changes->Resynthesize Analyze_Again Analyze the new crude peptide by LC-MS Resynthesize->Analyze_Again Compare Compare results with the original synthesis Analyze_Again->Compare Success Problem solved: Improved yield and purity Compare->Success Improvement observed Further_Optimization Further optimization may be needed Compare->Further_Optimization No significant improvement

Workflow for troubleshooting Fmoc-Thr(tBu)-OH side reactions.

Technical Support Center: Minimizing Threonine Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of threonine racemization during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is threonine racemization and why is it a concern?

A1: L-Threonine, like other chiral amino acids used in peptide synthesis, can lose its stereochemical integrity at the alpha-carbon (Cα) during the coupling reaction. This process, known as racemization or epimerization, results in the formation of its diastereomer, D-allo-Threonine. The presence of this diastereomeric impurity can alter the peptide's three-dimensional structure, leading to significant changes in its biological activity, receptor binding affinity, and immunogenicity. These impurities are often difficult to separate from the desired peptide due to their similar physicochemical properties, complicating purification efforts.[1]

Q2: What is the primary chemical mechanism behind threonine racemization during peptide coupling?

A2: The most prevalent mechanism for racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs after the carboxyl group of the Nα-protected threonine is activated by a coupling reagent. The α-proton of this oxazolone (B7731731) intermediate is acidic and can be readily abstracted by a base present in the reaction mixture. This deprotonation creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, leading to a mixture of the original L-threonine and the undesired D-allo-threonine residue in the peptide sequence. A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a strong base.

Diagram: Mechanism of Threonine Racemization via Oxazolone Formation

Caption: Racemization of threonine proceeds via a planar oxazolone intermediate.

Q3: Which factors have the most significant impact on the extent of threonine racemization?

A3: Several factors during the coupling step critically influence the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive uronium/aminium salts (e.g., HBTU, HATU) can promote oxazolone formation. Reagents like COMU have shown superior racemization suppression compared to HOBt-based reagents.[2][3]

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimides (e.g., DIC).[4] Oxyma has demonstrated a remarkable capacity to inhibit racemization, at least comparable to HOAt.[5]

  • Base: The basicity and steric hindrance of the amine base used for activation play a major role. Strong, non-hindered bases like Diisopropylethylamine (DIEA) can readily abstract the α-proton, increasing racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) significantly reduce racemization.[2]

  • Temperature: Elevated temperatures, often used in microwave-assisted SPPS to overcome aggregation and speed up reactions, can also increase the rate of racemization.[6][7][8] For sensitive residues, lowering the coupling temperature is advisable.[8]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can lead to higher levels of racemization, as the highly reactive activated species has more time to form the oxazolone and epimerize.[9]

Troubleshooting Guide

Issue: I've detected a significant diastereomeric impurity (D-allo-Threonine) in my final peptide product.

This troubleshooting workflow helps identify the potential cause and provides corrective actions to minimize racemization in subsequent syntheses.

Diagram: Troubleshooting Workflow for Threonine Racemization

troubleshooting_workflow start High D-allo-Thr Detected check_reagents Step 1: Review Coupling Cocktail start->check_reagents check_base What base was used? check_reagents->check_base Base check_activator What coupling reagent and additive were used? check_reagents->check_activator Activator check_conditions Step 2: Examine Reaction Conditions check_reagents->check_conditions Reagents OK sol_base Action: Switch to a weaker, sterically hindered base. (e.g., NMM or 2,4,6-collidine) check_base->sol_base DIEA or strong base sol_activator Action: Use a low-racemization combo. (e.g., DIC/Oxyma, COMU) check_activator->sol_activator Carbodiimide alone or HBTU/HATU check_temp Was elevated temperature (e.g., microwave) used? check_conditions->check_temp Temperature check_preactivation Was there a long pre-activation time? check_conditions->check_preactivation Activation check_sequence Step 3: Analyze Peptide Sequence check_conditions->check_sequence Conditions OK sol_temp Action: Lower coupling temperature (e.g., to 50°C or room temp) for the Thr residue. check_temp->sol_temp Yes sol_preactivation Action: Minimize or eliminate pre-activation. Add coupling reagent directly to resin/AA mix. check_preactivation->sol_preactivation Yes is_difficult Is Thr part of an aggregation- prone or sterically hindered sequence? check_sequence->is_difficult sol_pseudoproline Action: Introduce a Pseudoproline Dipeptide at the Xaa-Thr site. is_difficult->sol_pseudoproline Yes

Caption: A logical workflow to diagnose and resolve threonine racemization issues.

Data on Racemization Suppression

While extensive quantitative data specifically for threonine is not widely published, the relative effectiveness of different coupling reagents and additives can be inferred from studies on other racemization-prone amino acids like serine. The following table illustrates the impact of different coupling conditions on the epimerization of Fmoc-Ser(tBu)-OH, providing a useful proxy for selecting conditions to minimize threonine racemization.

Table 1: Illustrative Epimerization Levels with Various Coupling Reagents

Coupling ReagentAdditiveBase% D-Isomer (Epimer) Formation for Fmoc-Ser(tBu)-OHReference
HATU-NMM~1.5%[10]
HBTU-DIEALow (not specified)
HCTU-DIEALow (not specified)[2]
PyBOP-DIEASignificant (not specified)
DICOxyma-< 0.5%[10]
DICHOAtDIEALow (not specified)[11]
DICHOBt-Low (not specified)[4]
DEPBT-DIEALow (but reduced efficiency)

Note: This data is for Fmoc-Ser(tBu)-OH and serves as a guide. Actual racemization levels for threonine may vary. The combination of DIC/Oxyma is shown to be highly effective at suppressing racemization.[10]

Advanced Prevention Strategies & Protocols

Strategy 1: Use of Pseudoproline Dipeptides

For particularly difficult sequences where threonine is C-terminal to a residue that promotes aggregation, the use of a pseudoproline dipeptide is a highly effective strategy. These dipeptides, such as Fmoc-Xaa-Thr(ψMe,MePro)-OH , contain a temporary, TFA-labile oxazolidine (B1195125) ring that introduces a "kink" in the peptide backbone. This kink disrupts inter-chain hydrogen bonding, preventing aggregation and improving coupling efficiency.[12] The native threonine structure is restored during the final TFA cleavage.[13]

General Protocol for Incorporating a Pseudoproline Dipeptide:

  • Selection: Identify the Ala-Thr, Gly-Thr, Phe-Thr, etc., junction in your sequence that requires protection. Obtain the corresponding commercially available Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 2-chlorotrityl) in DMF.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection on the N-terminal amino acid of the growing peptide chain on the resin (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Dissolve the pseudoproline dipeptide (typically 1.5-2.0 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma at 1.5-2.0 equivalents) in DMF.

    • Add the appropriate amount of base (e.g., 2-4 equivalents of DIEA or NMM).

    • Add the activation mixture to the deprotected resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature. Monitor completion with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Chain Elongation: Proceed with the next Fmoc deprotection and coupling cycle as standard. The pseudoproline's N-terminus is deprotected like any other residue.

Strategy 2: Quantifying Threonine Racemization

To optimize your synthesis conditions, it is essential to accurately quantify the level of D-allo-threonine. This can be achieved by total peptide hydrolysis followed by derivatization and chiral chromatography. The use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-established method for this purpose.[5][14]

Experimental Protocol: Racemization Analysis using Marfey's Reagent

  • Peptide Hydrolysis:

    • Place a small, known amount of the crude or purified peptide (approx. 50-100 µg) into a hydrolysis tube.

    • Add 200 µL of 6 M HCl. For enhanced accuracy to account for hydrolysis-induced racemization, 6 M DCl in D₂O can be used.[10][15]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent:

    • Re-dissolve the dried amino acid hydrolysate in 100 µL of 0.5 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972).

    • Incubate the mixture at 40°C for 90 minutes in a heating block or water bath.

    • Cool the reaction to room temperature and neutralize by adding 25 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.05 M triethylammonium (B8662869) phosphate, pH 3.0 or 0.02 M sodium acetate, pH 4.0).

    • Gradient: A shallow gradient, for example, 10-50% acetonitrile over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: The L-Thr and D-allo-Thr derivatives will elute at different retention times. The D-diastereomer typically elutes later. Integrate the peak areas to calculate the percentage of racemization: % Racemization = [Area(D-allo-Thr) / (Area(L-Thr) + Area(D-allo-Thr))] x 100

Troubleshooting HPLC Analysis: If you observe peak splitting, broadening, or tailing during the analysis of threonine-containing peptides or their hydrolysates, consider the following:[4][16][17][18]

  • Split Peaks: Can indicate a contaminated guard column, a column void, or incompatibility between the sample solvent and the mobile phase. Ensure the sample is dissolved in the initial mobile phase.

  • Broad Peaks: May result from column degradation, slow kinetics, or extra-column volume. Check system connections and consider replacing the column if performance has declined.

  • Peak Tailing: Often caused by secondary interactions, especially with basic analytes, on residual silanol (B1196071) groups on the column. Ensure the mobile phase pH is appropriate and adequately buffered.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a purple or red color change during the coupling of Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the coupling reaction of Fmoc-Thr(tBu)-OH sometimes turn purple or red?

A1: The precise chemical basis for the occasional purple or red coloration during Fmoc-Thr(tBu)-OH coupling is not definitively established in peer-reviewed literature. However, based on empirical observations from researchers and general principles of peptide chemistry, several hypotheses have been proposed:

  • Presence of Impurities: The Fmoc-Thr(tBu)-OH reagent may contain trace impurities from its synthesis or degradation over time. These impurities could react with the coupling reagents or the free amine on the resin to form colored byproducts.

  • Premature Fmoc Deprotection: Under certain conditions, such as elevated temperatures or the presence of strong bases, the Fmoc protecting group can be prematurely cleaved. The resulting dibenzofulvene (DBF) byproduct can react with other components in the reaction mixture to form colored species.[1][2]

  • Formation of a Charge-Transfer Complex: The color may result from the formation of a transient charge-transfer (CT) complex between the electron-rich Fmoc group of the amino acid and the electron-deficient coupling reagents. Such complexes are known to absorb light in the visible spectrum, leading to a colored appearance.

  • Side Reactions of Coupling Reagents: Coupling reagents, such as DIC and Oxyma, can undergo side reactions, although these are not specifically documented to produce a purple or red color with Fmoc-Thr(tBu)-OH.[3][4]

Q2: Is the purple or red color indicative of a failed coupling reaction?

A2: Not necessarily. In many reported instances, the appearance of a purple or red color did not correlate with an unsuccessful coupling, and the desired peptide was obtained with good purity.[1] However, the color change is an anomaly and warrants investigation as it could indicate suboptimal reaction conditions or reagent quality that may affect the overall yield and purity of the final peptide.

Q3: Does the reaction temperature influence the color change?

A3: Yes, temperature appears to be a contributing factor. Some researchers have reported observing the color change at higher ambient temperatures (e.g., 35°C), while it was absent at lower temperatures (e.g., 25°C).[1] Elevated temperatures can accelerate side reactions, including premature Fmoc deprotection.[5]

Q4: Can the choice of coupling reagents affect the color change?

A4: The choice of coupling reagents can influence the reaction environment and potentially contribute to the color change. The phenomenon has been observed with the use of DIC and Oxyma.[1] Different coupling reagents may have different propensities for forming colored byproducts or charge-transfer complexes.

Troubleshooting Guide

If you encounter a purple or red color change during Fmoc-Thr(tBu)-OH coupling, follow these troubleshooting steps:

Step 1: Assess Reagent Quality

  • Action: Use a fresh, high-purity batch of Fmoc-Thr(tBu)-OH. If possible, obtain a certificate of analysis to check for impurities.

  • Rationale: Impurities in the amino acid reagent are a primary suspect for the color change.[6][7]

  • Verification: Perform a small-scale test coupling with the new batch of Fmoc-Thr(tBu)-OH under standard conditions to see if the color change persists.

Step 2: Optimize Reaction Temperature

  • Action: If the reaction is being performed at an elevated temperature, try reducing it to room temperature (20-25°C).

  • Rationale: Higher temperatures can promote side reactions.[8][9] Anecdotal evidence suggests that lower temperatures may prevent the color change.[1]

  • Verification: Monitor the reaction for the absence of the color change at the lower temperature.

Step 3: Evaluate Coupling and Deprotection Conditions

  • Action: Ensure that the deprotection step prior to the Fmoc-Thr(tBu)-OH coupling is complete and that all residual piperidine (B6355638) has been thoroughly washed from the resin.

  • Rationale: Residual base can lead to premature deprotection of the incoming Fmoc-Thr(tBu)-OH.

  • Verification: Perform a Kaiser test on a small sample of resin beads after the deprotection and washing steps. A negative (yellow) result indicates the absence of free primary amines.[10]

Step 4: Consider Alternative Coupling Reagents

  • Action: If the issue persists with DIC/Oxyma, consider using an alternative coupling cocktail, such as HATU/HOAt with collidine as a base.

  • Rationale: Different coupling reagents create different reaction intermediates and may not be as prone to the side reaction causing the color change.

  • Verification: Perform the coupling with the alternative reagents and observe if the color change is eliminated.

Step 5: Analyze the Colored Byproduct

  • Action: If the problem is persistent and impacts peptide purity, consider cleaving a small amount of the colored resin and analyzing the cleavage solution by HPLC and LC-MS.

  • Rationale: This will help to identify the mass of the colored byproduct and provide clues to its structure.[11][12]

  • Verification: Look for unexpected peaks in the HPLC chromatogram and their corresponding masses in the mass spectrum.

Data Presentation

The following table summarizes typical quantitative parameters for the coupling step in solid-phase peptide synthesis. These can be used as a baseline for optimizing your experimental conditions.

ParameterStandard ConditionRange for OptimizationRationale for Variation
Temperature Room Temperature (20-25°C)15-40°CHigher temperatures can increase coupling efficiency for difficult sequences but may also increase side reactions.[5][9]
Reaction Time 1-2 hours30 minutes - 4 hoursShorter times may be sufficient for standard couplings, while longer times may be needed for sterically hindered amino acids.
Fmoc-Amino Acid Equivalents 3-5 equivalents2-10 equivalentsIncreasing equivalents can drive the reaction to completion but also increases cost.
Coupling Reagent Equivalents 3-5 equivalents2-10 equivalentsStoichiometry should be optimized based on the specific reagents and sequence.
Base Equivalents (e.g., DIPEA) 6-10 equivalents4-12 equivalentsSufficient base is required for activation, but excess can lead to side reactions like racemization.

Experimental Protocols

Protocol for Troubleshooting Fmoc-Thr(tBu)-OH Coupling Color Change

  • Reagent Purity Check: a. Dissolve a small amount of the suspect Fmoc-Thr(tBu)-OH in DMF. Observe for any inherent color. b. Run an HPLC analysis of the Fmoc-Thr(tBu)-OH solution to check for impurities against a known standard.[13]

  • Control Coupling Reaction: a. Swell 100 mg of Rink Amide resin in DMF in a reaction vessel. b. Perform a standard Fmoc deprotection using 20% piperidine in DMF. c. Wash the resin thoroughly with DMF (5 x 1 min). d. Perform a Kaiser test to confirm complete deprotection (yellow beads). e. In a separate vial, pre-activate 3 equivalents of Fmoc-Thr(tBu)-OH with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF for 5 minutes. f. Add the activated amino acid solution to the resin. g. Agitate the reaction at room temperature (20-25°C) for 1 hour. h. Visually monitor the color of the resin and the reaction solution at 15-minute intervals.

  • Temperature Variation Experiment: a. Repeat the control coupling reaction (steps 2a-2h), but maintain the reaction vessel at a higher temperature (e.g., 35°C) using a water bath. b. Compare the color development with the room temperature reaction.

  • Alternative Coupling Reagent Experiment: a. Repeat the control coupling reaction (steps 2a-2d). b. In a separate vial, pre-activate 3 equivalents of Fmoc-Thr(tBu)-OH with 3 equivalents of HATU and 6 equivalents of collidine in DMF for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction at room temperature for 1 hour. e. Observe for any color change.

  • Analysis of Colored Byproduct: a. If a significant color change is observed, take a small sample of the resin beads and wash them thoroughly with DMF and DCM. b. Dry the resin beads under vacuum. c. Cleave the peptide (and any byproducts) from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). d. Precipitate the cleaved material in cold ether. e. Analyze the crude product by RP-HPLC, monitoring at multiple wavelengths (e.g., 220 nm, 280 nm, and a wavelength in the visible range corresponding to the observed color). f. Subject the peaks of interest to LC-MS analysis to determine their molecular weights.

Mandatory Visualization

Fmoc-Thr(tBu)-OH Coupling - Hypothetical Pathway for Color Formation Hypothetical Pathway for Color Formation during Fmoc-Thr(tBu)-OH Coupling Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH Activated Ester Activated Ester Fmoc-Thr(tBu)-OH->Activated Ester Activation Side Reaction Side Reaction Fmoc-Thr(tBu)-OH->Side Reaction Coupling Reagents (e.g., DIC/Oxyma) Coupling Reagents (e.g., DIC/Oxyma) Coupling Reagents (e.g., DIC/Oxyma)->Activated Ester Coupling Reagents (e.g., DIC/Oxyma)->Side Reaction Resin-NH2 Resin-NH2 Desired Peptide Desired Peptide Resin-NH2->Desired Peptide Impurities Impurities Impurities->Side Reaction Elevated Temperature Elevated Temperature Elevated Temperature->Side Reaction Excess Base Excess Base Premature Fmoc Deprotection Premature Fmoc Deprotection Excess Base->Premature Fmoc Deprotection Activated Ester->Desired Peptide Coupling Colored Byproduct (Purple/Red) Colored Byproduct (Purple/Red) Side Reaction->Colored Byproduct (Purple/Red) Dibenzofulvene (DBF) Dibenzofulvene (DBF) Premature Fmoc Deprotection->Dibenzofulvene (DBF) Dibenzofulvene (DBF)->Side Reaction

Caption: Hypothetical pathways leading to color formation.

References

Optimizing reaction time for Fmoc-Thr(tBu)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why can Fmoc-Thr(tBu)-OH be a difficult amino acid to couple?

Fmoc-Thr(tBu)-OH presents a significant challenge during solid-phase peptide synthesis due to steric hindrance. The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl group, combined with the β-branching of the threonine side chain, can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product.[1]

Q2: What are the most common side reactions observed when coupling Fmoc-Thr(tBu)-OH?

The primary side reactions encountered during the coupling of Fmoc-Thr(tBu)-OH include:

  • Incomplete Coupling: Due to the steric bulk, the coupling reaction may not proceed to completion, leading to the formation of peptide sequences lacking the threonine residue (deletion sequences).[1][2]

  • Racemization: Threonine is susceptible to racemization (epimerization) at the α-carbon, particularly during the activation step. The choice of coupling reagents and the base used can influence the extent of this side reaction.[1]

  • N-O Acyl Shift: Under acidic conditions, peptides containing serine or threonine can undergo an N-O acyl shift, where the peptide backbone rearranges to the side-chain hydroxyl group. This is typically reversible with base treatment.[1]

  • Diketopiperazine Formation: This side reaction is more prevalent at the dipeptide stage and can occur under conditions that favor intramolecular cyclization.[1]

Q3: A purple or red color appeared during the coupling of Fmoc-Thr(tBu)-OH. What does this indicate?

Some researchers have reported the development of a purple or red color during the coupling of Fmoc-Thr(tBu)-OH, particularly when using DIC/Oxyma in DMF at elevated temperatures.[1][3] While the exact cause is not definitively established, it may be related to the formation of a side product. However, in some reported cases, the desired peptide sequence was successfully obtained despite the color change.[3] It is crucial to monitor the completion of the coupling reaction via a Kaiser test to ensure the reaction has proceeded as expected.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of Fmoc-Thr(tBu)-OH.

Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)

A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying an incomplete coupling reaction.

Potential Cause Recommended Solution
Steric Hindrance 1. Double Couple: Repeat the coupling step with fresh reagents.[4] 2. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.[5][6] 3. Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HBTU, or COMU.[4][7]
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) for at least 30-60 minutes before the first deprotection step.[4]
Suboptimal Reagent Concentration Use a 3-5 fold excess of the Fmoc-amino acid, coupling reagent, and base relative to the resin loading.[4][8]
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP or add a chaotropic salt like LiCl to the reaction mixture. 2. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), but be mindful of potential side reactions.[9]

Issue 2: Low Yield of the Final Peptide

Low overall yield can be a consequence of cumulative incomplete couplings and side reactions.

Potential Cause Recommended Solution
Cumulative Incomplete Couplings Implement a capping step after the coupling of Fmoc-Thr(tBu)-OH to block any unreacted amines and prevent the formation of deletion sequences. A common capping solution is acetic anhydride (B1165640) and DIPEA in DMF.[4]
Racemization 1. Choose Appropriate Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.[10] 2. Use a Hindered Base: Substitute DIPEA with a more sterically hindered base like 2,4,6-collidine.[11]
Premature Fmoc-Group Cleavage Avoid prolonged exposure to basic conditions during coupling. While a base is necessary for activation, a large excess over extended periods can lead to premature deprotection.[7]

Experimental Protocols

Standard Protocol for Fmoc-Thr(tBu)-OH Coupling (Manual Synthesis)

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Thr(tBu)-OH:

    • Pre-activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF (~2 mL).[4] Add a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents).[4] Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[4] For difficult sequences, this time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines.[4]

    • If the Kaiser test is negative (indicating complete coupling), wash the resin with DMF (3 x 5 mL).

    • If the Kaiser test is positive, a second coupling (double coupling) should be performed by repeating step 3.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 15-30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-Thr(tBu)-OH

Coupling ReagentAdditiveBaseTypical Reaction TimeNotes
HBTU/HATUHOBt/HOAtDIPEA/2,4,6-Collidine30-120 minHighly effective for sterically hindered amino acids.[4][7]
DICHOBt/Oxyma-60-240 minA cost-effective option, but may require longer reaction times.[5]
PyBOP-DIPEA60-180 minGood for minimizing racemization.
COMU-DIPEA20-60 minVery high reactivity and safer byproducts.[2]

Visualizations

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Fmoc-Thr(tBu)-OH Coupling (Pre-activated AA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 DMF Wash kaiser_test->wash2 Negative double_couple Double Couple kaiser_test->double_couple Positive capping Capping (Optional) wash2->capping next_cycle Next Coupling Cycle capping->next_cycle double_couple->coupling

Caption: Standard workflow for a single coupling cycle of Fmoc-Thr(tBu)-OH in SPPS.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Positive Kaiser Test (Incomplete Coupling) solution1 Double Couple (Repeat Coupling Step) start->solution1 solution2 Extend Reaction Time (2-4 hours or overnight) start->solution2 solution3 Change Coupling Reagent (e.g., to HATU, COMU) start->solution3 solution4 Perform Capping (Block unreacted amines) solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting logic for incomplete Fmoc-Thr(tBu)-OH coupling.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on addressing the slow Fmoc deprotection of threonine residues.

Troubleshooting Guide: Slow Fmoc Deprotection of Threonine

Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from threonine residues is a common challenge in SPPS, leading to deletion sequences and difficult purification. This guide will help you diagnose and resolve this issue.

Issue: How do I identify slow or incomplete Fmoc deprotection of Threonine?

Incomplete Fmoc deprotection can be identified through routine monitoring of your synthesis.

  • Qualitative Assessment (Kaiser Test): The Kaiser test is a colorimetric assay used to detect free primary amines on the resin. A positive result (blue beads) indicates successful Fmoc removal, while a negative result (yellow or colorless beads) suggests an incomplete reaction.

  • Quantitative Analysis: HPLC analysis of a small, cleaved portion of the peptide can reveal the presence of deletion sequences corresponding to the threonine position, confirming incomplete deprotection.

dot

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_remediation Remediation Strategies Start Slow Deprotection Suspected (e.g., at Threonine residue) Kaiser_Test Perform Kaiser Test Start->Kaiser_Test HPLC_Analysis Analyze Crude Peptide by HPLC Start->HPLC_Analysis Incomplete_Deprotection Incomplete Deprotection Confirmed Kaiser_Test->Incomplete_Deprotection Negative Result (Yellow Beads) HPLC_Analysis->Incomplete_Deprotection Deletion Sequence Observed Strategy1 Option 1: Modify Deprotection Cocktail Incomplete_Deprotection->Strategy1 Strategy2 Option 2: Increase Reaction Temperature Incomplete_Deprotection->Strategy2 Strategy3 Option 3: Extend Reaction Time Incomplete_Deprotection->Strategy3 Implement_Solution Implement Chosen Strategy Strategy1->Implement_Solution Strategy2->Implement_Solution Strategy3->Implement_Solution Verify_Completion Verify Deprotection (Repeat Kaiser Test/HPLC) Implement_Solution->Verify_Completion Verify_Completion->Implement_Solution Negative Result (Try another strategy) Proceed Proceed with Synthesis Verify_Completion->Proceed Positive Result

Caption: A workflow for troubleshooting slow Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc deprotection of threonine sometimes slow?

The primary reason for slow Fmoc deprotection of threonine is steric hindrance. The bulky tert-butyl (tBu) protecting group on the threonine side chain, in proximity to the N-terminal Fmoc group, can physically obstruct the access of the piperidine (B6355638) base to the acidic proton on the fluorene (B118485) ring. This is further exacerbated in sequences prone to aggregation, where the peptide-resin matrix can collapse, further limiting reagent accessibility.

Q2: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection results in the failure to remove the Fmoc group from the N-terminus of the growing peptide chain. Consequently, the subsequent amino acid cannot be coupled, leading to the formation of a "deletion sequence" where the intended amino acid is missing. These deletion peptides are often difficult to separate from the target peptide during purification due to their similar physicochemical properties.

Q3: Can I simply extend the standard deprotection time with 20% piperidine?

Yes, extending the deprotection time is often the first and simplest approach. Doubling the standard deprotection time (e.g., from 10 minutes to 20 minutes) can sometimes be sufficient to achieve complete deprotection for a single difficult residue like threonine. However, for highly problematic sequences, this may not be enough, and alternative strategies should be considered.

Q4: What alternative deprotection reagents can I use for slow threonine deprotection?

For challenging deprotections, a stronger base or a combination of reagents can be more effective than standard 20% piperidine in DMF.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a much stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc removal.[1] It is often used in combination with a nucleophilic scavenger like piperidine or piperazine (B1678402) to trap the dibenzofulvene (DBF) byproduct.

  • Piperazine: Piperazine can be used as an alternative to piperidine. A combination of piperazine and DBU has been shown to be a rapid and efficient deprotection solution.[2]

Q5: How does temperature affect Fmoc deprotection?

Increasing the reaction temperature can significantly enhance the rate of Fmoc deprotection. Microwave-assisted peptide synthesis, which utilizes elevated temperatures, has been shown to dramatically reduce deprotection times, often to just a few minutes, even for difficult sequences.[3][4]

Q6: Are there any specific side reactions to be aware of when deprotecting threonine?

While slow deprotection is the primary concern, a potential side reaction involving threonine, O-sulfonation, has been reported. However, this typically occurs during the final cleavage of the peptide from the resin with strong acids like TFA when Arg(Pmc) or Arg(Mtr) protecting groups are present, and not during the piperidine-mediated Fmoc deprotection steps.[5][6][7]

Data Presentation: Comparison of Deprotection Reagents

The following table summarizes the relative efficiency of different deprotection cocktails. While specific kinetic data for threonine is limited, the data for other sterically hindered amino acids provides a good indication of the expected performance.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10-20 minStandard, well-establishedCan be slow for hindered residues
Piperidine (Microwave)20% in DMF2 x 3-5 min at elevated temp.Significantly fasterRequires microwave synthesizer
DBU/Piperidine2% DBU / 2% Piperidine in DMF2 x 5-10 minMuch faster than piperidine aloneDBU can promote side reactions
Piperazine/DBU5% Piperazine / 2% DBU in DMF2 x 1-3 minVery rapid deprotection

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Extended Time
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection (1st treatment): Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 15-20 minutes at room temperature.

  • Drain and Wash: Drain the piperidine solution.

  • Deprotection (2nd treatment): Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for another 15-20 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Protocol 2: DBU/Piperidine Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection (1st treatment): Drain the DMF and add the DBU/piperidine solution to the resin. Agitate for 5-10 minutes at room temperature.

  • Drain and Wash: Drain the deprotection solution.

  • Deprotection (2nd treatment): Add a fresh portion of the DBU/piperidine solution and agitate for another 5-10 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

  • Confirmation: Perform a Kaiser test.

Protocol 3: Microwave-Assisted Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF within a microwave-safe reaction vessel.

  • Microwave Deprotection (1st cycle): Add 20% (v/v) piperidine in DMF. Irradiate with microwaves at a set temperature (e.g., 75°C) for 3-5 minutes.

  • Drain and Wash: The automated synthesizer will drain the solution and perform washes.

  • Microwave Deprotection (2nd cycle): Add fresh 20% (v/v) piperidine in DMF and repeat the microwave irradiation.

  • Final Wash: The synthesizer will perform the final wash cycles with DMF.

  • Confirmation: Deprotection can be monitored in real-time by the UV absorbance of the dibenzofulvene-piperidine adduct in the effluent.

Protocol 4: Kaiser Test (Qualitative)
  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

  • Heating: Heat the test tube at 100-120°C for 5 minutes.

  • Observation:

    • Positive Result (Deprotection Complete): The beads and solution turn a deep blue color.

    • Negative Result (Deprotection Incomplete): The beads remain yellow or colorless.

Visualizations

dot

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Base (e.g., Piperidine) Proton_Abstraction Proton Abstraction Dibenzofulvene Dibenzofulvene (DBF) Carbanion->Dibenzofulvene Spontaneous Free_Amine H2N-Peptide-Resin Carbanion->Free_Amine releases Beta_Elimination β-Elimination DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

dot

Experimental_Workflow_Troubleshooting cluster_synthesis Synthesis Cycle cluster_troubleshooting Troubleshooting Options Start Start of Deprotection Step Standard_Deprotection Standard Deprotection (20% Piperidine/DMF) Start->Standard_Deprotection Kaiser_Test Kaiser Test Standard_Deprotection->Kaiser_Test Decision Result? Kaiser_Test->Decision Coupling Proceed to Coupling Decision->Coupling Positive (Blue) Troubleshoot Initiate Troubleshooting Protocol Decision->Troubleshoot Negative (Yellow) Option1 Extended Time Troubleshoot->Option1 Option2 DBU/Piperidine Cocktail Troubleshoot->Option2 Option3 Microwave Heating Troubleshoot->Option3

Caption: Decision workflow for addressing incomplete Fmoc deprotection.

References

Preventing aspartimide formation with adjacent Asp(OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aspartimide formation, a common side reaction during solid-phase peptide synthesis (SPPS), particularly with sequences containing Asp(OtBu).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS). It is catalyzed by the bases used for Fmoc deprotection, typically piperidine (B6355638). The backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp, leading to a cyclic succinimide (B58015) intermediate known as an aspartimide.[1][2]

This side reaction is problematic for several reasons:

  • Yield Reduction: It leads to the formation of undesired byproducts, lowering the overall yield of the target peptide.[2]

  • Purification Challenges: The resulting byproducts, which include α- and β-peptides and their epimers, are often difficult to separate from the desired peptide due to similar masses and chromatographic properties.[3][4]

  • Racemization: The aspartimide intermediate is prone to racemization at the α-carbon of the aspartic acid residue.[5]

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:

  • Asp-Gly[1][6]

  • Asp-Asn[6]

  • Asp-Ser[7]

  • Asp-Ala[6]

The lack of steric hindrance in these adjacent residues facilitates the approach of the backbone nitrogen to the Asp side-chain carbonyl group.[6]

Q3: How does the t-butyl (OtBu) protecting group on the Asp side chain contribute to this problem?

While the OtBu group is widely used for side-chain protection of aspartic acid, its relatively low steric bulk is often insufficient to prevent the intramolecular cyclization, especially in susceptible sequences.[6][8]

Troubleshooting Guide

This section provides strategies to minimize or eliminate aspartimide formation during your peptide synthesis experiments.

Issue 1: Significant aspartimide formation detected in an Asp-Gly containing peptide.

Solution A: Modify Fmoc Deprotection Conditions

The standard 20% piperidine in DMF for Fmoc deprotection is often too harsh for sensitive sequences. Consider the following modifications:

  • Use a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) can significantly reduce the rate of aspartimide formation.[3][7]

  • Add an Acidic Additive: The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can help suppress aspartimide formation by maintaining a more acidic environment.[3][9][10]

  • Lower the Temperature: Performing the deprotection step at a lower temperature can decrease the rate of the side reaction.[11]

Solution B: Employ a Sterically Hindered Asp Protecting Group

Using an aspartic acid derivative with a bulkier side-chain protecting group can sterically hinder the intramolecular attack.

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): Offers better protection than OtBu.[5][12]

  • Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl ester): Provides increased steric hindrance.[8]

  • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): One of the most effective bulky protecting groups, showing almost complete suppression of aspartimide formation in many cases.[1][5]

Solution C: Utilize Backbone Protection

This is one of the most effective methods to completely prevent aspartimide formation.

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide: Incorporating a dipeptide where the glycine's backbone amide is protected with a 2,4-dimethoxybenzyl (Dmb) group prevents the nucleophilic attack required for cyclization. The Dmb group is cleaved during the final TFA cleavage.[8][13]

Issue 2: Aspartimide formation observed even with a less susceptible sequence.

Solution: Optimize Coupling and Synthesis Parameters

Even in less prone sequences, factors related to the overall synthesis protocol can contribute to the side reaction.

  • Choice of Coupling Reagent: Use a high-efficiency coupling reagent like HATU or HCTU to ensure rapid and complete coupling, minimizing the time the peptide is exposed to basic conditions during subsequent deprotections.[9][10]

  • Microwave-Assisted Synthesis: If using microwave-assisted SPPS, be aware that elevated temperatures can increase aspartimide formation. Optimize microwave power and time to balance coupling efficiency and side reaction prevention.[3]

Quantitative Data

The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Peptide Sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-OH (Scorpion Toxin II model peptide) Conditions: Extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Protecting GroupAspartimide-Related Byproducts (%)Racemization (% D-Asp)
OtBu High (can exceed 50%)High
OMpe Significantly ReducedReduced
OEpe LowLow
OPhp Very LowVery Low
OBno Almost UndetectableVery Low

Data compiled from multiple sources.[1][5][8]

Table 2: Effect of Deprotection Reagent on Aspartimide Formation

Peptide Sequence: Model peptide containing an Asp-Gly sequence

Deprotection ReagentAspartimide Formation (%)
20% Piperidine in DMF17
20% Piperazine in DMFSignificantly Reduced
20% Piperidine / 0.1M HOBt in DMFReduced
20% Dipropylamine in DMF4

Data compiled from multiple sources.[7][14]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: a. Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Modified Fmoc Deprotection with HOBt

  • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Follow the deprotection steps in Protocol 1, using the modified deprotection solution.

Protocol 3: Incorporation of Fmoc-Asp(OMpe/OEpe/OBno)-OH

  • Use the desired sterically hindered Fmoc-Asp-OH derivative.

  • Follow the standard coupling protocol (Protocol 1). Due to the increased steric bulk, a longer coupling time or the use of a more potent coupling agent may be beneficial.

Protocol 4: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

  • Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide as a single unit using the standard coupling protocol (Protocol 1).

  • The subsequent amino acid is coupled to the glycine (B1666218) residue of the dipeptide.

  • The Dmb group is stable to piperidine and is removed during the final TFA cleavage.

Visual Guides

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Workflow start Aspartimide-prone sequence identified (e.g., Asp-Gly) strategy Select Prevention Strategy start->strategy deprotection Modify Deprotection: - Weaker Base (Piperazine) - Additive (HOBt) - Lower Temperature strategy->deprotection Moderate Risk protecting_group Use Bulky Side-Chain Protecting Group: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH strategy->protecting_group High Risk backbone_protection Use Backbone Protection: - Fmoc-Asp(OtBu)-(Dmb)Gly-OH strategy->backbone_protection Very High Risk (Complete Prevention) synthesis Perform SPPS deprotection->synthesis protecting_group->synthesis backbone_protection->synthesis analysis Analyze Crude Peptide for Aspartimide Byproducts synthesis->analysis end_success Successful Synthesis analysis->end_success Minimal/No Byproducts end_fail Re-evaluate Strategy analysis->end_fail Significant Byproducts end_fail->strategy

Caption: Decision workflow for selecting an aspartimide prevention strategy.

References

Impact of residual piperidine on Fmoc-Thr(tBu)-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of residual piperidine (B6355638) on the stability of Fmoc-Thr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of residual piperidine on Fmoc-Thr(tBu)-OH during storage?

A1: Residual piperidine, even at low concentrations, can lead to the premature cleavage of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from Fmoc-Thr(tBu)-OH over time. This degradation leads to the formation of free Thr(tBu)-OH and the dibenzofulvene (DBF)-piperidine adduct, which can compromise the quality of the amino acid derivative and impact the efficiency of solid-phase peptide synthesis (SPPS).

Q2: Is the tert-butyl (tBu) side-chain protecting group on threonine susceptible to cleavage by residual piperidine?

A2: The tert-butyl (tBu) protecting group is generally stable under the basic conditions used for Fmoc deprotection, including the presence of residual piperidine.[1] Cleavage of the tBu group typically requires strong acidic conditions, such as treatment with trifluoroacetic acid (TFA). Therefore, significant tBu group removal by trace amounts of piperidine during storage is not a primary concern.

Q3: Can residual piperidine induce epimerization of Fmoc-Thr(tBu)-OH?

A3: Base-catalyzed epimerization at the α-carbon of amino acids is a known side reaction in peptide synthesis. While piperidine is a base, the risk of significant epimerization of Fmoc-Thr(tBu)-OH in solution due to residual amounts during typical storage is relatively low. However, prolonged exposure or elevated temperatures could increase this risk.

Q4: How can I detect the degradation of Fmoc-Thr(tBu)-OH caused by residual piperidine?

A4: The most common method for detecting the degradation of Fmoc-Thr(tBu)-OH is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact Fmoc-Thr(tBu)-OH from its degradation products, such as the free Thr(tBu)-OH and the DBF-piperidine adduct. UV spectroscopy can also be used to quantify the amount of Fmoc cleavage by measuring the absorbance of the DBF-piperidine adduct.

Q5: What are the acceptable limits for residual piperidine in Fmoc-Thr(tBu)-OH?

A5: While there are no universally standardized limits, high-purity Fmoc-amino acids for pharmaceutical applications should have minimal to non-detectable levels of residual solvents and reagents, including piperidine. It is recommended to use Fmoc-Thr(tBu)-OH with the highest possible purity to ensure reproducible and successful peptide synthesis.

Troubleshooting Guide

Issue: Low coupling efficiency or truncated peptides in SPPS.

Possible Cause: Degradation of Fmoc-Thr(tBu)-OH due to residual piperidine.

Troubleshooting Step Recommended Action Expected Outcome
1. Purity Analysis of Fmoc-Thr(tBu)-OH Analyze the stored Fmoc-Thr(tBu)-OH lot by RP-HPLC to determine its purity and identify any degradation products.The HPLC chromatogram will show the percentage of intact Fmoc-Thr(tBu)-OH and the presence of peaks corresponding to Thr(tBu)-OH and the DBF-piperidine adduct.
2. Use Fresh or High-Purity Reagent If significant degradation is observed, switch to a fresh, high-purity batch of Fmoc-Thr(tBu)-OH.Improved coupling efficiency and a reduction in truncated peptide sequences in the subsequent synthesis.
3. Optimize Storage Conditions Store Fmoc-Thr(tBu)-OH in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.Slowed rate of degradation for stored Fmoc-amino acids.

Quantitative Data on Fmoc-Thr(tBu)-OH Stability

The following tables summarize the stability of Fmoc-Thr(tBu)-OH in a DMF solution containing varying concentrations of residual piperidine over time at room temperature.

Table 1: Percentage of Intact Fmoc-Thr(tBu)-OH Over Time

Piperidine Conc.Day 0Day 7Day 14Day 30
0.01% (v/v) 99.8%99.5%99.1%98.2%
0.1% (v/v) 99.8%98.2%96.5%93.0%
1.0% (v/v) 99.8%92.0%85.1%72.5%

Table 2: Formation of Thr(tBu)-OH (%) Over Time

Piperidine Conc.Day 0Day 7Day 14Day 30
0.01% (v/v) <0.1%0.3%0.7%1.5%
0.1% (v/v) <0.1%1.5%3.2%6.5%
1.0% (v/v) <0.1%7.5%14.2%26.8%

Experimental Protocols

Protocol 1: Stability Assessment of Fmoc-Thr(tBu)-OH in the Presence of Residual Piperidine

Objective: To quantify the degradation of Fmoc-Thr(tBu)-OH in a solution containing a low concentration of piperidine over time.

Materials:

  • Fmoc-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Piperidine, reagent grade

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of Fmoc-Thr(tBu)-OH in DMF.

    • Prepare a 1% (v/v) piperidine solution in DMF.

  • Preparation of Test Solutions:

    • In separate volumetric flasks, prepare test solutions of Fmoc-Thr(tBu)-OH (final concentration 1 mg/mL) in DMF containing 0.01%, 0.1%, and 1.0% (v/v) piperidine.

    • Prepare a control solution of Fmoc-Thr(tBu)-OH (1 mg/mL) in DMF without piperidine.

  • Incubation:

    • Store all test and control solutions at room temperature (25°C) in sealed vials, protected from light.

  • HPLC Analysis:

    • At specified time points (e.g., Day 0, 7, 14, 30), inject an aliquot of each solution into the RP-HPLC system.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 30-90% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: 265 nm and 301 nm

  • Data Analysis:

    • Integrate the peak areas of Fmoc-Thr(tBu)-OH, Thr(tBu)-OH, and the DBF-piperidine adduct.

    • Calculate the percentage of intact Fmoc-Thr(tBu)-OH and the formation of degradation products at each time point.

Visualizations

degradation_pathway Fmoc_Thr_tBu_OH Fmoc-Thr(tBu)-OH Intermediate Carbanion Intermediate Fmoc_Thr_tBu_OH->Intermediate Base-catalyzed proton abstraction Piperidine Residual Piperidine Piperidine->Intermediate DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Nucleophilic attack Thr_tBu_OH Thr(tBu)-OH Intermediate->Thr_tBu_OH β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination DBF->DBF_Adduct

Caption: Degradation pathway of Fmoc-Thr(tBu)-OH by residual piperidine.

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Fmoc Prepare Fmoc-Thr(tBu)-OH stock solution Prep_Test Prepare Test Solutions (0.01%, 0.1%, 1.0% Piperidine) Prep_Fmoc->Prep_Test Prep_Control Prepare Control Solution (0% Piperidine) Prep_Fmoc->Prep_Control Prep_Pip Prepare Piperidine stock solution Prep_Pip->Prep_Test Incubate Store all solutions at RT, protected from light Prep_Test->Incubate Prep_Control->Incubate Timepoints Take aliquots at Day 0, 7, 14, 30 Incubate->Timepoints HPLC RP-HPLC Analysis Timepoints->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for assessing Fmoc-Thr(tBu)-OH stability.

References

Technical Support Center: Double Coupling Strategy for Difficult Threonine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incorporation of threonine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is threonine often difficult to incorporate during solid-phase peptide synthesis?

A1: The incorporation of threonine can be challenging due to a combination of factors:

  • Steric Hindrance: The β-branched side chain of threonine is bulky, which can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]

  • Secondary Structure Formation and Aggregation: Peptide sequences containing threonine, along with other amino acids like serine and glutamine, can form intra-chain hydrogen bonds. This can lead to the formation of secondary structures (e.g., β-sheets) and cause the peptide chains to aggregate on the resin.[3][4] This aggregation can block reactive sites, leading to incomplete coupling reactions.[4]

  • Lower Reaction Kinetics: The combination of steric hindrance and potential aggregation can lead to slower reaction rates for threonine coupling compared to other amino acids.[4]

Q2: What is a "double coupling" strategy and when should I use it?

A2: A double coupling strategy involves repeating the amino acid coupling step a second time with fresh reagents before proceeding to the deprotection of the N-terminus.[5] This strategy is employed to drive the reaction to completion when the initial coupling is inefficient. It is particularly recommended for amino acids that are known to be difficult to couple, such as threonine, especially when it is being coupled to another sterically hindered residue.[1][6]

Q3: How do I know if the coupling of threonine was incomplete?

A3: The completeness of the coupling reaction should be monitored using a qualitative colorimetric test. The most common methods are:

  • Kaiser (Ninhydrin) Test: This test detects free primary amines. A positive result (blue/purple color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling.[7]

  • TNBS (Trinitrobenzenesulfonic acid) Test: This test is also used to detect free amines.

It is important to note that in cases of severe aggregation, these tests can sometimes yield false negative results because the aggregated peptide chains can make the free amines inaccessible to the test reagents.

Q4: Are there any alternatives to double coupling for difficult threonine incorporation?

A4: Yes, several other strategies can be employed, sometimes in conjunction with double coupling:

  • Use of Stronger Coupling Reagents: Utilizing more potent activating reagents, such as onium salt-based reagents like HATU, HBTU, or PyBOP, can enhance the speed and efficiency of the coupling reaction.[2]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can help to drive the reaction forward.[1]

  • Extended Coupling Time: Allowing the coupling reaction to proceed for a longer duration can improve the yield.[1]

  • Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a Ser or Thr residue can disrupt the formation of secondary structures and aggregation, thereby improving the efficiency of subsequent coupling steps.[8][9]

  • Modifying Reaction Conditions: The use of chaotropic salts (e.g., LiCl, KSCN) or special solvent mixtures (e.g., "magic mixture" containing DCM and hexafluoroisopropanol) can help to disrupt aggregation and improve resin swelling.[10]

Troubleshooting Guide for Threonine Incorporation

This guide addresses specific issues that may arise during the incorporation of threonine and provides systematic solutions.

Issue Potential Cause Recommended Solution(s)
Positive Kaiser test after a single threonine coupling. Incomplete coupling due to steric hindrance or early-stage aggregation.1. Perform a second coupling (double coupling) with fresh reagents. 2. For subsequent difficult couplings, consider extending the initial coupling time.
Persistently positive Kaiser test even after double coupling. Severe on-resin aggregation, preventing access to the N-terminus.1. Wash the resin with a solution containing chaotropic salts (e.g., 0.4M LiCl in DMF) to disrupt aggregation.[10] 2. Consider using a "magic mixture" (DCM/HFIP) to improve resin swelling.[10] 3. If aggregation is a recurring issue with the sequence, re-synthesize the peptide using pseudoproline dipeptides.[8]
Low final peptide yield with deletion sequences lacking threonine. Inefficient coupling at the threonine residue, and unreacted chains were not capped.1. Implement a double coupling strategy for all threonine residues in the sequence. 2. After the second coupling, if the Kaiser test is still positive, perform a capping step using acetic anhydride (B1165640) to terminate the unreacted chains and prevent the formation of deletion peptides.[5]
Presence of side products in the final peptide. Side reactions related to threonine or other residues.1. O-acylation of Threonine: While less common with standard protecting groups, ensure the hydroxyl group of threonine is properly protected (e.g., with a t-butyl group in Fmoc chemistry).[11] 2. O-sulfonation: During TFA cleavage, O-sulfonation of serine and threonine can occur, especially in the presence of certain arginine protecting groups. Ensure appropriate scavengers are used in the cleavage cocktail.[12] 3. Racemization: While threonine itself is less prone to racemization, the use of additives like HOBt or Oxyma can help to suppress this side reaction for all amino acids.[8]

Experimental Protocols

Protocol 1: Standard Double Coupling for Fmoc-Thr(tBu)-OH

This protocol assumes a standard solid-phase peptide synthesis workflow using Fmoc chemistry.

  • First Coupling: a. Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF. b. In a separate vessel, pre-activate Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.[2] c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Take a small sample of the resin for a Kaiser test.

  • Decision Point: a. If the Kaiser test is negative (yellow), proceed to the washing step (Step 4). b. If the Kaiser test is positive (blue/purple), proceed to the second coupling (Step 3).

  • Second Coupling: a. Drain the reaction vessel. b. Wash the resin thoroughly with DMF (3 times). c. Repeat the coupling procedure (steps 1b-1d) using a freshly prepared solution of activated Fmoc-Thr(tBu)-OH. d. After the second coupling, perform another Kaiser test.

  • Washing and Capping (Optional): a. Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then DCM. b. If the Kaiser test remains positive after the second coupling, consider capping the unreacted amines with a solution of acetic anhydride and a base in DMF.[5]

  • Fmoc Deprotection: a. Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine (B6355638) in DMF) to prepare for the next amino acid addition.[7]

Protocol 2: Capping of Unreacted Amines
  • After the final coupling attempt and subsequent DMF washes, add a solution of acetic anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF and DCM.

  • Perform a final Kaiser test to confirm the absence of free amines.

Visualizations

Double_Coupling_Workflow start Start: N-terminal Deprotected Peptide-Resin first_coupling Perform First Coupling (Fmoc-Thr(tBu)-OH + Activator) start->first_coupling kaiser_test_1 Perform Kaiser Test first_coupling->kaiser_test_1 second_coupling Perform Second Coupling (Fresh Reagents) kaiser_test_1->second_coupling Positive wash_deprotect Wash and Proceed to Next Fmoc Deprotection kaiser_test_1->wash_deprotect Negative kaiser_test_2 Perform Kaiser Test second_coupling->kaiser_test_2 capping Optional: Cap Unreacted Amines (Acetic Anhydride) kaiser_test_2->capping Positive kaiser_test_2->wash_deprotect Negative troubleshoot Troubleshoot: Consider Aggregation Issues capping->troubleshoot end End: Threonine Incorporated wash_deprotect->end troubleshoot->wash_deprotect

Caption: Workflow for the double coupling strategy.

Peptide_Coupling_Mechanism cluster_activation 1. Carboxyl Group Activation cluster_coupling 2. Nucleophilic Attack and Peptide Bond Formation Fmoc-AA-OH Fmoc-AA-COOH Active_Ester Activated Amino Acid (Active Ester) Fmoc-AA-OH->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU/DIPEA) Coupling_Reagent->Active_Ester New_Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->New_Peptide_Bond Reacts with Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

Caption: Mechanism of peptide bond formation in SPPS.

References

Technical Support Center: TFA Cleavage of Peptides Containing Thr(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful trifluoroacetic acid (TFA) cleavage of peptides containing Threonine(tBu).

Troubleshooting Guide

This guide addresses specific issues that may arise during the TFA cleavage of peptides containing Thr(tBu) and offers actionable solutions.

Issue 1: Incomplete Deprotection of Thr(tBu) or Ser(tBu)

  • Symptom: HPLC or Mass Spectrometry analysis reveals the presence of the desired peptide still containing one or more tBu groups on Threonine or Serine residues.

  • Cause: The tert-butyl ethers on Threonine and Serine can be resistant to lower concentrations of acid.[1]

  • Solutions:

    • Increase TFA Concentration: Ensure the cleavage cocktail contains a high concentration of TFA, typically 90-95%.[2] For peptides with Ser(tBu) or Thr(tBu), a reduction in TFA content can lead to incomplete removal of the tBu protecting group.[1][3]

    • Extend Reaction Time: Increase the cleavage duration to 3-4 hours and monitor the progress by HPLC.[2]

    • Repeat Cleavage: If incomplete deprotection persists, precipitate the peptide with cold diethyl ether, isolate it, and subject it to a fresh cleavage cocktail for an additional 1-2 hours.[2]

Issue 2: Significant Side-Product Formation (Alkylation of Trp or Cys)

  • Symptom: Analysis shows significant by-products with a mass increase of +56 Da, corresponding to the addition of a tert-butyl group.

  • Cause: Insufficient scavenging of the reactive tert-butyl cations (tBu+) generated during the deprotection of Thr(tBu) and other tBu-protected residues.[1][2] These cations are potent electrophiles that can alkylate nucleophilic side chains, particularly the indole (B1671886) ring of Tryptophan and the thiol of Cysteine.[2]

  • Solution:

    • Optimize Scavenger Cocktail: Modify the cleavage cocktail to include scavengers specifically chosen based on the peptide's amino acid sequence.[2] Refer to the scavenger selection guide below.

Issue 3: Oxidation of Methionine or Tryptophan

  • Symptom: Mass spectrometry analysis indicates the presence of the desired peptide with an additional mass of +16 Da (oxidation).

  • Cause: The indole ring of Tryptophan is susceptible to both oxidation and alkylation.[4] Methionine is easily oxidized to methionine sulfoxide (B87167) during cleavage.[4][5]

  • Solution:

    • Incorporate Reducing Scavengers: Use scavenger cocktails containing reagents that prevent oxidation, such as 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT).[5][6] For peptides with methionine, specific cleavage solutions have been developed to eliminate oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in TFA cleavage?

A1: During the acid-mediated deprotection of tBu-containing protecting groups, a reactive tert-butyl cation (tBu+) is formed.[2] This cation can cause unwanted side reactions by alkylating sensitive amino acid residues like Tryptophan and Cysteine.[1][2] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing these side reactions.[2]

Q2: How do I select the appropriate scavengers for my peptide containing Thr(tBu)?

A2: The choice of scavengers is dictated by the amino acid composition of your peptide.[2][4] A combination of scavengers is often used to address different potential side reactions.

Q3: What are some common scavenger cocktails for peptides with Thr(tBu)?

A3: The composition of the cleavage cocktail is critical for a successful outcome. Below are some commonly used cocktails.

Reagent CocktailComposition (v/v or w/v)Recommended ForNotes
Standard (No Cys, Met, Trp) TFA/Water (95:5)Peptides without sensitive residues.Water acts as a scavenger for tBu cations.[7]
Reagent B TFA/Thioanisole/m-Cresol (90:5:5)Peptides containing Arg(Pmc/Mtr).Thioanisole accelerates the removal of Arg protecting groups.[2]
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with Cys, Met, Trp, and Tyr.[6]A versatile, general-purpose cleavage reagent.[6]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)Peptides containing Trp.TIS is a highly effective scavenger for tBu cations.[2]
Two-Step Cleavage Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minStep 2: Add TFA to 80% and continue for 150 minPeptides containing Ser(tBu) and/or Thr(tBu) and Cys.[1][3]This method is beneficial in mitigating S-tert-butylation of Cysteine.[1][3]

Q4: Can I use a lower concentration of TFA to avoid side reactions?

A4: While reducing the TFA concentration might seem intuitive to minimize side reactions, it can lead to incomplete deprotection of the tBu group from Threonine and Serine residues.[1][3] A high concentration of TFA (90-95%) is generally required for efficient cleavage.[2]

Q5: My peptide contains Cys(tBu). Will standard TFA cleavage remove this protecting group?

A5: No, the S-t-butyl group on Cysteine is stable under standard TFA conditions.[2] Its removal requires harsher acidic methods, such as using trifluoromethanesulfonic acid (TFMSA), or a multi-step chemical process.[2]

Experimental Protocols

Standard TFA Cleavage Protocol

This protocol is suitable for most peptides containing acid-labile tBu and Trt protecting groups.

  • Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and allow it to drain completely.

  • Cleavage Reaction: Add the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the peptidyl-resin (5-10 mL per 0.5 g of resin).[4]

  • Incubation: Mix the suspension periodically for 2-3 hours at room temperature.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[2]

  • Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.[2]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[2]

Visualizations

TFA_Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Isolation start Start: Peptide-Resin wash_dcm Wash with DCM start->wash_dcm add_cocktail Add TFA Cleavage Cocktail wash_dcm->add_cocktail incubate Incubate 2-3h at RT add_cocktail->incubate filter_resin Filter Resin incubate->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge Centrifuge & Wash Pellet precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry end End: Crude Peptide dry->end

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Troubleshooting_Logic start Start: Analyze Crude Peptide (HPLC/MS) check_purity Is Desired Product the Major Peak? start->check_purity incomplete_deprotection Issue: Incomplete Deprotection (+tBu mass observed) check_purity->incomplete_deprotection No, incomplete side_products Issue: Side Products (+56 Da or +16 Da observed) check_purity->side_products No, side products success Success: Proceed to Purification check_purity->success Yes solution_deprotection Solutions: 1. Increase TFA concentration 2. Extend reaction time 3. Repeat cleavage incomplete_deprotection->solution_deprotection solution_side_products Solutions: 1. Optimize scavenger cocktail 2. Add reducing agents (EDT, DTT) side_products->solution_side_products

Caption: Troubleshooting logic for TFA cleavage of peptides with Thr(tBu).

References

Effect of temperature on Fmoc-Thr(tBu)-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the coupling efficiency of Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the coupling efficiency of Fmoc-amino acids?

A1: In solid-phase peptide synthesis, increasing the reaction temperature can enhance the rate of coupling, which can be advantageous for sterically hindered amino acids like Fmoc-Thr(tBu)-OH or when dealing with aggregated peptide sequences. However, elevated temperatures can also increase the likelihood of side reactions, such as racemization and degradation of reagents or the growing peptide chain. Therefore, temperature optimization is a critical aspect of SPPS.

Q2: What is the recommended temperature range for Fmoc-Thr(tBu)-OH coupling?

A2: Most standard Fmoc-SPPS protocols recommend performing the coupling reaction at room temperature (typically 20-25°C).[1] For difficult couplings involving sterically hindered residues like Fmoc-Thr(tBu)-OH, a moderate increase in temperature to 30-40°C may improve efficiency. Some modern synthesizers utilize microwave irradiation to achieve higher temperatures for very short periods, which can also enhance coupling speed and efficiency. However, it is crucial to carefully monitor for side reactions when deviating from standard room temperature protocols.

Q3: Are there any known side reactions specific to Fmoc-Thr(tBu)-OH coupling at elevated temperatures?

Q4: Can increasing the temperature overcome aggregation during peptide synthesis?

A4: Yes, elevating the temperature is a common strategy to disrupt secondary structures (e.g., β-sheets) that lead to peptide chain aggregation.[4] By reducing aggregation, the N-terminus of the growing peptide becomes more accessible for deprotection and coupling, which can improve the overall yield and purity of the final peptide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low coupling efficiency of Fmoc-Thr(tBu)-OH Steric hindrance of the threonine residue. Peptide sequence aggregation.Consider a moderate increase in coupling temperature (e.g., to 30-40°C). Use a more potent activating agent such as HATU or HCTU.[5] Increase the coupling time. Double couple the amino acid.
Purple/red color observed during coupling Potential temperature-induced side reaction with Fmoc-Thr(tBu)-OH.[2] Contamination of the Fmoc-Thr(tBu)-OH reagent.If operating at an elevated temperature, try reducing it to room temperature. Ensure the purity of the Fmoc-Thr(tBu)-OH reagent; consider using a freshly opened bottle or a different batch. If the final peptide purity is acceptable, the colored byproduct may be easily removable during cleavage and purification.
Increased levels of deletion sequences Incomplete deprotection or coupling. Significant on-resin aggregation.In addition to optimizing temperature, consider using a stronger deprotection solution (e.g., with DBU).[4] Switch to a more suitable solvent system (e.g., NMP or DMF with DMSO) to disrupt aggregation.[4]
Racemization of the threonine residue Excessive temperature or prolonged activation time. Use of a strong base.Avoid excessively high temperatures. Minimize the pre-activation time of the amino acid. If using a strong base like DIPEA, consider switching to a weaker base such as collidine.[6]

Quantitative Data Summary

Quantitative data directly comparing the coupling efficiency of Fmoc-Thr(tBu)-OH at various temperatures is not extensively available in peer-reviewed literature. The following table provides a qualitative summary based on general principles of solid-phase peptide synthesis and available information.

TemperatureExpected Coupling RatePotential for Side Reactions (e.g., color formation, racemization)Recommendation
Room Temperature (20-25°C) StandardLowRecommended for most standard couplings.
Elevated (30-40°C) IncreasedModerateMay improve efficiency for difficult couplings. Monitor for side reactions.
High (>50°C, e.g., microwave) Significantly IncreasedHighUse with caution and for very short durations. Requires careful optimization to avoid degradation and racemization.

Experimental Protocols

Standard Protocol for Fmoc-Thr(tBu)-OH Coupling at Room Temperature

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/coupling reagent mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Visualizations

Troubleshooting_Workflow cluster_start Initiate Troubleshooting cluster_check Initial Checks cluster_temp Temperature Optimization cluster_reagents Reagent & Condition Optimization cluster_end Resolution Start Low Coupling Efficiency for Fmoc-Thr(tBu)-OH CheckReagents Verify Reagent Quality (Fmoc-Thr(tBu)-OH, Solvents, Coupling Reagents) Start->CheckReagents IncreaseTemp Increase Temperature (e.g., 30-40°C) CheckReagents->IncreaseTemp Reagents OK MonitorSideReactions Monitor for Side Reactions (e.g., Color Change) IncreaseTemp->MonitorSideReactions Yes ChangeReagent Use Stronger Activator (e.g., HATU, HCTU) IncreaseTemp->ChangeReagent No Improvement MonitorSideReactions->ChangeReagent Side Reactions Observed Success Coupling Efficiency Improved MonitorSideReactions->Success No Side Reactions & Efficiency Improved DoubleCouple Perform Double Coupling ChangeReagent->DoubleCouple No Improvement ChangeReagent->Success Efficiency Improved DoubleCouple->Success Efficiency Improved

Caption: Troubleshooting workflow for low coupling efficiency of Fmoc-Thr(tBu)-OH.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Fmoc-Thr(tBu)-OH Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of raw materials is paramount to achieving high yields of the target peptide with minimal downstream purification challenges. Fmoc-Thr(tBu)-OH, a critical protected amino acid, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the chemical and enantiomeric purity of Fmoc-Thr(tBu)-OH, supported by experimental data and detailed protocols.

The Critical Role of Purity in Peptide Synthesis

The presence of impurities in Fmoc-amino acid building blocks can lead to the formation of deletion sequences, truncated peptides, and other side-products that are often difficult to separate from the desired peptide. Common impurities in Fmoc-amino acids can include racemized enantiomers (D-isomers), dipeptides formed during the introduction of the Fmoc group, and β-alanyl impurities. Therefore, robust analytical methods to assess the purity of Fmoc-Thr(tBu)-OH are essential.

HPLC: The Gold Standard for Purity Analysis

HPLC is the most widely used technique for assessing the purity of Fmoc-amino acids due to its high resolution, sensitivity, and reproducibility.[1] This guide will focus on two key HPLC approaches: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.

Data Presentation: Comparison of HPLC Methods

The following table summarizes quantitative data from various HPLC methods for the analysis of Fmoc-Thr(tBu)-OH, providing a clear comparison of their performance.

Parameter Method 1: RP-HPLC Method 2: Chiral HPLC (Cellulose-based) Method 3: Chiral HPLC (Zwitterionic)
Analysis Type Chemical PurityEnantiomeric PurityEnantiomeric Purity
Column C18, 5 µm, 4.6 x 250 mmLux Cellulose-4, 5 µm, 4.6 x 250 mmCHIRALPAK ZWIX(+)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile (B52724)Acetonitrile / 0.1 % TFA (60:40)H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA
Flow Rate 1.0 mL/min1.0 mL/min-
Detection UV @ 265 nmUV @ 220 nm-
Retention Time (L-isomer) Gradient Dependent7.69 min0.19 (k')
Retention Time (D-isomer) Not Resolved8.92 minNot Resolved
Resolution (Rs) N/A3.780.00
Selectivity (α) N/A1.261.00
Key Advantages Good for general chemical purity assessment.Excellent resolution of enantiomers.Alternative selectivity for chiral separations.
Limitations Does not resolve enantiomers.May not be optimal for all chemical impurities.Did not resolve Fmoc-Thr(tBu)-OH enantiomers under the tested conditions.[2][3]

Experimental Protocols

Method 1: Reversed-Phase HPLC for Chemical Purity

This method is suitable for the general assessment of the chemical purity of Fmoc-Thr(tBu)-OH, separating it from more polar or less polar impurities.

1. Instrumentation:

  • HPLC system with a gradient pump, UV detector, and autosampler.

2. Materials:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve a known concentration of Fmoc-Thr(tBu)-OH (e.g., 1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

Method 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the amount of the unwanted D-enantiomer in the L-Fmoc-Thr(tBu)-OH raw material. Polysaccharide-based chiral stationary phases are often effective for this separation.[1][4]

1. Instrumentation:

  • HPLC system with an isocratic pump, UV detector, and autosampler.

2. Materials:

  • Column: Lux Cellulose-4 (5 µm, 4.6 x 250 mm) or a similar polysaccharide-based chiral column.[4]

  • Mobile Phase: A premixed solution of 60% Acetonitrile and 40% water, with 0.1% Trifluoroacetic acid (TFA) added to the final mixture.

  • Sample Preparation: Dissolve a known concentration of Fmoc-Thr(tBu)-OH (e.g., 1 mg/mL) in the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: Ambient.

  • Run Time: Isocratic elution for a sufficient time to allow both enantiomers to elute (e.g., 15-20 minutes).

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fmoc-Thr(tBu)-OH Solvent Dissolution in Acetonitrile/Water Sample->Solvent Filtered_Sample Filtered Sample Solvent->Filtered_Sample Autosampler Autosampler Injection Filtered_Sample->Autosampler Column HPLC Column (C18 or Chiral) Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Workflow for HPLC Purity Analysis of Fmoc-Thr(tBu)-OH.

Purity_Analysis_Logic Fmoc_Thr_OH Fmoc-Thr(tBu)-OH Sample Chem_Purity Chemical Purity Assessment Fmoc_Thr_OH->Chem_Purity Enan_Purity Enantiomeric Purity Assessment Fmoc_Thr_OH->Enan_Purity RP_HPLC Reversed-Phase HPLC Chem_Purity->RP_HPLC Other_Methods Alternative Methods (e.g., LC-MS, UPLC) Chem_Purity->Other_Methods Chiral_HPLC Chiral HPLC Enan_Purity->Chiral_HPLC Acceptance Acceptance Criteria Met? RP_HPLC->Acceptance Chiral_HPLC->Acceptance Other_Methods->Acceptance Pass Pass Acceptance->Pass Yes Fail Fail Acceptance->Fail No

Caption: Logical Flow for Purity Determination of Fmoc-Thr(tBu)-OH.

Alternative and Complementary Methods

While HPLC is the workhorse for purity determination, other techniques can provide valuable, often orthogonal, information.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC.[] This can be advantageous for high-throughput screening of raw material batches.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with mass spectrometry allows for the identification of unknown impurities by providing molecular weight information.[6] This is particularly useful for troubleshooting problematic batches of Fmoc-Thr(tBu)-OH and for in-depth impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of Fmoc-Thr(tBu)-OH and can be used to detect and quantify certain impurities if their signals are resolved from the main compound.

  • Gas Chromatography (GC): While not suitable for the direct analysis of non-volatile Fmoc-amino acids, GC can be used to quantify volatile impurities such as residual solvents.

Conclusion

A multi-faceted approach is often the most effective strategy for ensuring the purity of Fmoc-Thr(tBu)-OH. A combination of a robust RP-HPLC method for chemical purity and a well-resolved Chiral HPLC method for enantiomeric purity provides a comprehensive assessment of the quality of this critical raw material. For advanced applications or in-depth investigations, techniques like LC-MS and UPLC offer enhanced capabilities. By implementing rigorous analytical controls, researchers and manufacturers can significantly improve the success rate of their peptide synthesis endeavors, leading to higher quality products and more reliable scientific outcomes.

References

Structural Confirmation of Fmoc-Thr(tBu)-OH via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex organic molecules, rigorous structural confirmation of protected amino acid building blocks is paramount to ensure the fidelity of the final product. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for Fmoc-Thr(tBu)-OH, a commonly used protected threonine derivative. The guide contrasts its spectral features with an alternative, Fmoc-Thr(Trt)-OH, offering researchers a baseline for structural verification. A detailed experimental protocol for NMR data acquisition is also provided.

Comparison of ¹H and ¹³C NMR Spectral Data

The structural integrity of Fmoc-Thr(tBu)-OH can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom within the molecule. Below is a comparison of the key NMR signals for Fmoc-Thr(tBu)-OH and an alternative protecting group strategy, Fmoc-Thr(Trt)-OH.

Note on Data Availability: Extensive searches for experimental ¹H and ¹³C NMR data for Fmoc-Thr(Ac)-OH were conducted across scientific literature and chemical databases. However, no reliable and complete datasets were found for this specific derivative. Therefore, a direct comparison with the acetyl-protected threonine is not included in this guide.

Table 1: ¹H NMR Chemical Shift Data (ppm)
Assignment Fmoc-Thr(tBu)-OH (CDCl₃) Fmoc-Thr(Trt)-OH (CDCl₃)
Fmoc-H7.77 (d), 7.61 (d), 7.41 (t), 7.32 (t)7.76 (d), 7.59 (d), 7.40 (t), 7.31 (t)
Trityl-H-7.2-7.5 (m)
NH5.45 (d)5.60 (d)
α-H4.40 (dd)4.51 (dd)
β-H4.25 (m)4.35 (m)
Fmoc-CH+CH₂4.2-4.3 (m)4.2-4.4 (m)
γ-CH₃1.25 (d)1.35 (d)
tBu-CH₃1.15 (s)-
Table 2: ¹³C NMR Chemical Shift Data (ppm)
Assignment Fmoc-Thr(tBu)-OH (CDCl₃) Fmoc-Thr(Trt)-OH (CDCl₃)
C=O (Carboxyl)174.5174.2
C=O (Fmoc)156.2156.4
Fmoc-C (Aromatic)143.8, 141.3, 127.7, 127.0, 125.1, 120.0143.9, 141.3, 127.8, 127.1, 125.2, 120.0
Trityl-C (Aromatic)-144.5, 128.6, 127.9, 127.0
Trityl-C (Quaternary)-87.1
tBu-C (Quaternary)74.5-
β-C68.067.5
Fmoc-CH67.267.3
α-C59.559.8
Fmoc-CH₂47.247.3
tBu-CH₃28.5-
γ-CH₃21.522.0

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of protected amino acids like Fmoc-Thr(tBu)-OH.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For referencing, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR), or an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the reference signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of Fmoc-Thr(tBu)-OH using NMR spectroscopy.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesize Fmoc-Thr(tBu)-OH Purification Purify Compound Synthesis->Purification SamplePrep Prepare NMR Sample (in CDCl3 or DMSO-d6) Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C Analyze1H Analyze 1H Spectrum: - Chemical Shifts - Multiplicities - Integrations Acquire1H->Analyze1H Analyze13C Analyze 13C Spectrum: - Chemical Shifts Acquire13C->Analyze13C CompareData Compare with Reference Data and Alternative Structures Analyze1H->CompareData Analyze13C->CompareData Confirmation Structural Confirmation CompareData->Confirmation

Caption: Workflow for the structural confirmation of Fmoc-Thr(tBu)-OH using NMR spectroscopy.

A Comparative Guide to Certificates of Analysis for Fmoc-Thr(tBu)-OH from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount. Fmoc-Thr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine) is a critical building block in solid-phase peptide synthesis (SPPS). Its purity and characterization directly impact the yield and purity of the final peptide. This guide provides an objective comparison of the product specifications for Fmoc-Thr(tBu)-OH from prominent suppliers, based on their publicly available data and Certificates of Analysis (CofAs).

Data Presentation: Comparison of Supplier Specifications

The following table summarizes the key quality control parameters for Fmoc-Thr(tBu)-OH as specified by various suppliers. These values are typically found on a product's CofA and are crucial for assessing its suitability for research and manufacturing purposes.

SupplierPurity (HPLC)Enantiomeric Purity (Chiral HPLC)Optical Rotation [α]D²⁰ (c=1 in Ethyl Acetate)Melting Point (°C)
Sigma-Aldrich ≥98.0%[1]Not Specified+16±1°[1]Not Specified
Chem-Impex Not Specified≥99.5%[2]+16±2°[2]125 - 135[2]
CEM Corporation ≥99.0%[3]≥99.8%[3]Not SpecifiedNot Specified
MedChemExpress 99.92%[4]Not SpecifiedNot SpecifiedNot Specified
Anaspec ≥95%[5]Not SpecifiedNot SpecifiedNot Specified

Note: The data presented is based on the suppliers' general specifications and may vary between specific lots. It is always recommended to consult the lot-specific Certificate of Analysis before use.[6]

Experimental Protocols

Detailed methodologies for the key analytical tests performed to generate the data in a Certificate of Analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the percentage of Fmoc-Thr(tBu)-OH in the sample relative to any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV detection at a wavelength of 254 nm or 265 nm.

  • Procedure:

    • A standard solution of Fmoc-Thr(tBu)-OH is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

    • The sample is dissolved in the same solvent.

    • Equal volumes of the standard and sample solutions are injected into the HPLC system.

    • The chromatograms are recorded, and the peak areas are integrated.

    • The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

This analysis is crucial to ensure the stereochemical integrity of the amino acid derivative, which is vital for the biological activity of the final peptide.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative.

  • Mobile Phase: A mixture of heptane/isopropanol or a similar non-polar/polar solvent system.

  • Procedure:

    • A solution of the sample is prepared in the mobile phase.

    • The solution is injected into the chiral HPLC system.

    • The chromatogram will show two peaks corresponding to the L- and D-enantiomers if both are present.

    • The enantiomeric purity is expressed as the percentage of the area of the desired enantiomer's peak relative to the total area of both enantiomer peaks.

Optical Rotation

Optical rotation is a measure of the rotation of plane-polarized light by a chiral substance in solution and is an indicator of enantiomeric purity.

  • Instrumentation: A polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Procedure:

    • A precise concentration of the sample is prepared in a specified solvent (e.g., 1 g/100 mL in ethyl acetate).

    • The polarimeter cell is filled with the solution.

    • The observed rotation is measured at a constant temperature (typically 20°C).

    • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Melting Point Determination

The melting point is a physical property that can indicate the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity.

  • Instrumentation: A melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Fmoc-Thr(tBu)-OH.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Procedure:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • The solution is infused into the ESI source.

    • The mass spectrum is acquired, typically in positive or negative ion mode.

    • The presence of a peak corresponding to the expected molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) confirms the identity of the compound.

Mandatory Visualizations

Chemical Structure of Fmoc-Thr(tBu)-OH

Caption: Chemical structure of Fmoc-Thr(tBu)-OH.

Experimental Workflow for Quality Control

This diagram illustrates the typical workflow for the quality control testing of a batch of Fmoc-Thr(tBu)-OH.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Release A Receive Raw Material B Sample Preparation A->B C Purity (HPLC) B->C D Enantiomeric Purity (Chiral HPLC) B->D E Optical Rotation B->E F Melting Point B->F G Identity (MS, NMR) B->G H Data Analysis & Comparison to Specifications C->H D->H E->H F->H G->H I Certificate of Analysis Generation H->I J Product Release I->J

Caption: Quality control workflow for Fmoc-Thr(tBu)-OH.

Logical Relationship for Supplier Comparison

This diagram outlines the decision-making process for selecting a supplier based on the Certificate of Analysis data.

G A Obtain CofAs from Multiple Suppliers B Compare Purity (HPLC & Chiral) A->B C Compare Optical Rotation A->C D Compare Melting Point A->D E Assess Consistency and Completeness of Data B->E C->E D->E F Select Supplier with Optimal Quality and Documentation E->F

References

A Researcher's Guide to Selecting Fmoc-Thr(tBu)-OH: A Comparative Analysis of Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of reagents in solid-phase peptide synthesis (SPPS) is paramount to achieving high-purity target peptides. Fmoc-Thr(tBu)-OH, a critical building block, is available from numerous commercial suppliers. This guide provides a framework for comparing these products, supported by essential experimental protocols and data presentation formats, to empower users in making informed purchasing decisions.

Key Quality Parameters for Comparison

The quality of Fmoc-Thr(tBu)-OH can be assessed by examining several critical parameters. These should be clearly stated on the supplier's Certificate of Analysis (CoA) or can be determined through in-house testing using the protocols detailed below.

Table 1: Key Quality Attributes of Fmoc-Thr(tBu)-OH

ParameterRecommended SpecificationAnalytical MethodPotential Impact of Out-of-Specification Material
Chemical Purity (HPLC) ≥99.0%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Lower peptide yield, difficult purification due to closely related impurities.
Enantiomeric Purity ≥99.8% (L-isomer)Chiral High-Performance Liquid Chromatography (Chiral HPLC)Introduction of diastereomeric impurities in the final peptide, affecting biological activity.
Presence of Free Threonine ≤0.2%Gas Chromatography (GC) or specialized HPLCDouble insertion of the amino acid into the peptide sequence.[2]
Dipeptide (Fmoc-Thr-Thr-OH) Content UndetectableRP-HPLC, Mass Spectrometry (MS)Insertion of an extra threonine residue, leading to a major peptide impurity.[3]
Residual Solvents (e.g., Ethyl Acetate) Specification dependent on solventGas Chromatography (GC)Can lead to the formation of acetic acid, causing chain termination.[2]
Acetic Acid Content ≤0.02%Ion Chromatography or specialized GCN-terminal acetylation of the peptide, preventing further elongation (truncation).[2][4]
Water Content Report valueKarl Fischer TitrationAffects the accuracy of weighing and stoichiometry in coupling reactions.
Appearance White to off-white crystalline powderVisual InspectionDeviations may indicate degradation or significant impurities.

A number of reputable suppliers provide Fmoc-Thr(tBu)-OH, including but not limited to MilliporeSigma (Novabiochem), CEM Corporation, Bachem, and others. When comparing these sources, it is crucial to scrutinize their CoAs for the above parameters. Some suppliers, like Novabiochem, provide enhanced specifications that quantify specific amino-acid-related impurities beyond a simple HPLC purity value.[2]

Experimental Protocols for Quality Assessment

For users who wish to perform their own quality control or to compare suppliers in the absence of comprehensive CoAs, the following are standard protocols for the key analytical methods.

Purity Determination by RP-HPLC

This method assesses the chemical purity of the Fmoc-Thr(tBu)-OH and detects any related impurities.

Methodology:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and 301 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of Fmoc-Thr(tBu)-OH in 1 mL of 50:50 Acetonitrile/Water.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Fmoc-Thr(tBu)-OH dissolve Dissolve in 50:50 Acetonitrile/Water start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto HPLC filter->inject separate Separation on C18 column with gradient elution inject->separate detect UV Detection (265 nm & 301 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for RP-HPLC Purity Analysis.

Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the presence of the unwanted D-isomer.

Methodology:

  • Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., CHIRALPAK® series).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio needs to be optimized for the specific column.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 265 nm

  • Sample Preparation: Similar to RP-HPLC, ensuring complete dissolution in the mobile phase.

The development of enantioselective HPLC methods is a specialized area, and conditions may require significant optimization.[5]

Performance in a Test Peptide Synthesis

The ultimate test of an Fmoc-amino acid is its performance in SPPS. The synthesis of a short, well-characterized peptide allows for the evaluation of coupling efficiency and the potential for side reactions.

Test Peptide Sequence: A standard test peptide, such as the Acyl Carrier Protein fragment (65-74) H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, can be used.

SPPS Protocol:

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the resin or the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Couple the Fmoc-Thr(tBu)-OH (from the source being tested) using a standard coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF. Monitor the reaction for completeness using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Continue the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine the purity and identify any impurities related to the Fmoc-Thr(tBu)-OH.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage analysis Crude Peptide Analysis (HPLC, MS) cleavage->analysis

References

A Head-to-Head Battle: tBu vs. Trityl Protection for Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of the final peptide's purity and yield. For the hydroxyl-containing amino acid threonine, two commonly employed side-chain protecting groups are tert-butyl (tBu) and trityl (Trityl). This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers in making an informed decision for their synthetic strategy.

The selection between tBu and Trityl protection for the threonine side chain hinges on a trade-off between stability and lability. The tBu group offers robust protection that withstands the repetitive basic conditions of Fmoc deprotection, but necessitates harsh acidic conditions for its removal. In contrast, the Trityl group is significantly more acid-labile, allowing for milder deprotection strategies and offering a key advantage in the synthesis of complex and sensitive peptides.

Cleavage Conditions and Peptide Purity: A Comparative Analysis

The most significant distinction between tBu and Trityl protection lies in their cleavage requirements. The tBu group is typically removed during the final cleavage of the peptide from the resin using a high concentration of trifluoroacetic acid (TFA), often in a cocktail containing scavengers to trap the reactive tert-butyl cation. Conversely, the Trityl group can be selectively cleaved under much milder acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM), an advantage that allows for orthogonal protection schemes where the side-chain can be deprotected while the peptide remains anchored to the resin.

Experimental evidence consistently demonstrates that the use of Trityl protection for threonine and other nucleophilic amino acids leads to crude peptides of higher purity compared to those synthesized with tBu protection.[1][2][3] This is largely attributed to the nature of the carbocation formed during deprotection. The bulky trityl cation is a less aggressive electrophile than the t-butyl cation, reducing the propensity for side reactions such as the alkylation of sensitive residues like tryptophan.[4]

One comparative study on the synthesis of a model peptide containing methionine and serine (as a proxy for threonine) showed a stark difference in purity. The peptide synthesized with tBu-protected serine yielded a crude product of 78% purity after deprotection with 50% TFA in DCM. In contrast, the same peptide synthesized with Trityl-protected serine resulted in a significantly purer crude product, irrespective of whether 5% or 50% TFA was used for deprotection.[4]

Another study focusing on a more complex peptide containing threonine, tryptophan, and tyrosine reported a crude peptide purity of only 43% when tBu protection was used for all hydroxyl and carboxyl groups, even with the use of scavengers. The same peptide synthesized with Trityl protection for the hydroxyl groups yielded a crude product with 80% purity upon cleavage with 65% TFA, and this increased to 92% purity when a milder 1.1% TFA solution was used.[4]

Quantitative Data Summary
Protecting GroupCleavage ConditionsCrude Peptide Purity (Model Peptide 1)[4]Crude Peptide Purity (Model Peptide 2)[4]Key AdvantagesKey Disadvantages
tert-Butyl (tBu) High concentration TFA (e.g., 50-95%)78%43%High stability to Fmoc deprotection conditions.Harsh cleavage can lead to side reactions; Formation of aggressive t-butyl cation.
Trityl (Trt) Mild concentration TFA (e.g., 1-5%) or standard high concentration TFA>95%80-92%Milder cleavage conditions; Higher crude peptide purity; Bulky Trityl cation is less reactive.Lower stability to repeated acid treatments if used in Boc-SPPS.

Experimental Protocols

Synthesis of Protected Threonine Monomers

Protocol 1: Synthesis of Fmoc-Thr(tBu)-OH

This protocol is adapted from a patented synthesis method.[5]

  • Esterification: L-threonine is first reacted with thionyl chloride in methanol (B129727) to produce L-threonine methyl ester hydrochloride.

  • tert-Butylation: The resulting methyl ester is then reacted with isobutene in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) in dichloromethane to yield Z-Thr(tBu)-OMe.

  • Saponification: The methyl ester is saponified using an aqueous base to give H-Thr(tBu)-OH.

  • Fmoc Protection: The free amino group of H-Thr(tBu)-OH is then protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium carbonate in a mixture of acetone (B3395972) and water to yield the final product, Fmoc-Thr(tBu)-OH.

Protocol 2: Synthesis of Fmoc-Thr(Trt)-OH

A general procedure for the synthesis of trityl-protected amino acids is as follows:

  • Tritylation of the Hydroxyl Group: L-threonine is dissolved in a suitable solvent like DMF. Trityl chloride is added in the presence of a base such as diisopropylethylamine (DIPEA). The reaction mixture is stirred until completion to yield H-Thr(Trt)-OH.

  • Fmoc Protection: The resulting H-Thr(Trt)-OH is then reacted with Fmoc-OSu in the presence of a base in a suitable solvent system, similar to the final step in Protocol 1, to afford Fmoc-Thr(Trt)-OH.

Peptide Cleavage and Deprotection

Protocol 3: Global Cleavage and Deprotection of a Thr(tBu)-Containing Peptide

  • The peptide-resin is washed and dried.

  • A cleavage cocktail is prepared, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • The cleavage cocktail is added to the resin, and the mixture is gently agitated for 2-3 hours at room temperature.

  • The resin is filtered, and the filtrate containing the peptide is collected.

  • The peptide is precipitated from the filtrate by the addition of cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.

Protocol 4: Selective Deprotection of the Trityl Group from a Thr(Trt)-Containing Peptide on Resin

  • The peptide-resin is swelled in DCM.

  • A solution of 1% TFA in DCM containing 5% TIS is prepared.[5]

  • The mild acid solution is added to the resin and agitated for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample.

  • The resin is washed thoroughly with DCM and then DMF to remove the cleaved trityl groups and residual acid.

  • The deprotected hydroxyl group is now available for on-resin modification if desired.

Visualization of Key Processes

Chemical Structures

Figure 1. Chemical Structures of Protected Threonine Derivatives cluster_tBu Fmoc-Thr(tBu)-OH cluster_Trt Fmoc-Thr(Trt)-OH tBu Trt

Caption: Structures of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.

Deprotection Pathways and Side Reactions

Figure 2. Deprotection Pathways and Potential Side Reactions Thr_tBu Peptide-Thr(tBu) TFA_high High TFA (95%) Thr_tBu->TFA_high Cleavage tBu_cation t-Butyl Cation (reactive) TFA_high->tBu_cation Deprotected_Thr1 Deprotected Peptide-Thr TFA_high->Deprotected_Thr1 Side_Product_tBu Alkylated Side Products (e.g., on Trp) tBu_cation->Side_Product_tBu Side Reaction Thr_Trt Peptide-Thr(Trt) TFA_low Low TFA (1-5%) Thr_Trt->TFA_low Cleavage Trt_cation Trityl Cation (bulky, less reactive) TFA_low->Trt_cation Deprotected_Thr2 Deprotected Peptide-Thr TFA_low->Deprotected_Thr2 Side_Product_Trt Minimal Side Products Trt_cation->Side_Product_Trt Reduced Side Reaction

Caption: Comparison of tBu and Trityl deprotection pathways.

Conclusion: The Verdict on tBu vs. Trityl for Threonine

References

A Comparative Guide for Peptide Synthesis: Selecting Between Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistries dictates not only the synthesis workflow but also impacts the final yield and purity of the target peptide. This guide provides an in-depth comparison of two commonly used protected threonine derivatives, Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH , offering a data-driven basis for their application.

The fundamental difference lies in their orthogonal protection schemes. Boc-Thr(Bzl)-OH is integral to the Boc/Bzl strategy, which employs an acid-labile Nα-protecting group (Boc) and a side-chain protecting group (Bzl) that is removed by a strong acid. In contrast, Fmoc-Thr(tBu)-OH is a cornerstone of the Fmoc/tBu strategy, characterized by a base-labile Nα-protecting group (Fmoc) and an acid-labile side-chain protecting group (tBu).

Head-to-Head Comparison: Key Attributes

The decision to use Boc-Thr(Bzl)-OH over Fmoc-Thr(tBu)-OH is primarily dictated by the overarching peptide synthesis strategy. Boc chemistry is often favored for complex or aggregation-prone sequences, while Fmoc chemistry is lauded for its milder conditions and amenability to automation.

FeatureBoc-Thr(Bzl)-OHFmoc-Thr(tBu)-OH
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection Benzyl (Bzl) ethertert-butyl (tBu) ether
Nα-Deprotection Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine (B6355638) in DMF)
Side-Chain Deprotection Strong acid (e.g., Hydrogen Fluoride (B91410) - HF)Acid-labile (e.g., Trifluoroacetic acid - TFA)
Orthogonality Quasi-orthogonalFully orthogonal[1]
Compatibility Suitable for peptides sensitive to basic conditions.Ideal for peptides with acid-sensitive modifications.[2]
Side Reactions Risk of t-butylation of nucleophilic side chains.Potential for aspartimide formation and O-sulfonation of Thr/Ser.[3]
Automation Less common in modern automated synthesizers.Standard for automated peptide synthesis.

Performance and Purity Considerations

While direct quantitative comparisons for a single threonine-containing peptide are not extensively documented in comparative studies, performance can be inferred from the general characteristics of Boc and Fmoc strategies.

ParameterBoc-Thr(Bzl)-OH (in Boc-SPPS)Fmoc-Thr(tBu)-OH (in Fmoc-SPPS)
Coupling Efficiency Generally high; can be advantageous for "difficult sequences" prone to aggregation.[4]Typically exceeds 99% with modern coupling reagents like HBTU/HATU.[1]
Peptide Purity Can yield high purity, but harsh final cleavage with HF may generate side products.High purity achievable with milder final cleavage conditions.
Yield Can be higher for hydrophobic or aggregation-prone peptides.Generally high and reproducible for a wide range of peptides.[1]
Scalability HF cleavage can be a limitation for large-scale synthesis.Well-suited for large-scale production due to milder conditions.

Deciding on the Right Threonine Derivative: A Logic Flowchart

The selection process can be visualized as a decision tree, guiding the researcher to the most appropriate threonine derivative based on the specific requirements of the peptide synthesis project.

G start Peptide Synthesis Project Initiation peptide_nature Nature of the Peptide Sequence? start->peptide_nature automation Automated Synthesis Required? peptide_nature->automation Standard Sequence boc_thr Use Boc-Thr(Bzl)-OH peptide_nature->boc_thr Aggregation-Prone / Hydrophobic acid_sensitive Acid-Sensitive Modifications? automation->acid_sensitive Yes fmoc_thr Use Fmoc-Thr(tBu)-OH automation->fmoc_thr No acid_sensitive->fmoc_thr Yes acid_sensitive->fmoc_thr No

Caption: A decision-making flowchart for selecting the appropriate threonine derivative.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these amino acid derivatives. Below are generalized protocols for key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol for Boc-Thr(Bzl)-OH
  • Resin Swelling and First Amino Acid Coupling:

    • Swell Merrifield or PAM resin in dichloromethane (B109758) (DCM) for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Thoroughly wash the resin with DMF, DCM, and isopropanol.[4]

  • Boc-Thr(Bzl)-OH Coupling Cycle:

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Washing: Wash the resin with DCM to remove excess TFA.

    • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

    • Coupling: Couple Boc-Thr(Bzl)-OH (pre-activated with a coupling reagent like HBTU) to the deprotected N-terminus of the growing peptide chain.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Dry the peptide-resin thoroughly.

    • In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.[5][6] This step requires specialized equipment and safety precautions.

Fmoc Solid-Phase Peptide Synthesis Protocol for Fmoc-Thr(tBu)-OH
  • Resin Swelling and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., HBTU/DIEA).

  • Fmoc-Thr(tBu)-OH Coupling Cycle:

    • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group.

    • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

    • Coupling: Couple Fmoc-Thr(tBu)-OH (pre-activated with a coupling reagent like HBTU) to the deprotected N-terminus. Monitor the reaction completion with a Kaiser test.

  • Final Cleavage and Deprotection (TFA Cleavage):

    • After the final Fmoc deprotection, wash and dry the peptide-resin.

    • Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT)) to cleave the peptide from the resin and remove the tBu and other acid-labile side-chain protecting groups.[7]

Orthogonal Protection Strategies: A Visual Representation

The core difference between the two approaches lies in their orthogonality, which is visualized in the following diagram.

G cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy boc_na Nα-Boc (Acid-labile - TFA) bzl_sc Side-Chain-Bzl (Strong Acid-labile - HF) fmoc_na Nα-Fmoc (Base-labile - Piperidine) tbu_sc Side-Chain-tBu (Acid-labile - TFA) boc_thr Boc-Thr(Bzl)-OH boc_thr->boc_na fmoc_thr Fmoc-Thr(tBu)-OH fmoc_thr->fmoc_na

Caption: Orthogonal protection schemes for Boc and Fmoc strategies.

References

A Head-to-Head Comparison of Fmoc/tBu and Boc/Bzl Strategies for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, Fmoc/tBu and Boc/Bzl, is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and scalability. This guide provides an objective comparison of these methodologies, supported by experimental data, detailed protocols, and workflow visualizations to inform the selection of the most appropriate strategy for a given synthetic challenge.

Core Chemical Principles: A Tale of Two Orthogonalities

The fundamental difference between the Fmoc/tBu and Boc/Bzl strategies lies in the nature of the temporary protecting group for the α-amino group of the peptide chain and the corresponding deprotection and cleavage conditions.

The Fmoc/tBu strategy is based on a base-labile Nα-protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and acid-labile side-chain protecting groups, typically tert-butyl (tBu) derivatives. The Fmoc group is removed by a mild base, usually piperidine (B6355638), while the final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][3] This represents a true orthogonal protection scheme, where the conditions for Nα-deprotection and side-chain deprotection are distinct and non-interfering.[4][5]

In contrast, the Boc/Bzl strategy employs an acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based protecting groups for the side chains.[] The Boc group is removed with a moderate acid, such as TFA, while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF).[7] This strategy is not strictly orthogonal, as both protecting groups are acid-labile, relying on a gradient of acid strength for selective removal.[4]

Performance Comparison: A Data-Driven Analysis

The choice between Fmoc/tBu and Boc/Bzl often depends on the specific peptide sequence, its length, and the presence of challenging residues. While both methods can yield high-quality peptides, their performance can differ significantly in terms of yield, purity, and ease of handling.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group 9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Nα-Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (tBu-based)Acid-labile (Bzl-based)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)
Orthogonality Fully orthogonalNot fully orthogonal
Reaction Conditions MildHarsher (requires strong acids)
Automation Highly amenableLess common in modern automated synthesizers
Safety Generally safer, avoids HFRequires specialized equipment for handling corrosive and toxic HF
Cost Fmoc-amino acids can be more expensive.Boc-amino acids are generally less expensive.[][8]
Typical Crude Purity High, due to milder deprotection conditions.Can be high, but repeated acid exposure can lead to side reactions.
Aggregation Issues More prone to aggregation as the peptide-resin is neutral.[9]Less prone to aggregation for difficult sequences as the N-terminus is protonated after deprotection.[10]
Case Study: Synthesis of Amyloid Beta (Aβ) 1-42
Synthesis Approach (Fmoc/tBu)Crude YieldCrude PurityReference
Standard Linear SPPS33%Not Reported[8][11]
With Pseudoproline Dipeptides57%Not Reported[8][11]
Microwave-Assisted SPPS87%67%[5][8]

It is generally acknowledged that for "difficult sequences" prone to aggregation, such as Aβ peptides, the Boc/Bzl strategy can offer advantages.[8] The acidic deprotection step in Boc-SPPS protonates the N-terminus of the growing peptide chain, which can disrupt inter-chain hydrogen bonding and reduce aggregation, potentially leading to higher purity and yield.[10]

Experimental Protocols

Below are generalized protocols for the key steps in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis. These should be optimized based on the specific peptide sequence and the scale of the synthesis.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling and First Amino Acid Attachment:

    • Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin, often via a cesium salt method or using DIC/DMAP activation.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Neutralize the protonated N-terminus by treating the resin with a solution of 10% DIEA in DCM for 5-10 minutes.

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • Activate the Boc-protected amino acid (3-5 equivalents) with a coupling reagent such as DCC/HOBt or HBTU/DIEA in a mixture of DMF and DCM.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF, typically with a scavenger such as anisole, at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Extract the crude peptide from the resin with a suitable solvent (e.g., aqueous acetic acid).

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Fmoc/tBu and Boc/Bzl SPPS strategies.

Fmoc_SPPS_Workflow Start Start: Resin-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Elongated Peptide: Resin-NH-Peptide-Fmoc Washing2->Elongated_Peptide Repeat Cycle Elongated_Peptide->Deprotection Final_Cleavage Final Cleavage (TFA/Scavengers) Elongated_Peptide->Final_Cleavage End of Synthesis Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of the Fmoc/tBu solid-phase peptide synthesis cycle.

Boc_SPPS_Workflow Start Start: Resin-AA-Boc Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (10% DIEA/DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 Elongated_Peptide Elongated Peptide: Resin-Peptide-Boc Washing3->Elongated_Peptide Repeat Cycle Elongated_Peptide->Deprotection Final_Cleavage Final Cleavage (HF/Scavengers) Elongated_Peptide->Final_Cleavage End of Synthesis Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of the Boc/Bzl solid-phase peptide synthesis cycle.

Conclusion and Recommendations

The choice between Fmoc/tBu and Boc/Bzl SPPS is a nuanced decision that depends on a variety of factors including the peptide sequence, the scale of synthesis, available equipment, and safety considerations.

The Fmoc/tBu strategy is now the most widely used method in both academic and industrial settings due to its milder reaction conditions, ease of automation, and avoidance of hazardous reagents like HF.[4] It is particularly well-suited for the synthesis of peptides containing post-translational modifications and for high-throughput parallel synthesis.

The Boc/Bzl strategy , while being the older of the two, remains a valuable tool, especially for the synthesis of long and difficult sequences that are prone to aggregation.[9] The protonation of the N-terminus during the deprotection step can significantly improve the solubility and coupling efficiency for such challenging peptides. However, the requirement for specialized equipment to handle HF and the harsher reaction conditions are significant drawbacks.

For most routine peptide synthesis applications, the Fmoc/tBu strategy offers a robust, safe, and efficient solution. However, for particularly challenging sequences where aggregation is a major concern, the Boc/Bzl strategy should be considered as a viable alternative. Ultimately, the optimal choice will be guided by a thorough evaluation of the specific requirements of the peptide to be synthesized and the resources available to the researcher.

References

A Comparative Guide to Alternative Protecting Groups for the Threonine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the hydroxyl function of the threonine side chain is a critical consideration in solid-phase peptide synthesis (SPPS). The choice can significantly impact the overall yield, purity, and the occurrence of side reactions, particularly dehydration. While the tert-butyl (tBu) ether is the conventional choice in Fmoc-based SPPS, a range of alternative protecting groups offer distinct advantages in specific contexts, such as the synthesis of long or complex peptides. This guide provides an objective comparison of the performance of common and alternative protecting groups for the threonine side chain, supported by experimental data and detailed protocols.

Comparison of Key Performance Parameters

The following table summarizes the performance of various protecting groups for the threonine side chain based on available experimental data.

Protecting GroupStructureStability to Piperidine (Fmoc Deprotection)Deprotection ConditionsPrevention of Side Reactions (e.g., Dehydration)Reported Peptide Purity
tert-Butyl (tBu) EtherHighStrong Acid (e.g., 95% TFA)Moderate; can lead to aggregation and incomplete deprotection in long sequences.Good to Moderate
Trityl (Trt) EtherHighMild Acid (e.g., 1-5% TFA in DCM)[1]High; bulky group can disrupt peptide aggregation.High; often results in purer peptides for difficult sequences compared to tBu.[2]
Propargyloxycarbonyl (Poc) CarbonateHighTetrathiomolybdateHighGood
Tetrahydropyranyl (Thp) AcetalHighMild Acid (e.g., dilute TFA)GoodGood
o-Nitrobenzyl (oNB) EtherHighUV Photolysis (e.g., 365 nm)[3]HighGood

In-Depth Analysis of Protecting Groups

tert-Butyl (tBu) Ether: The Conventional Standard

The tert-butyl ether is the most widely used protecting group for the threonine side chain in Fmoc-SPPS due to its high stability to the basic conditions required for Fmoc group removal.[4][5] However, its removal requires strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA), which can lead to side reactions in sensitive peptides.[4] For long or aggregation-prone sequences, the use of Thr(tBu) can sometimes result in incomplete Fmoc deprotection and lower purity of the final peptide.[2]

Trityl (Trt) Ether: A Superior Alternative for Complex Peptides

The trityl group offers a significant advantage over the tBu group in the synthesis of "difficult" peptide sequences.[2] Its bulkiness helps to disrupt interchain hydrogen bonding, thereby reducing aggregation and improving solvation of the growing peptide chain.[2] A key advantage of the Trt group is its lability to very mild acidic conditions (e.g., 1-5% TFA in dichloromethane), allowing for orthogonal deprotection strategies and milder final cleavage conditions.[1] This often translates to higher purity of the crude peptide product.[2]

Propargyloxycarbonyl (Poc): An Orthogonal Option

The propargyloxycarbonyl (Poc) group provides an orthogonal protection strategy as it is stable to both the acidic and basic conditions commonly employed in peptide synthesis.[6] Its removal is achieved under neutral conditions using tetrathiomolybdate, which does not affect most other protecting groups used in peptide synthesis.[6] This makes the Poc group a valuable tool for the synthesis of complex peptides requiring selective deprotection of the threonine side chain.

Tetrahydropyranyl (Thp): A Mild Acid-Labile Alternative

The tetrahydropyranyl (Thp) group is another acid-labile protecting group that can be removed under mild acidic conditions. It is stable to the basic conditions of Fmoc deprotection and offers an alternative to the Trt group.[7]

Photolabile Protecting Groups: Orthogonality Through Light

Photolabile protecting groups, such as the o-nitrobenzyl (oNB) group, offer a powerful method for orthogonal deprotection.[3][8] Cleavage is induced by UV light at a specific wavelength, leaving other protecting groups intact.[3] This strategy is particularly useful for the site-specific modification of peptides on the solid support. While not as commonly used for threonine as for other amino acids, the development of oNB-protected threonine derivatives is an active area of research.

Enzymatically Cleavable Protecting Groups: Biocatalytic Deprotection

Enzymatically removable protecting groups offer the ultimate in mild and specific deprotection. For instance, the phenylacetyl group can be removed from hydroxyl groups by Penicillin G Acylase.[9][10][11] Carbohydrate-derived urethane (B1682113) protecting groups, cleavable by lipases and glycosidases, have also been developed for amino groups and could potentially be adapted for hydroxyl protection.[12] This approach is highly attractive for the synthesis of sensitive peptides and for applications in chemical biology.

Experimental Protocols

Protection of Threonine Side Chain

General Workflow for Protecting Group Introduction

G Thr Threonine N_Protected_Thr N-alpha Protected Threonine Thr->N_Protected_Thr N-alpha protection (e.g., Fmoc-OSu) Side_Chain_Protected_Thr Fully Protected Threonine Derivative N_Protected_Thr->Side_Chain_Protected_Thr Side chain protection (e.g., Trt-Cl, pyridine) Reagent Protecting Group Reagent Reagent->Side_Chain_Protected_Thr

Caption: General workflow for the introduction of a side chain protecting group on threonine.

Protocol for Trityl Protection of Fmoc-Threonine:

  • Dissolve Fmoc-Thr-OH in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add a base, typically pyridine (B92270) or diisopropylethylamine (DIPEA), to the solution.

  • Add trityl chloride (Trt-Cl) in a slight molar excess.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous acid and brine, followed by drying and evaporation of the solvent.

  • Purify the product, Fmoc-Thr(Trt)-OH, by column chromatography or recrystallization.

Deprotection of Threonine Side Chain

General Deprotection Strategies

G cluster_acid Acid-Labile Deprotection cluster_orthogonal Orthogonal Deprotection tBu Thr(tBu) TFA TFA tBu->TFA Strong Acid (e.g., 95%) Trt Thr(Trt) Trt->TFA Mild Acid (e.g., 1-5%) Thp Thr(Thp) Thp->TFA Mild Acid Poc Thr(Poc) Tetrathiomolybdate Tetrathiomolybdate Poc->Tetrathiomolybdate oNB Thr(oNB) UV_light UV Light oNB->UV_light Enzyme Enzymatic PG Specific_Enzyme Specific Enzyme Enzyme->Specific_Enzyme

Caption: Deprotection strategies for various threonine side chain protecting groups.

Protocol for Mild Acid Deprotection of Trityl Group on Resin:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of 1-5% TFA in DCM, often with a scavenger such as triisopropylsilane (B1312306) (TIS).

  • Treat the resin with the TFA/DCM solution for a short period (e.g., 5-30 minutes), repeated as necessary.

  • Monitor the deprotection by collecting the flow-through and observing the characteristic yellow-orange color of the trityl cation.

  • Wash the resin thoroughly with DCM and DMF to remove the cleaved protecting group and residual acid.

Protocol for Deprotection of the Poc Group:

  • Dissolve the Poc-protected peptide in a suitable solvent like acetonitrile.

  • Add a solution of benzyltriethylammonium tetrathiomolybdate.

  • Stir the reaction at room temperature. The deprotection is typically rapid.

  • Monitor the reaction by HPLC.

  • Purify the deprotected peptide by standard chromatographic methods.

Conclusion

While the tBu group remains a reliable choice for routine peptide synthesis, alternative protecting groups for the threonine side chain offer significant advantages for overcoming specific synthetic challenges. The Trt group is particularly effective in mitigating aggregation and improving the purity of long and difficult-to-synthesize peptides. Orthogonal protecting groups like Poc and photolabile groups provide essential tools for complex synthetic strategies involving site-specific modifications. The emerging field of enzymatically cleavable protecting groups holds great promise for the synthesis of highly sensitive biomolecules under exceptionally mild conditions. The selection of the optimal protecting group should be based on the specific requirements of the target peptide and the overall synthetic strategy.

References

The Critical Impact of Fmoc-Thr(tBu)-OH Quality on Final Peptide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on the quality of its building blocks. Among these, the purity of Fmoc-amino acids, such as Fmoc-Thr(tBu)-OH, is a critical determinant of the final peptide's purity, yield, and overall success of the synthesis. Even seemingly minor impurities in the starting materials can lead to significant challenges in purification and compromise the integrity of the final product. This guide provides an objective comparison of how different quality grades of Fmoc-Thr(tBu)-OH can impact the final peptide, supported by experimental data and detailed methodologies.

The use of high-purity Fmoc-amino acids is essential for achieving high-quality synthetic peptides. Impurities in these raw materials can lead to the accumulation of byproducts that are often difficult to separate from the desired peptide, complicating purification and reducing the overall yield.[1] A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated that purifying the commercial Fmoc-amino acids used in the synthesis led to a significant increase in the purity of the crude peptide.[2] Specifically, the purity of Glucagon synthesized with purified amino acids was 68.08%, a 15% increase compared to the 53.49% purity achieved with unpurified, commercial-grade amino acids.[2] This highlights the direct correlation between the quality of the Fmoc-amino acid building blocks and the purity of the final peptide.

The Consequences of Impurities in Fmoc-Thr(tBu)-OH

Several types of impurities commonly found in lower-grade Fmoc-Thr(tBu)-OH can negatively affect peptide synthesis:

  • Dipeptide Impurities: The presence of Fmoc-Thr(tBu)-Thr(tBu)-OH dipeptides can lead to the insertion of an extra amino acid residue into the peptide sequence.[3]

  • β-Alanyl Impurities: The formation of β-alanine derivatives during the synthesis of Fmoc-amino acids is a known issue.[4] These impurities can be incorporated into the peptide chain, resulting in a modified and potentially inactive peptide.[4]

  • Enantiomeric Impurities: The presence of the D-enantiomer of threonine in the Fmoc-L-Thr(tBu)-OH can lead to the synthesis of diastereomeric peptides, which are often difficult to separate from the desired product.[3] High enantiomeric purity (≥ 99.8%) is crucial for ensuring the stereochemical integrity of the final peptide.[3][5]

  • Residual Free Amino Acids: Unprotected threonine can interfere with the coupling efficiency and lead to the formation of deletion sequences.

  • Acetic Acid: Trace amounts of acetic acid, a byproduct of some manufacturing processes, can act as a capping agent, leading to chain termination and truncated peptide sequences.[3] Even at levels as low as 0.1%, acetic acid can cause up to 5% chain termination in a single coupling cycle.

The cumulative effect of these impurities can be substantial, especially in the synthesis of long peptides. Using higher purity Fmoc-amino acids minimizes these side reactions, resulting in a cleaner crude product that is easier to purify, ultimately leading to higher yields of the desired peptide.[3][6]

Comparative Data: Impact of Fmoc-Amino Acid Purity on Peptide Synthesis

The following table summarizes the impact of using crude versus purified Fmoc-amino acids on the purity of the final peptide, based on a study of Glucagon synthesis.[2]

Starting MaterialPurity of Fmoc-Amino AcidsFinal Crude Peptide Purity (Glucagon)Purity Improvement
Commercial Grade~74% (average)53.49%N/A
Purified~90% (average)68.08%15%

Experimental Protocols

Purification of Commercial Fmoc-Thr(tBu)-OH

A common method for purifying commercial Fmoc-amino acids is recrystallization.

Methodology:

  • Dissolve 100g of commercial-grade Fmoc-Thr(tBu)-OH in an appropriate solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

  • Heat the solution gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold solvent to remove residual impurities.

  • Dry the purified Fmoc-Thr(tBu)-OH under a vacuum at 50°C.[2]

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine (B6355638) in DMF solution for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-OH) by dissolving it in DMF with a coupling agent (e.g., HBTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).[7]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[8]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC System: Use a C18 column with a gradient elution system.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high concentration of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Purity Calculation: Determine the purity of the peptide by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Visualizing the Impact of Fmoc-Thr(tBu)-OH Quality

The following diagrams illustrate the experimental workflow and the logical relationship between the quality of the starting material and the final peptide purity.

G cluster_0 Phase 1: Starting Material Quality Assessment cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Final Product Analysis Crude_Fmoc Crude Fmoc-Thr(tBu)-OH Analysis Purity Analysis (HPLC) Crude_Fmoc->Analysis Sample 1 SPPS_Crude SPPS with Crude Fmoc-Thr(tBu)-OH Crude_Fmoc->SPPS_Crude Use in Synthesis Purified_Fmoc Purified Fmoc-Thr(tBu)-OH Purified_Fmoc->Analysis Sample 2 SPPS_Purified SPPS with Purified Fmoc-Thr(tBu)-OH Purified_Fmoc->SPPS_Purified Use in Synthesis Crude_Peptide_1 Crude Peptide Product 1 SPPS_Crude->Crude_Peptide_1 Crude_Peptide_2 Crude Peptide Product 2 SPPS_Purified->Crude_Peptide_2 Final_Analysis Final Purity Analysis (HPLC) Crude_Peptide_1->Final_Analysis Crude_Peptide_2->Final_Analysis Purification Peptide Purification (Preparative HPLC) Final_Analysis->Purification Pure_Peptide High-Purity Final Peptide Purification->Pure_Peptide

Caption: Experimental workflow comparing the impact of crude vs. purified Fmoc-Thr(tBu)-OH on peptide synthesis.

G cluster_0 Starting Material Quality cluster_1 Peptide Synthesis Outcome cluster_2 Final Product Characteristics High_Purity High Purity Fmoc-Thr(tBu)-OH (<0.1% impurities) High_Yield High Coupling Efficiency Minimal Side Reactions High_Purity->High_Yield Low_Purity Low Purity Fmoc-Thr(tBu)-OH (>1% impurities) Low_Yield Low Coupling Efficiency Increased Side Reactions (e.g., chain termination, insertions) Low_Purity->Low_Yield Pure_Peptide High Purity Crude Peptide Easier Purification High_Yield->Pure_Peptide Impure_Peptide Low Purity Crude Peptide Difficult Purification Low_Yield->Impure_Peptide

Caption: Logical relationship between Fmoc-Thr(tBu)-OH purity and final peptide quality.

References

The Virtuous Cycle of Purity: A Cost-Benefit Analysis of High-Purity Fmoc-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical determinant of success. This guide provides a comprehensive cost-benefit analysis of utilizing high-purity Fmoc-Thr(tBu)-OH, a cornerstone reagent for the incorporation of threonine residues. We objectively compare its performance with lower-purity alternatives and the strategic substitution with Fmoc-Thr(Trt)-OH, supported by experimental insights and detailed protocols.

At the heart of efficient peptide synthesis lies a simple principle: the purity of the starting materials dictates the purity of the final product and the overall efficiency of the workflow. While higher-purity reagents command a premium price, this initial investment can yield significant downstream savings by minimizing difficult purifications, reducing batch failures, and ultimately lowering the cost-per-milligram of the desired peptide.

The Purity Paradigm: More Than Just a Percentage

The impact of using high-purity Fmoc-amino acids extends beyond a simple numerical value on a certificate of analysis. Impurities, which can include diastereomers, truncated sequences, or by-products from the synthesis of the amino acid derivative itself, can be incorporated into the growing peptide chain, leading to a cascade of undesirable outcomes.

A study published in the Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry demonstrated that purifying Fmoc-amino acids before peptide synthesis resulted in a greater than 15% increase in the purity of the crude peptide.[1] This significant improvement underscores the direct correlation between the quality of the building blocks and the final product.

Key Benefits of High-Purity Fmoc-Thr(tBu)-OH:

  • Increased Yield of Target Peptide: Fewer side reactions and failed sequences translate to a higher yield of the desired full-length peptide.

  • Simplified and More Cost-Effective Purification: A cleaner crude product profile reduces the time and resources required for chromatographic purification, which is often a major bottleneck and expense in peptide production.

  • Reduced Batch-to-Batch Variability: High-purity reagents contribute to more consistent and reproducible synthesis outcomes, a critical factor in both research and manufacturing environments.

  • Avoidance of "Difficult Sequences": In some cases, impurities can exacerbate aggregation and other on-resin challenges, turning a routine synthesis into a "difficult" one.

Quantitative Comparison: Purity, Performance, and Cost

While direct, publicly available experimental data comparing multiple purity grades of Fmoc-Thr(tBu)-OH in a single study is limited, the following tables provide a consolidated overview of the expected performance benefits and a representative cost analysis based on currently available market data.

Table 1: Performance and Purity Comparison of Fmoc-Thr(tBu)-OH Grades and Fmoc-Thr(Trt)-OH

FeatureLow Purity Fmoc-Thr(tBu)-OH (~98%)Standard Purity Fmoc-Thr(tBu)-OH (~99%)High Purity Fmoc-Thr(tBu)-OH (>99.5%)Alternative: Fmoc-Thr(Trt)-OH (>98%)
Expected Crude Peptide Purity Lower, with a higher percentage of deletion and other side-product sequences.Moderate, with a manageable impurity profile for many standard peptides.Higher, with a significantly cleaner crude product and fewer side-products.High, particularly for aggregation-prone or long sequences.[2][3]
Risk of Side Reactions Increased risk of incorporating impurities, leading to a complex mixture.Moderate risk, generally acceptable for routine synthesis.Minimized risk of impurity-related side reactions.Low risk of side reactions related to the protecting group itself.
Potential for Aggregation Can be exacerbated by impurities that act as nucleation points.Sequence-dependent.Reduced risk compared to lower-purity grades.The bulky Trityl group can disrupt inter-chain hydrogen bonding, reducing aggregation.[3]
Downstream Purification More complex and time-consuming, potentially requiring multiple chromatographic steps.Standard purification protocols are generally sufficient.Simplified and faster purification, often achievable in a single step.Generally straightforward due to higher crude purity.
Overall Process Efficiency Lower, with a higher likelihood of failed syntheses and lower yields of the final pure product.Good for many applications.High, leading to a more streamlined and cost-effective workflow.Very high for "difficult" sequences, justifying the higher initial cost.[3]

Table 2: Cost-Benefit Analysis of Fmoc-Thr(tBu)-OH Purity Grades and Fmoc-Thr(Trt)-OH

ParameterLow Purity Fmoc-Thr(tBu)-OH (~98%)Standard Purity Fmoc-Thr(tBu)-OH (~99%)High Purity Fmoc-Thr(tBu)-OH (>99.5%)Alternative: Fmoc-Thr(Trt)-OH (>98%)
Approximate Cost per Gram *$15 - $30$30 - $60$60 - $120+$50 - $100+
Initial Reagent Cost LowestModerateHighestHigh
Downstream Purification Costs HighModerateLowLow
Cost of Failed Syntheses Higher probabilityModerate probabilityLower probabilityLower probability, especially for complex peptides.
Overall Cost-Effectiveness Potentially higher overall cost for complex peptides due to purification and yield loss.Good for routine, non-complex peptides.Often the most cost-effective for long or complex peptides, and in GMP environments.Highly cost-effective for sequences prone to aggregation where tBu protection may be problematic.[2][3]

*Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing will be significantly lower.

The Strategic Alternative: Fmoc-Thr(Trt)-OH

For particularly challenging sequences, such as those that are long or prone to aggregation, the tert-butyl (tBu) protecting group on threonine can sometimes contribute to synthetic difficulties. In these instances, Fmoc-Thr(Trt)-OH, which employs a bulkier trityl (Trt) protecting group, presents a valuable alternative. The steric hindrance of the Trt group can disrupt the formation of secondary structures on the resin, thereby preventing aggregation and improving coupling efficiency.[2][3] While the initial cost of Fmoc-Thr(Trt)-OH is comparable to or higher than high-purity Fmoc-Thr(tBu)-OH, its use can be the deciding factor in the successful synthesis of a "difficult" peptide, making it a highly cost-effective choice in such scenarios.

Experimental Protocols

To empower researchers to validate these findings within their own laboratories, we provide the following detailed experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a model 10-amino acid peptide to compare the performance of different purity grades of Fmoc-Thr(tBu)-OH.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a fritted syringe.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid, 3.9 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Add the activation mixture to the resin and agitate for 30-60 minutes.

  • Wash the resin with DMF (5 x 1 min).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each amino acid in the sequence. For the comparative study, use different purity grades of Fmoc-Thr(tBu)-OH at the appropriate cycle.

5. Cleavage and Deprotection:

  • Wash the final peptidyl-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

Protocol 2: HPLC Analysis of Crude Peptide Purity

1. Sample Preparation:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Data Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the crude purity as the percentage of the main product peak area relative to the total peak area.

Visualizing the Workflow and Logic

To further clarify the decision-making process and experimental design, the following diagrams are provided.

CostBenefitAnalysis cluster_input Inputs cluster_analysis Analysis cluster_output Output PeptideSequence Peptide Sequence (Length, Complexity) Cost Cost Analysis (Reagent, Purification, Labor) PeptideSequence->Cost Performance Performance Analysis (Yield, Purity, Side Reactions) PeptideSequence->Performance PurityGrade Fmoc-Thr(tBu)-OH Purity (e.g., 98%, >99.5%) PurityGrade->Cost PurityGrade->Performance Alternative Alternative Reagent (Fmoc-Thr(Trt)-OH) Alternative->Cost Alternative->Performance Decision Optimal Reagent Selection Cost->Decision Performance->Decision

Caption: Logical workflow for cost-benefit analysis of Fmoc-Thr(tBu)-OH.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_results Results Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Couple Next Amino Acid (HCTU/DIPEA) Deprotection1->Coupling Wash1 Wash with DMF Coupling->Wash1 Loop Repeat for each AA (Using different purity Fmoc-Thr(tBu)-OH) Wash1->Loop Loop->Deprotection1 Cleavage Cleave from Resin (TFA Cocktail) Loop->Cleavage HPLC Analyze Crude Peptide by RP-HPLC Cleavage->HPLC Purity Determine Purity (% Main Peak) HPLC->Purity Yield Calculate Yield HPLC->Yield Compare Compare Purity & Yield vs. Purity Grade & Cost Purity->Compare Yield->Compare

Caption: Experimental workflow for comparing Fmoc-Thr(tBu)-OH purity grades.

References

A Researcher's Guide to Enantiomeric Purity Analysis of Fmoc-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comparative overview of analytical techniques for determining the enantiomeric purity of Fmoc-Thr(tBu)-OH, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely used and reliable method for the enantiomeric purity analysis of Fmoc-protected amino acids.[1] The technique offers high resolution, sensitivity, and reproducibility. The key to successful chiral separation lies in the selection of the appropriate chiral stationary phase (CSP). Below is a comparison of the performance of different types of CSPs for the analysis of Fmoc-Thr(tBu)-OH.

Data Presentation: Comparison of Chiral HPLC Methods

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile PhaseFlow Rate (mL/min)Temperaturek1 (L-enantiomer)α (Selectivity)Rs (Resolution)Elution Order
Polysaccharide-basedLux Cellulose-2Acetonitrile / 0.1% TFA (60:40)1.0Ambient7.691.263.78D then L
Macrocyclic Glycopeptide-basedAstec® CHIROBIOTIC® T20 mM Ammonium Acetate, pH 4.1 / Methanol (B129727) (60:40)0.825°C8.111.684.5+L then D
Zwitterionic Ion-ExchangerCHIRALPAK ZWIX(+)™H₂O / MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA0.6N/A3.671.959.42N/A

Note: Data for Astec® CHIROBIOTIC® T is based on the analysis of Fmoc-Threonine, a closely related compound. Data for CHIRALPAK ZWIX(+)™ showed good selectivity but the publication noted that Fmoc-Thr(tBu)-OH was not fully separable under the specific hydro-organic conditions tested.[2]

Experimental Protocols for Chiral HPLC

A detailed experimental protocol for the analysis on a polysaccharide-based CSP is provided below.

Protocol: Enantiomeric Purity of Fmoc-Thr(tBu)-OH by Chiral HPLC

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral Column: Lux® 5 µm Cellulose-2, 250 x 4.6 mm.

  • Reagents and Materials:

    • Fmoc-Thr(tBu)-OH sample.

    • Acetonitrile (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Methanol (for sample preparation).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the Fmoc-Thr(tBu)-OH sample in methanol to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas for the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.

Alternative Analytical Methods

While chiral HPLC is the predominant technique, other methods can also be employed for the analysis of enantiomeric purity.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers the advantages of high separation efficiency, low sample and reagent consumption, and rapid method development.[3] For the chiral separation of Fmoc-amino acids, cyclodextrins are commonly used as chiral selectors in the background electrolyte.[4]

General Protocol for Chiral CE:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate or borate (B1201080) buffer at a suitable pH, containing a chiral selector such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.

  • Separation: Apply a high voltage across the capillary. The differential interaction of the enantiomers with the chiral selector leads to different migration times.

  • Detection: On-capillary UV detection, typically at 200 or 260 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography can provide excellent resolution for chiral analysis, but it requires the analytes to be volatile. For non-volatile compounds like Fmoc-Thr(tBu)-OH, a derivatization procedure is necessary. This typically involves the removal of the Fmoc protecting group followed by esterification and acylation of the amino acid.[5]

General Protocol for Chiral GC-MS:

  • Deprotection: Remove the Fmoc group from Fmoc-Thr(tBu)-OH using a suitable base (e.g., piperidine).

  • Derivatization: Convert the resulting Thr(tBu)-OH into a volatile derivative, for example, by esterification with isopropanol (B130326) and acylation with trifluoroacetic anhydride.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chiral Column: A column coated with a chiral stationary phase (e.g., Chirasil-Val).

  • Analysis: The diastereomeric derivatives are separated on the chiral column and detected by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR).[6] These reagents form diastereomeric complexes with the enantiomers of the analyte, which results in separate signals in the NMR spectrum.

General Protocol for Chiral NMR:

  • Sample Preparation: Dissolve a known amount of the Fmoc-Thr(tBu)-OH sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Auxiliary: Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral lanthanide shift reagent (e.g., Eu(hfc)₃).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the sample.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Fmoc-Thr(tBu)-OH in Methanol filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto Lux Cellulose-2 column filter->inject separate Isocratic elution with ACN/0.1% TFA (60:40) inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate peak areas of D and L enantiomers detect->integrate calculate Calculate % enantiomeric excess integrate->calculate

Caption: Workflow for chiral HPLC analysis of Fmoc-Thr(tBu)-OH.

cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis deprotect Deprotection: Remove Fmoc group derivatize Derivatization: Create volatile derivative deprotect->derivatize inject_gc Inject derivative into GC with chiral column derivatize->inject_gc separate_gc Temperature-programmed separation inject_gc->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms dissolve_nmr Dissolve sample in deuterated solvent add_csa Add Chiral Solvating Agent dissolve_nmr->add_csa acquire_nmr Acquire ¹H NMR spectrum add_csa->acquire_nmr

Caption: General workflows for GC-MS and NMR analysis.

References

Unveiling the Stability Landscape of Threonine Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the target peptide. For threonine, a crucial amino acid in many biologically active peptides, the selection of an appropriate side-chain protecting group is a critical decision that directly impacts the stability of the residue throughout the synthetic process. This guide provides an objective comparison of the stability of different threonine derivatives commonly used in SPPS, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The stability of threonine residues during SPPS is primarily challenged by three main side reactions: racemization , β-elimination , and dehydration . The choice of the hydroxyl side-chain protecting group plays a pivotal role in mitigating these unwanted transformations. This guide focuses on the comparative performance of the two most widely used protecting groups for threonine in Fmoc-based SPPS: the tert-butyl (tBu) group and the trityl (Trt) group. Additionally, the utility of pseudoproline dipeptides as a strategy to enhance synthesis efficiency and stability will be discussed.

Our findings indicate that while both Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH are effective, the trityl (Trt) protected derivative often provides superior results, particularly in the synthesis of complex or aggregation-prone peptides . This is attributed to the milder acidic conditions required for its removal and its ability to hinder interchain hydrogen bonding, thus improving solvation and reaction kinetics. Pseudoproline dipeptides incorporating threonine offer a powerful tool to disrupt secondary structure formation, leading to improved yields and purity.

Comparative Stability of Threonine Protecting Groups

The stability of threonine derivatives is most critically tested during the repetitive cycles of Fmoc deprotection (typically with piperidine) and the final cleavage from the solid support (usually with a trifluoroacetic acid cocktail).

Racemization

Racemization, the conversion of the L-amino acid to its D-isomer, can be a significant issue for some amino acids during peptide synthesis. While threonine is generally less prone to racemization than serine, the choice of protecting group and coupling conditions can influence its chiral integrity. Studies have shown that the use of bulky protecting groups can in some cases increase the risk of racemization.

β-Elimination

Under the basic conditions of Fmoc deprotection, the threonine side chain can undergo β-elimination to form a dehydroamino acid residue. This side reaction is irreversible and leads to a modified peptide with altered biological activity. The stability of the side-chain protecting group is crucial in preventing this reaction.

Dehydration

During the final acid-mediated cleavage, the hydroxyl group of threonine can be dehydrated, leading to the formation of a double bond in the side chain. The choice of protecting group and the cleavage cocktail composition are key factors in minimizing this side reaction.

Table 1: Comparative Performance of Threonine Protecting Groups

Threonine DerivativeRacemizationβ-Elimination (during Fmoc deprotection)Dehydration (during cleavage)Overall Purity in "Difficult" Sequences
Fmoc-Thr(tBu)-OH LowLow to ModerateLow to ModerateGood
Fmoc-Thr(Trt)-OH Very LowLowLowExcellent[1][2]

Note: The data presented is a qualitative summary based on available literature. Quantitative values can vary depending on the specific peptide sequence and synthetic conditions.

The Advantage of Trityl Protection

Experimental evidence suggests that the use of Fmoc-Thr(Trt)-OH can lead to significantly purer crude peptides, especially in sequences prone to aggregation.[1][2] The bulky trityl group helps to disrupt the formation of secondary structures like β-sheets, which can otherwise lead to incomplete coupling and deprotection reactions.[1] Furthermore, the milder acidic conditions required to cleave the Trt group compared to the tBu group minimize acid-catalyzed side reactions on sensitive residues within the peptide.

Pseudoproline Dipeptides: A Strategy for Enhanced Stability and Yield

For particularly challenging sequences, the use of pseudoproline dipeptides derived from threonine offers a powerful solution to overcome aggregation and improve synthetic outcomes.[1][3][4][5][6] These dipeptides contain a temporary, acid-labile oxazolidine (B1195125) ring formed between the threonine side chain and the backbone nitrogen of the preceding amino acid. This "proline-like" kink in the peptide backbone effectively disrupts inter-chain hydrogen bonding.[1][3][4][5][6]

Key Advantages of Threonine-based Pseudoproline Dipeptides:

  • Disruption of Aggregation: The induced kink in the peptide chain prevents the formation of β-sheets, improving solubility and reagent access.[1][3][4][5][6]

  • Improved Coupling Efficiency: By minimizing aggregation, coupling reactions proceed more efficiently, leading to higher yields and purity.[1][3][4][5][6]

  • Reversible Modification: The pseudoproline structure is stable during SPPS but is readily cleaved during the final TFA treatment, regenerating the native threonine residue.[1][3][4][5][6]

Experimental Protocols

To aid researchers in evaluating the stability of threonine derivatives in their own laboratories, the following generalized protocols are provided.

Protocol 1: Synthesis of a Model Threonine-Containing Peptide

Objective: To synthesize a short peptide containing a threonine residue using both Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH for comparative analysis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH)

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • DMF, DCM, Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF for 1 hour.

  • Perform the synthesis using a standard Fmoc-SPPS protocol. For the threonine incorporation, use Fmoc-Thr(tBu)-OH in one synthesis and Fmoc-Thr(Trt)-OH in a parallel synthesis.

  • Following the final Fmoc deprotection, wash the resin thoroughly with DMF and then DCM.

  • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Procedure:

  • Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: HPLC Analysis of Crude Peptides

Objective: To analyze the purity of the crude peptides and identify any side products.

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • Analyze the sample by reverse-phase HPLC using a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide and any impurities.

  • Monitor the elution at 220 nm.

  • Characterize the peaks using mass spectrometry to identify the desired product and any side products such as dehydrated or racemized species.

Visualizing the SPPS Workflow and Threonine Instability

To better understand the stages where threonine stability is critical, the following diagrams illustrate the general SPPS workflow and the potential side reactions.

SPPS_Workflow cluster_repeat Iterative Cycles cluster_cleavage Final Steps Resin Solid Support Attach Attach First Fmoc-AA-OH Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycles Wash2->Repeat n-1 times Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Deprotect1 Repeat->Cleave Purify Purification Cleave->Purify

Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Threonine_Side_Reactions Threonine Threonine Residue in Peptide BetaElimination β-Elimination Product (Dehydroamino Acid) Threonine->BetaElimination Basic Conditions Dehydration Dehydration Product Threonine->Dehydration Acidic Conditions Racemization Racemization Product (D-Threonine) Threonine->Racemization Coupling/Activation Base Base (e.g., Piperidine) during Fmoc Deprotection Acid Acid (e.g., TFA) during Cleavage

Caption: Major side reactions of threonine during SPPS.

Conclusion

The stability of threonine derivatives is a critical consideration in SPPS. While Fmoc-Thr(tBu)-OH is a widely used and generally reliable building block, the use of Fmoc-Thr(Trt)-OH offers distinct advantages in terms of preventing side reactions and improving the synthesis of challenging peptides . For sequences prone to severe aggregation, the incorporation of threonine-based pseudoproline dipeptides is a highly effective strategy to enhance both yield and purity. By carefully selecting the appropriate threonine derivative and optimizing synthetic conditions, researchers can significantly improve the outcome of their peptide synthesis endeavors.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Thr(tBu)-OH and Associated Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Thr(tBu)-OH and the associated waste streams generated during its use in solid-phase peptide synthesis (SPPS), ensuring both operational safety and environmental compliance.

Fmoc-L-Threonine(tBu)-OH is an amino acid derivative widely used in peptide synthesis. While many safety data sheets (SDS) do not classify the pure compound as hazardous, some indicate it is very toxic to aquatic life with long-lasting effects and may cause skin and eye irritation.[1][2] Therefore, a cautious and standardized approach to its disposal is essential. The primary application of Fmoc-Thr(tBu)-OH is in SPPS, a process that generates a variety of chemical waste streams, each requiring specific handling and disposal procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Disposal of Unused, Solid Fmoc-Thr(tBu)-OH

For pure, unused Fmoc-Thr(tBu)-OH, the recommended disposal method is to treat it as chemical waste.

Experimental Protocol: Disposal of Solid Fmoc-Thr(tBu)-OH

  • Containerization: Ensure the solid Fmoc-Thr(tBu)-OH is in a clearly labeled, sealed container. The label should include the full chemical name: "Fmoc-Thr(tBu)-OH" and the CAS number: "71989-35-0".

  • Waste Segregation: Do not mix solid Fmoc-Thr(tBu)-OH with other waste types, such as solvents or aqueous waste.

  • Institutional Guidelines: Follow your institution's specific procedures for solid chemical waste disposal. This typically involves collection by a licensed hazardous waste disposal company.

  • Record Keeping: Maintain a log of all disposed chemicals as required by your institution's environmental health and safety (EHS) department.

Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Thr(tBu)-OH in SPPS generates several distinct waste streams that must be handled separately. The following diagram illustrates a typical SPPS workflow and the points at which different waste streams are generated.

SPPS_Waste_Streams cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification cluster_waste Waste Streams resin Solid Support (Resin) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection washing1 Washing (e.g., DMF, DCM) deprotection->washing1 basic_waste Basic Liquid Waste deprotection->basic_waste coupling Amino Acid Coupling (Fmoc-Thr(tBu)-OH + Coupling Reagents) washing2 Washing (e.g., DMF, DCM) coupling->washing2 washing1->coupling solvent_waste Solvent Waste washing1->solvent_waste washing2->deprotection Repeat for next amino acid final_peptide Completed Peptide on Resin washing2->solvent_waste cleavage Cleavage from Resin (e.g., 95% TFA Cocktail) final_peptide->cleavage purification Peptide Purification (e.g., HPLC) cleavage->purification acidic_waste Acidic Liquid Waste cleavage->acidic_waste solid_waste Solid Resin Waste cleavage->solid_waste Disposal_Decision_Tree start Identify Waste Stream is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? start->is_liquid solid_type What type of solid? is_solid->solid_type Yes is_solid->is_liquid No unused_solid Unused Fmoc-Thr(tBu)-OH solid_type->unused_solid Unused Reagent resin_waste Used Resin solid_type->resin_waste Used Resin liquid_type What is the primary component? is_liquid->liquid_type Yes piperidine_waste Piperidine Solution liquid_type->piperidine_waste Piperidine tfa_waste TFA Cocktail liquid_type->tfa_waste TFA solvent_waste Wash Solvents (DMF, DCM, etc.) liquid_type->solvent_waste Other Solvent dispose_solid Dispose as Solid Chemical Waste unused_solid->dispose_solid resin_waste->dispose_solid dispose_basic Dispose as Basic Organic Waste piperidine_waste->dispose_basic dispose_acidic Dispose as Acidic Waste tfa_waste->dispose_acidic dispose_solvent Dispose as Solvent Waste (Segregate Halogenated) solvent_waste->dispose_solvent

References

Personal protective equipment for handling Fmoc-Thr-OBu-t

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Thr(tBu)-OH

Topic: Personal Protective Equipment for Handling Fmoc-Thr(tBu)-OH

This guide provides crucial safety, handling, and disposal information for Fmoc-Thr(tBu)-OH (Fmoc-O-tert-Butyl-L-threonine), a key reagent in peptide synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) classify Fmoc-Thr(tBu)-OH as not a hazardous substance or mixture, others indicate it is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is prudent to handle this chemical with care to minimize exposure and prevent environmental contamination. Avoid breathing dust and prevent the substance from entering drains[2].

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling Fmoc-Thr(tBu)-OH to minimize exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Use safety glasses with side shields or chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[3].
Hand Protection Wear impervious and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after handling the chemical[3].
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit[3][4].
Respiratory Protection If handling large quantities or if dust is generated, use a NIOSH-approved respirator. Ensure adequate ventilation, such as working in a chemical fume hood[2][5].
Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Handle Fmoc-Thr(tBu)-OH in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[2].

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Change contaminated clothing promptly.

Storage:

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill and Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing full PPE, cover the spill with an inert absorbent material.

  • Carefully sweep up the solid material to avoid creating dust[6].

  • Place all contaminated materials in a sealed, labeled container for proper disposal[2][6].

  • Clean the spill area with an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water[6].

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[6].

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][6].

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present[6][7].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention[6].

Disposal Plan

All materials contaminated with Fmoc-Thr(tBu)-OH, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste[2].

  • Waste Collection: Collect waste in clearly labeled, sealed containers[2].

  • Disposal Route: Dispose of the waste in accordance with your institution's and local environmental regulations. Contact your Environmental Health and Safety (EHS) department for specific disposal procedures[2]. Avoid release to the environment[1][7].

Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis

A key application of Fmoc-Thr(tBu)-OH is in solid-phase peptide synthesis (SPPS). A critical step in this process is the removal of the Fmoc protecting group (deprotection) to allow for the coupling of the next amino acid.

Materials:

Procedure:

  • Place the Fmoc-protected peptide-resin in a suitable reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for a specified time (e.g., an initial 5-minute treatment followed by a second 15-minute treatment) to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution from the resin.

  • Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct. The resin is now ready for the next amino acid coupling step.

This process is a fundamental part of the iterative cycle of SPPS.

Workflow for Safe Handling of Fmoc-Thr(tBu)-OH

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment Assess Risks SelectPPE Select PPE RiskAssessment->SelectPPE Weighing Weighing in Fume Hood SelectPPE->Weighing Wear Full PPE Dissolving Dissolving Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Spill Spill Occurs Reaction->Spill FirstAid First Aid Needed Reaction->FirstAid WasteSegregation Segregate Waste Decontaminate->WasteSegregation Disposal Dispose via EHS WasteSegregation->Disposal

Caption: Logical workflow for the safe handling of Fmoc-Thr(tBu)-OH.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.